molecular formula C10H16N4 B1320508 1-(6-Methylpyrazin-2-yl)-1,4-diazepane CAS No. 869901-23-5

1-(6-Methylpyrazin-2-yl)-1,4-diazepane

Cat. No.: B1320508
CAS No.: 869901-23-5
M. Wt: 192.26 g/mol
InChI Key: KEQNXEGORWZCQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Methylpyrazin-2-yl)-1,4-diazepane is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a diazepane ring linked to a methylpyrazine group, a structural motif seen in various bioactive molecules. This specific molecular architecture makes it a valuable intermediate or building block for the synthesis of more complex compounds. While specific pharmacological data for this compound may be limited, its core structure suggests potential utility in early-stage research and development. Researchers may employ it in the exploration of new therapeutic agents, particularly as a scaffold for targeting central nervous system receptors or enzymes. Its application is strictly confined to laboratory research settings. Please Note: This product is for Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-methylpyrazin-2-yl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-9-7-12-8-10(13-9)14-5-2-3-11-4-6-14/h7-8,11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQNXEGORWZCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594683
Record name 1-(6-Methylpyrazin-2-yl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869901-23-5
Record name Hexahydro-1-(6-methyl-2-pyrazinyl)-1H-1,4-diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869901-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Methylpyrazin-2-yl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Novel Synthetic Routes for Pyrazinyl-Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of modern synthetic strategies for the construction of pyrazinyl-diazepane derivatives, a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. Recognizing the challenges in uniting the electron-deficient pyrazine core with the conformationally flexible seven-membered diazepane ring, this document moves beyond classical synthetic paradigms to focus on novel, efficient, and modular routes. We will dissect convergent strategies leveraging palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, as well as linear approaches where the diazepine ring is constructed upon a pre-functionalized pyrazine scaffold. Detailed experimental protocols, mechanistic insights, and data-driven optimization strategies are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to accelerate their research and development endeavors in this promising chemical space.

Introduction: The Strategic Importance of the Pyrazinyl-Diazepane Scaffold

The fusion of a pyrazine ring with a diazepane moiety creates a unique chemical scaffold with considerable potential in medicinal chemistry. The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a well-established pharmacophore found in numerous FDA-approved drugs.[1][2] Its electron-deficient nature allows it to act as a bioisosteric replacement for benzene, pyridine, and pyrimidine rings, often improving pharmacokinetic properties such as solubility and metabolic stability.[1] Pyrazine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, diuretic, antidiabetic, and anti-inflammatory properties.[3]

The diazepine ring, a seven-membered heterocycle with two nitrogen atoms, is another privileged structure in drug discovery, most famously represented by the benzodiazepine class of central nervous system (CNS) active agents.[4] The conformational flexibility of the diazepine ring allows for diverse interactions with biological targets. Derivatives of 1,4-diazepane have been investigated as factor Xa inhibitors with potent anticoagulant and antithrombotic activity.[5]

The combination of these two pharmacophores in the form of pyrazinyl-diazepane derivatives presents an exciting opportunity for the development of novel therapeutics, particularly for CNS disorders, leveraging the potential for improved blood-brain barrier penetration.[3] However, the synthesis of these hybrid molecules is not without its challenges. The electron-deficient character of the pyrazine ring can render it less reactive in certain coupling reactions, while the synthesis of substituted diazepanes can be complex. This guide aims to provide a comprehensive overview of cutting-edge synthetic methodologies to overcome these hurdles.

Convergent Synthetic Strategies: The Power of Cross-Coupling

Convergent synthesis, where the pyrazine and diazepane moieties are synthesized separately and then coupled, offers a highly modular and flexible approach to a wide array of derivatives. This strategy is heavily reliant on the robustness and functional group tolerance of modern cross-coupling reactions.

Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of carbon-nitrogen bonds, particularly for the N-arylation of amines with aryl halides.[6] This reaction is exceptionally well-suited for the synthesis of N-(pyrazin-2-yl)-1,4-diazepanes from a halopyrazine and a diazepane.

The general transformation is depicted below:

Caption: General scheme for Buchwald-Hartwig amination.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor and ligand is critical for achieving high yields, especially with electron-deficient heterocycles like pyrazine. While first-generation catalysts may be sluggish, modern systems employing bulky, electron-rich phosphine ligands such as tBuXPhos or BrettPhos have shown remarkable efficacy in the amination of challenging heterocyclic halides.[7] The use of pre-catalysts can also simplify reaction setup and improve reproducibility.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice, though other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K3PO4) can be advantageous depending on the substrate's functional group tolerance.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation and unwanted side reactions.

Experimental Protocol: Synthesis of 1-(Pyrazin-2-yl)-1,4-diazepane

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-chloropyrazine (1.0 mmol), 1,4-diazepane (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the palladium catalyst/ligand system (e.g., Pd2(dba)3 (2 mol%) and XPhos (4 mol%)).

  • Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen). Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Stir the mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-(pyrazin-2-yl)-1,4-diazepane.

ParameterConditionRationale
Catalyst Pd2(dba)3 / XPhosEfficient for electron-deficient heterocycles.
Base NaOtBuStrong, non-nucleophilic base.
Solvent TolueneAnhydrous, aprotic, high-boiling.
Temperature 100 °CPromotes catalytic turnover.

Table 1: Optimized conditions for Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Constructing the C-C Bond

The Suzuki-Miyaura coupling provides a versatile method for creating a carbon-carbon bond between a pyrazine and a diazepane, assuming appropriate functionalization of the coupling partners (e.g., a halopyrazine and a diazepane boronic ester, or vice versa).[8]

A representative Suzuki-Miyaura coupling is shown below:

Caption: General scheme for Suzuki-Miyaura coupling.

Causality Behind Experimental Choices:

  • Boron Reagent: Pyrazine boronic esters are generally more stable and easier to handle than the corresponding boronic acids. They can be prepared from halopyrazines via palladium-catalyzed Miyaura borylation.[9]

  • Catalyst and Base: The choice of palladium catalyst and base is interdependent and crucial for efficient coupling.[10] Systems like Pd(PPh3)4 with an aqueous solution of a carbonate base (e.g., Na2CO3 or K2CO3) are often effective. The use of water in the solvent system can be beneficial for the hydrolysis of boronic esters to the more reactive boronic acids in situ.[11]

Experimental Protocol: Synthesis of 2-(1,4-Diazepan-1-yl)pyrazine via Suzuki Coupling

  • Preparation of Pyrazine Boronic Ester: Synthesize 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine from 2-chloropyrazine and bis(pinacolato)diboron using a suitable palladium catalyst.

  • Coupling Reaction: In a round-bottom flask, combine the pyrazine boronic ester (1.0 mmol), a suitable halogenated diazepane derivative (e.g., 1-bromo-1,4-diazepane, 1.1 mmol), Pd(PPh3)4 (5 mol%), and potassium carbonate (2.0 mmol).

  • Solvent and Reaction Conditions: Add a mixture of toluene and water (e.g., 4:1 v/v, 10 mL) and heat the reaction at 90 °C under an inert atmosphere for 12 hours.

  • Work-up and Purification: After cooling, separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic fractions, dry, and concentrate. Purify the residue by column chromatography.

ParameterConditionRationale
Boron Reagent Pinacol boronic esterStable and readily prepared.
Catalyst Pd(PPh3)4Commonly used and effective.
Base K2CO3 (aq)Promotes transmetalation.
Solvent Toluene/WaterBiphasic system often enhances reactivity.

Table 2: Optimized conditions for Suzuki-Miyaura coupling.

Linear Synthetic Strategies: Building the Diazepane Ring

In a linear synthesis, the diazepane ring is constructed onto a pre-existing, functionalized pyrazine core. This approach can be advantageous when the desired pyrazine starting material is readily available.

Reductive Amination: A Versatile Ring-Closing Strategy

Reductive amination is a powerful method for forming amines from carbonyl compounds and amines.[12] This reaction can be employed in an intramolecular fashion to construct the diazepane ring from a pyrazine precursor bearing both an amine and a carbonyl group (or a precursor to a carbonyl group).

The general workflow for this approach is as follows:

Caption: Workflow for diazepine synthesis via reductive amination.

Causality Behind Experimental Choices:

  • Reducing Agent: For the one-pot reductive amination, a mild reducing agent that does not reduce the initial carbonyl compound is required. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (STAB) are excellent choices for this purpose.[12]

  • pH Control: The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate imine formation without deactivating the amine nucleophile.

Experimental Protocol: Synthesis of a Pyrazinyl-Diazepanone via Intramolecular Reductive Amination

  • Precursor Synthesis: Synthesize a pyrazine derivative with an amino group and a side chain terminating in a protected aldehyde or ketone. For example, start with 2-aminopyrazine and perform a series of reactions to introduce a suitable side chain at the 3-position.

  • Deprotection and Cyclization: Deprotect the carbonyl group and dissolve the resulting amino-carbonyl compound in a suitable solvent like methanol or dichloromethane.

  • Reductive Amination: Add sodium triacetoxyborohydride (1.5 equivalents) and a catalytic amount of acetic acid. Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry, and concentrate. Purify the resulting pyrazinyl-diazepanone by column chromatography.

  • Reduction to Diazepane (Optional): The diazepanone can be further reduced to the corresponding diazepane using a strong reducing agent like lithium aluminum hydride (LiAlH4).

ParameterConditionRationale
Reducing Agent NaBH(OAc)3Mild and selective for imines.
Catalyst Acetic AcidPromotes imine formation.
Solvent Methanol/DCMProtic or aprotic solvent.
Temperature Room TemperatureMild reaction conditions.

Table 3: Conditions for intramolecular reductive amination.

Ring Expansion Strategies: An Unconventional Approach

Ring expansion reactions offer an alternative and sometimes more efficient route to seven-membered rings from more readily available five- or six-membered precursors.[10][13] While less common for the direct synthesis of pyrazinyl-diazepanes, this strategy holds potential for future exploration. For instance, a suitably substituted pyrazinyl-pyrimidine could potentially undergo a ring expansion to a pyrazinyl-diazepine derivative.

Characterization of Pyrazinyl-Diazepane Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

  • Melting Point and Elemental Analysis: To assess the purity of the final compounds.

Conclusion and Future Perspectives

The synthesis of pyrazinyl-diazepane derivatives represents a fertile ground for the discovery of novel bioactive molecules. This guide has outlined several modern and efficient synthetic strategies, with a focus on convergent approaches utilizing palladium-catalyzed cross-coupling reactions and linear strategies involving intramolecular reductive amination. The modularity of these methods allows for the creation of diverse libraries of compounds for biological screening.

Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methods. The exploration of novel catalytic systems, including those based on earth-abundant metals, will be of great interest. Furthermore, the application of flow chemistry and automated synthesis platforms could significantly accelerate the discovery and optimization of new pyrazinyl-diazepane-based drug candidates.

References

  • Smith, R. G., Lucas, R. A., & Wasley, J. W. (1980). Synthesis and anxiolytic activity of a series of pyrazino[1,2-a][14][15]benzodiazepine derivatives. Journal of Medicinal Chemistry, 23(8), 952–955. [Link]

  • Song, J. H., Bae, S. M., Lee, E. H., Cho, J. Y., & Jung, D. Y. (2020). Formation of Benzodiazepines and Pyrazinylquinoxalines from Aromatic and Heteroaromatic Ketones via Deoximation. Asian Journal of Chemistry, 32(7), 1676-1680. [Link]

  • Ohmori, J., Sakamoto, S., Kubota, H., Shimizu-Sasamata, M., Kunitada, S., & Ohno, M. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-2191. [Link]

  • Gant, T. G. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(5), 686-697. [Link]

  • Joule, J. A., & Mills, K. (2020). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. In Heterocyclic Chemistry (pp. 235-274). Wiley. [Link]

  • Li, J., & Gribble, G. W. (2014). Efficient synthesis of pyrazine boronic esters via palladium-catalyzed Miyaura borylation. Tetrahedron Letters, 55(30), 4144-4147. [Link]

  • Guven, S., Ozer, M. S., Kaya, S., Menges, N., & Balci, M. (2015). Design of Pyrazolo-pyrrolo-pyrazines and Pyrazolo-pyrrolo-diazepines via AuCl3-Catalyzed and NaH-Supported Cyclization of N-Propargyl Pyrazoles. The Journal of Organic Chemistry, 80(24), 12552-12561. [Link]

  • Nolan, S. P., & Organ, M. G. (2019). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Angewandte Chemie International Edition, 58(28), 9399-9403. [Link]

  • De Kimpe, N., & Tehrani, K. A. (2001). Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines. Current Organic Chemistry, 5(10), 991-1014. [Link]

  • Song, J. H., Bae, S. M., Lee, E. H., Cho, J. Y., & Jung, D. Y. (2020). Formation of Benzodiazepines and Pyrazinylquinoxalines from Aromatic and Heteroaromatic Ketones via Deoximation. Asian Journal of Chemistry, 32(7), 1676-1680. [Link]

  • Fang, R., & Cui, S. (2018). Synthesis of Pyrazolone Fused Benzodiazepines via Rh(III)-Catalyzed [4+ 3] Annulation of 1-Phenylpyrazolidinones with Propargyl Alcohols. Organic Letters, 20(15), 4581-4585. [Link]

  • Hou, J., Li, Y., & Wang, X. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link]

  • Qian, W., Wang, C., & Zhang, Y. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved January 17, 2026, from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Adimurthy, S., Ramana, C. V., & Bedekar, A. V. (2011). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Journal of Chemical Sciences, 123(6), 847-853. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Dehbi, A., & Crousse, B. (2022). Synthesis of unique 1,2-diazepine-fused β-lactams via Staudinger-type [2+2] cyclization. ChemRxiv. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, M. E. A. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][14][15]diazepines, and Their Cytotoxic Activity. Molecules, 25(9), 2051. [Link]

  • Ben-Yahia, I., Gharsallah, N., & Amamou, M. (2015). Synthesis of Substituted 1, 4-Diazepines and 1, 5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 20(5), 8826-8841. [Link]

  • Reddy, T. J., Le, T. N., & Ting, P. C. (2015). An Update on the Synthesis of Pyrrolo[14][15] benzodiazepines. Molecules, 20(8), 13670-13718. [Link]

  • Watson, D. A., & Buchwald, S. L. (2011). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Organic letters, 13(15), 4172-4175. [Link]

  • Ramajayam, R., Giridhar, R., & Yadav, M. R. (2017). 1, 4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 14(6), 789-803. [Link]

  • Hobbs, W. J. (2019). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • De Meglio, P., & Nannini, G. (1974). [Pyrazine-1, 2-a-and 1, 4-diazepino-1-2-1-indoles. I. Synthesis of 10-phenyl-1, 2, 3, 4-yrytshyftopytsxino-1, 2-a-indoles and of 11-phenyl-2, 3, 4, 5-tetrahydro-1H-1, 4-diazepino-1, 2-a-indoles]. Il Farmaco; edizione scientifica, 29(5), 386-397. [Link]

  • El-Haggar, M. A., & El-Faham, A. (2011). Synthesis, characterization, and spectroscopic investigation of fully conjugated pyrazinoporphyrazines. Journal of Porphyrins and Phthalocyanines, 15(11n12), 1136-1143. [Link]

  • Organic Chemistry Tutor. (2021, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]

  • Alagarsamy, V. (2013). Experimental and theoretical investigation of spectroscopic properties of diazepam. International Journal of ChemTech Research, 5(4), 1786-1795. [Link]

  • Tundel, R. E., & Anderson, K. W. (2007). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. The Journal of organic chemistry, 72(25), 9676-9679. [Link]

  • Shahcheragh, S. M., Jarrahpour, A., & Sinou, D. (2014). Synthesis of Benzo diazepine Derivatives by Nitration and Reduction. E-Journal of Chemistry, 5(3), 543-546. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2020). Piperonal chalcone derivative incorporating the pyrazolo [3, 4-b] pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. RSC advances, 10(49), 29337-29348. [Link]

Sources

Spectroscopic analysis (NMR, MS, IR) of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane

Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its privileged scaffold, which is often associated with a range of biological activities. The precise structural elucidation of this molecule is a critical prerequisite for its advancement in any research and development pipeline. This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—as they apply to the definitive characterization of this compound.

This document is structured to provide not just the data, but the underlying scientific rationale for the experimental design and data interpretation. As such, it serves as both a practical guide for the bench chemist and a deeper educational resource for understanding the application of these powerful analytical techniques.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecule's structure is paramount before delving into its spectroscopic signatures. This compound consists of a methyl-substituted pyrazine ring linked to a seven-membered diazepane ring. This unique combination of an aromatic, electron-deficient heterocycle and a saturated, flexible diazepine ring gives rise to a distinct set of spectroscopic characteristics.

Part 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For a molecule with the complexity of this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments is essential for unambiguous signal assignment.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for its non-exchangeable proton signals.

  • Instrumentation: All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is typically sufficient.

    • Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: At least 2 seconds to ensure good resolution.

    • Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is standard.

    • Spectral Width: Set to approximately 220 ppm, centered around 100 ppm.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyrazine ring and the aliphatic protons on the diazepane ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3' (Pyrazine)~8.1s-1H
H-5' (Pyrazine)~7.9s-1H
N-H (Diazepane)~4.5 (broad)br s-1H
C-2, C-7 (Diazepane)~3.8t~6.04H
C-3, C-6 (Diazepane)~3.0t~6.04H
C-5 (Diazepane)~2.0quint~6.02H
CH₃ (Pyrazine)~2.5s-3H

Causality Behind Assignments:

  • Aromatic Protons (H-3', H-5'): The protons on the pyrazine ring are in a highly deshielded environment due to the electron-withdrawing nature of the nitrogen atoms, hence their downfield chemical shifts.

  • Diazepane Protons: The protons on the carbons adjacent to the nitrogen atoms (C-2, C-7, C-3, C-6) are deshielded compared to the protons on C-5. The broad singlet for the N-H proton is characteristic and its chemical shift can be highly dependent on concentration and solvent.

  • Methyl Protons: The methyl group protons on the pyrazine ring appear as a singlet in the upfield region, as expected for a methyl group attached to an aromatic ring.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2' (Pyrazine)~158
C-6' (Pyrazine)~155
C-4' (Pyrazine)~150
C-3' (Pyrazine)~135
C-5' (Pyrazine)~132
C-2, C-7 (Diazepane)~50
C-3, C-6 (Diazepane)~48
C-5 (Diazepane)~28
CH₃ (Pyrazine)~21

Causality Behind Assignments:

  • Pyrazine Carbons: The carbons of the pyrazine ring are significantly deshielded and appear in the aromatic region of the spectrum (>130 ppm). The carbons directly attached to nitrogen (C-2', C-6') are the most downfield.

  • Diazepane Carbons: The aliphatic carbons of the diazepane ring appear in the upfield region of the spectrum (<60 ppm). The carbons adjacent to the nitrogen atoms are more deshielded than the central methylene carbon (C-5).

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and can also provide valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol: MS Analysis
  • Ionization Technique: Electrospray ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically produces an abundant protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Fragmentation Analysis (MS/MS): To gain further structural insights, tandem mass spectrometry (MS/MS) can be performed on the protonated molecular ion. This involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

MS Spectral Interpretation
  • Molecular Ion: The expected exact mass of the protonated molecule [C₁₀H₁₆N₄ + H]⁺ is approximately 193.1453 m/z. High-resolution mass spectrometry should confirm this value to within a few parts per million (ppm).

  • Key Fragmentation Pathways: The MS/MS spectrum of the [M+H]⁺ ion is predicted to show characteristic fragment ions resulting from the cleavage of the diazepane ring and the bond connecting the two ring systems.

G cluster_main Predicted MS/MS Fragmentation M_H [M+H]⁺ m/z = 193.1453 Frag1 Fragment 1 m/z = 121.0667 (Loss of C₄H₉N) M_H->Frag1 Cleavage of diazepane ring Frag2 Fragment 2 m/z = 95.0507 (Methylpyrazine moiety) M_H->Frag2 Cleavage of C-N bond Frag3 Fragment 3 m/z = 71.0762 (Diazepane fragment) Frag1->Frag3 Further fragmentation

Caption: Predicted fragmentation pathway for this compound.

Part 3: Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique based on the vibrations of the atoms of a molecule. An IR spectrum is obtained by passing infrared radiation through a sample and determining what fraction of the incident radiation at a particular energy is absorbed by the sample. This technique is particularly useful for identifying the presence of specific functional groups.

Experimental Protocol: IR Analysis
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, or as a KBr pellet. For a more modern approach, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be acquired first. Then, the sample spectrum is recorded, and the background is automatically subtracted. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

IR Spectral Interpretation

The IR spectrum of this compound will show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (Diazepane)3300 - 3500Medium, broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Strong
C=N Stretch (Pyrazine)1580 - 1650Medium to Strong
C=C Stretch (Pyrazine)1400 - 1600Medium
C-N Stretch1000 - 1350Medium

Causality Behind Assignments:

  • N-H Stretch: The broadness of the N-H stretching band is due to hydrogen bonding.

  • C-H Stretches: The C-H stretching vibrations for the aromatic protons on the pyrazine ring appear at a slightly higher frequency than those for the aliphatic protons on the diazepane ring.

  • C=N and C=C Stretches: The absorptions in the 1400-1650 cm⁻¹ region are characteristic of the pyrazine ring system.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, MS, and IR techniques, allows for its unambiguous structural confirmation. Each technique provides a unique and complementary piece of the structural puzzle. The data and interpretations presented in this guide serve as a robust framework for the characterization of this and structurally related compounds, ensuring the high level of scientific rigor required in modern drug discovery and development.

References
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

A Technical Guide to the Physicochemical Properties of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane, a heterocyclic compound of interest to researchers in drug discovery and development. In the absence of extensive empirical data for this specific molecule, this document synthesizes theoretical predictions based on its constituent chemical moieties—a substituted pyrazine and a diazepane ring—with established analytical methodologies. We present predicted values for key parameters including solubility, pKa, and the octanol-water partition coefficient (logP). Furthermore, this guide details the standardized experimental protocols essential for the empirical determination of these properties, offering a robust framework for scientists to validate these predictions and further characterize this compound. This work aims to serve as a foundational resource, enabling a deeper understanding of the molecule's behavior in biological and chemical systems, thereby guiding its potential applications in medicinal chemistry.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the cornerstone of all subsequent physicochemical and pharmacological investigations. This section delineates the fundamental structural and identifying characteristics of this compound.

The structure combines a methyl-substituted pyrazine ring, an aromatic diazine, with a saturated seven-membered 1,4-diazepane ring. This unique combination of an aromatic and a saturated heterocyclic system dictates its chemical personality and, consequently, its physical properties.

Table 1: Chemical Identification of this compound

IdentifierValueSource
IUPAC Name This compound-
Molecular Formula C₁₀H₁₆N₄PubChem[1]
Molecular Weight 192.26 g/mol -
Canonical SMILES CC1=NC=CN=C1N2CCNCCNC2-
2D Structure Chemical structure of this compound-

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its potential as a therapeutic agent.[2] The following properties for this compound are predicted based on the known characteristics of its pyrazine and diazepane components.

Solubility

Solubility profoundly impacts a drug's bioavailability. The target molecule possesses both polar and non-polar features. The four nitrogen atoms, particularly those on the flexible diazepane ring, are capable of acting as hydrogen bond acceptors, while the N-H group on the diazepane is a hydrogen bond donor. This suggests a degree of aqueous solubility. Pyrazine itself is soluble in water.[3][4] However, the carbon backbone and the methyl group introduce lipophilic character.

  • Aqueous Solubility: Moderate solubility is anticipated. The presence of multiple nitrogen atoms should facilitate dissolution in polar protic solvents like water and ethanol.

  • Organic Solubility: The molecule is expected to be soluble in a range of organic solvents, including dimethyl sulfoxide (DMSO) and methanol, which are common solvents for stock solutions in early-stage drug discovery.

Table 2: Predicted Solubility Profile

SolventPredicted SolubilityRationale
Water Moderately SolublePresence of four nitrogen atoms for hydrogen bonding.[3]
Ethanol SolublePolar protic solvent capable of hydrogen bonding.
DMSO SolubleHighly polar aprotic solvent, effective for a wide range of compounds.
1-Octanol SolubleRepresents a lipophilic environment, relevant for logP determination.
Acidity and Basicity (pKa)

The pKa value, the negative logarithm of the acid dissociation constant, is crucial for understanding a compound's ionization state at a given pH. This, in turn, influences its solubility, permeability across biological membranes, and receptor-binding interactions. This compound has multiple nitrogen atoms that can be protonated.

  • Pyrazine Nitrogens: Pyrazine is a weak base with a pKa of approximately 0.65 for its conjugate acid.[5] The nitrogen atoms in the aromatic ring are significantly less basic than those in the saturated diazepane ring due to the delocalization of their lone pair electrons within the aromatic system.

  • Diazepane Nitrogens: The 1,4-diazepane (or homopiperazine) ring contains two secondary amine-like nitrogens.[6] These are aliphatic amines and are expected to be significantly more basic. The pKa values for the conjugate acids of similar saturated cyclic diamines are typically in the range of 8 to 11. The nitrogen at position 4 is a secondary amine and is expected to be the most basic site. The nitrogen at position 1, being directly attached to the electron-withdrawing pyrazine ring, will have its basicity reduced.

Table 3: Predicted pKa Values

Ionizable GroupPredicted pKa (Conjugate Acid)Rationale
N4-H (Diazepane) ~9.0 - 10.5Aliphatic secondary amine, expected to be the most basic center.
N1 (Diazepane) ~6.0 - 7.5Basicity reduced by the electron-withdrawing effect of the adjacent pyrazine ring.
Pyrazine Nitrogens < 1.0Aromatic nitrogens with low basicity.[5][7]
Lipophilicity (logP)

The octanol-water partition coefficient (P), or its logarithmic form (logP), is the primary measure of a compound's lipophilicity. It is a key factor in predicting membrane permeability and overall ADME properties. A balanced logP (typically between 1 and 3 for orally administered drugs) is often sought in drug design.

Based on its structure, which contains a 10-carbon backbone and a methyl group, balanced against four nitrogen atoms, a positive logP value is anticipated, indicating a slight preference for a lipophilic environment over an aqueous one. For comparison, the logP of the parent pyrazine is -0.26.[4] However, the addition of the larger, more aliphatic diazepane ring and the methyl group will substantially increase the lipophilicity.

Table 4: Predicted Lipophilicity

ParameterPredicted ValueRationale
logP 1.0 - 2.0Balance between the lipophilic hydrocarbon structure and the polar nitrogen atoms.

Experimental Determination Protocols

To move from prediction to empirical fact, rigorous experimental validation is necessary. The following sections detail standardized, self-validating protocols for determining the core physicochemical properties of this compound.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8] It directly measures the concentration of a saturated solution.

Protocol:

  • Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a glass vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, filtration through a 0.22 µm filter is recommended.

  • Quantification: Analyze the concentration of the compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Validation: The presence of undissolved solid in the vial at the end of the experiment visually confirms that a saturated solution was achieved.

G A Add excess solid to solvent B Agitate at constant T (24-48h) A->B C Centrifuge or Settle B->C D Filter Supernatant (0.22 µm) C->D E Analyze concentration (HPLC or LC-MS) D->E

Caption: Workflow for the Shake-Flask Solubility Assay.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining pKa values by monitoring pH changes in a solution upon the addition of a titrant (an acid or a base).

Protocol:

  • Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) if aqueous solubility is limited.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision automated burette.

  • Acidic Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate all basic sites.

  • Basic Titration: Subsequently, titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve, where half of a specific functional group has been neutralized. Specialized software is used to calculate the precise pKa values from the curve's inflection points.

  • System Validation: The method is validated by periodically titrating compounds with known pKa values to ensure the accuracy of the electrode and titrant concentrations.

G A Dissolve Compound B Titrate with Acid (Protonate all bases) A->B C Titrate with Base (Record pH vs. Volume) B->C D Plot pH vs. Volume C->D E Calculate pKa from Half-Equivalence Points D->E

Caption: Workflow for Potentiometric pKa Determination.

LogP Determination (HPLC Method)

While the shake-flask method is traditional, reverse-phase HPLC offers a faster, high-throughput alternative for estimating logP values. It relies on the correlation between a compound's retention time on a non-polar stationary phase and its lipophilicity.

Protocol:

  • Calibration: Prepare a series of standard compounds with known logP values that span a relevant range (e.g., -1 to 5).

  • Chromatography: Inject each standard and the test compound onto a reverse-phase HPLC column (e.g., C18). The mobile phase is typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.

  • Retention Time Measurement: Record the retention time (t_R) for each compound. Also, measure the column dead time (t_0) using a non-retained compound (e.g., uracil).

  • Capacity Factor Calculation: Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

  • Calibration Curve: Plot the log(k) of the standards against their known logP values. A linear relationship should be observed.

  • LogP Calculation: Using the linear regression equation from the calibration curve and the measured log(k) of the test compound, calculate its logP value.

  • Self-Validation: The linearity of the calibration curve (R² > 0.98) validates the experimental run.

G cluster_cal Calibration cluster_test Test Compound cluster_analysis Data Analysis A Inject Standards (Known logP) C Measure Retention Times (tR) A->C B Inject Test Compound B->C D Calculate log(k) C->D E Plot log(k) vs. logP for Standards D->E F Calculate logP of Test Compound from Curve E->F

Caption: Workflow for HPLC-Based LogP Determination.

Stability Considerations

The chemical stability of a compound under various conditions is a critical parameter for its development as a drug.

  • pH Stability: The pyrazine ring is generally stable to both acidic and alkaline conditions.[9] The diazepane ring, being a saturated amine, is also relatively stable. Hydrolytic stability should be assessed across a range of pH values (e.g., pH 2, 7.4, and 9) to simulate conditions in the gastrointestinal tract and blood.

  • Thermal Stability: Pyrazine derivatives can be thermally stable, but this should be confirmed using techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).

  • Oxidative Stability: The molecule should be tested for its stability in the presence of oxidative agents, as this can be a route of degradation.

Conclusion

This compound is a novel heterocyclic compound with physicochemical properties that are predicted to be favorable for drug development. Its anticipated moderate aqueous solubility, multiple basic centers for salt formation, and a balanced lipophilicity profile suggest it warrants further investigation. The experimental protocols outlined in this guide provide a clear and robust pathway for researchers to empirically determine these critical parameters. This foundational characterization is an indispensable step in elucidating the compound's ADME profile and ultimately understanding its potential as a therapeutic candidate.

References

  • Solubility of Things . Pyrazine. [Link]

  • Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
  • Avdeef, A. (2001). pH-Metric solubility. 3. Dissolution-titration-template method for solubility determination. European Journal of Pharmaceutical Sciences, 14(4), 281-291.
  • Völgyi, G., et al. (2013). Development of methods for the determination of pKa values. Analytical Chemistry Insights, 8, 55-74.
  • FooDB . (2010). Showing Compound Pyrazine (FDB012468). [Link]

  • Valko, K. (2004). High-throughput determination of logP and pKa. Current Drug Discovery, 21-26.
  • ACD/Labs . LogP—Making Sense of the Value. [Link]

  • PubChem . Diazepane. CID 66803570. [Link]

  • PubChem . 1-(Pyridin-4-YL)-1,4-diazepane. CID 2760508. [Link]

  • PubChem . 1H-1,4-Diazepine. CID 12312963. [Link]

  • PubChem . Hexahydro-1,4-diazepine. CID 68163. [Link]

  • Shen, Z., et al. (2003). Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide.
  • Wikipedia . Pyrazine. [Link]

  • MDPI . (2019). Homopiperazine (Hexahydro-1,4-diazepine). [Link]

  • PubChem . Pyrazine. CID 9261. [Link]

  • Duan, J., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(21), 7586.
  • Shibata, N., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 62(17), 7856-7867.
  • Bentham Science . 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • PubChem . Diazepine. CID 166734. [Link]

  • Eur. J. Org. Chem. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). [Link]

  • MDPI . (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

  • Franchin, T. B., et al. (2020). Assessment of the Physicochemical Properties and Stability for Pharmacokinetic Prediction of Pyrazinoic Acid Derivatives. Current Drug Metabolism, 21(11), 915-923.
  • PubChem . Pyrazine. CID 9261. [Link]

  • PubChem . 1-[1-(2-Methoxyphenyl)propyl]-1,4-diazepane. CID 4402173. [Link]

  • ResearchGate . (2022). Review on the Synthesis of Pyrazine and Its Derivatives. [Link]

Sources

In vitro metabolic stability of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Metabolic Stability Assessment of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane

Executive Summary

The metabolic fate of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile, influencing its efficacy, duration of action, and potential for drug-drug interactions. This guide provides a comprehensive, technically-grounded framework for evaluating the in vitro metabolic stability of this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each experimental choice, ensuring a robust and self-validating methodology. We will detail the use of human liver microsomes as a primary tool for assessing Phase I metabolism, outline a complete experimental protocol from incubation to bioanalysis, and provide a clear pathway for data analysis and interpretation. This whitepaper is designed for researchers, scientists, and drug development professionals seeking to establish a rigorous and predictive metabolic stability assessment for novel compounds.

Introduction: The Imperative of Metabolic Stability

In the trajectory of drug discovery and development, early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1] Of these, metabolism—the enzymatic conversion of a drug into other compounds (metabolites)—is often the primary driver of drug clearance from the body.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, whereas one that is metabolized too slowly could accumulate and lead to toxicity. The liver is the principal organ of drug metabolism, largely due to its high concentration of xenobiotic-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[2][3]

The subject of this guide, this compound, belongs to the 1,4-diazepane class of heterocyclic compounds, a scaffold associated with a wide range of biological activities.[4] Understanding its metabolic liability is a non-negotiable step in its preclinical development. In vitro metabolic stability assays serve as a cost-effective, high-throughput method to predict in vivo hepatic clearance, rank-order compounds, and guide medicinal chemistry efforts to optimize metabolic properties.[5][6] This guide focuses on the most widely adopted system for this purpose: liver microsomes.[2][6]

The Scientific Principle: Measuring Disappearance to Predict Clearance

The core principle of a metabolic stability assay is straightforward: the test compound is incubated with a metabolically active biological matrix, and the rate at which the parent compound is consumed is measured over time.[5][7] This rate of disappearance provides the basis for calculating key pharmacokinetic parameters.

  • In Vitro Half-Life (t½): The time required for 50% of the initial compound concentration to be metabolized. A shorter half-life indicates lower stability.

  • Intrinsic Clearance (Clint): A measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow.[8] It represents the volume of liver matrix cleared of the drug per unit time, normalized to the amount of protein in the incubation.[8]

These in vitro values are foundational for predicting in vivo hepatic clearance and subsequent pharmacokinetic behavior in humans, a process guided by regulatory agencies like the FDA.[9][10]

Foundational Experimental Design: A Self-Validating System

A scientifically sound protocol is a self-validating one. Every component is chosen to answer a specific question and to ensure the data generated is reliable and interpretable.

The In Vitro System: Why Human Liver Microsomes (HLM)?

While various systems exist (hepatocytes, S9 fractions), pooled human liver microsomes are the workhorse for early-stage stability screening for several compelling reasons:[2][6]

  • Enzyme Content: HLMs are enriched with the major Phase I drug-metabolizing enzymes, including the CYP450s, which are embedded in the endoplasmic reticulum membrane and are responsible for the metabolism of a majority of marketed drugs.[1][2][11]

  • Cost and Throughput: Microsomes are relatively inexpensive, can be stored for long periods, and are easily adapted to high-throughput, multi-well plate formats, making them ideal for screening numerous compounds.[2][11]

  • Simplicity: The system is less complex than whole cells, allowing for a direct assessment of enzymatic metabolism without the confounding factors of cellular uptake and export.[11]

By using microsomes pooled from multiple donors, the impact of inter-individual variability in enzyme expression is minimized, providing a more representative measure of the general population.[2]

The Importance of Controls

Controls are non-negotiable for validating the assay's integrity.

  • Negative Control (-Cofactor): The reaction is run without the essential CYP450 cofactor, NADPH.[2] Significant disappearance of the test compound in this control would indicate non-enzymatic degradation (e.g., chemical instability in the buffer) or metabolism by non-NADPH-dependent enzymes.

  • Positive Control (+Cofactor): High-clearance compounds with well-characterized metabolic pathways (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) are run alongside the test compound.[7] This confirms that the microsomal preparation and cofactor system are enzymatically active.

  • Zero-Time Point (T0): This sample is quenched immediately after the addition of the test compound. It represents 100% of the compound at the start of the reaction and is used to normalize all other time points.[11]

Rationale for Key Assay Parameters
  • Test Compound Concentration (1 µM): The substrate concentration is kept well below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes.[7] This ensures that the rate of metabolism is directly proportional to the substrate concentration (first-order kinetics), which simplifies the calculation of half-life and intrinsic clearance.

  • Microsomal Protein Concentration (0.5 mg/mL): This concentration is a balance. It must be high enough to produce measurable metabolism within a practical timeframe but low enough to minimize non-specific binding of the test compound to microsomal proteins.[2]

  • Cofactor: NADPH is the essential electron-donating cofactor required for CYP450 enzyme activity.[2][12] An NADPH-regenerating system is often used to maintain a constant supply throughout the incubation.[13]

Detailed Experimental Protocol: Microsomal Stability of this compound

This section provides a step-by-step methodology for conducting the assay.

Materials and Reagents
  • Test Compound: this compound (10 mM stock in DMSO)

  • Biological Matrix: Pooled Human Liver Microsomes (20 mg/mL stock)

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4[7]

  • Cofactor Solution: NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Controls: Midazolam, Dextromethorphan (10 mM stocks in DMSO)

  • Quenching Solution: Ice-cold Acetonitrile containing a suitable internal standard (e.g., Tolbutamide, Labetalol) for LC-MS/MS analysis.

  • Equipment: 96-well incubation plates, multi-channel pipettes, incubating shaker (37°C), centrifuge.

Workflow Visualization

The overall experimental process can be visualized as follows:

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_buffer Prepare 100 mM Phosphate Buffer (pH 7.4) pre_incubate Pre-incubate HLM, Buffer, & Compound at 37°C prep_buffer->pre_incubate prep_stocks Prepare 10 mM Compound Stocks in DMSO prep_stocks->pre_incubate prep_hlm Thaw & Dilute HLM to working concentration prep_hlm->pre_incubate prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction by adding NADPH prep_nadph->start_rxn pre_incubate->start_rxn time_points Incubate at 37°C (0, 5, 15, 30, 45 min) start_rxn->time_points quench Quench Reaction with Acetonitrile + Internal Std. time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc Calculate % Remaining, t½, and Clint analyze->calc

Caption: High-level workflow for the in vitro metabolic stability assay.

Step-by-Step Incubation Procedure
  • Prepare Master Mix: In a 96-well plate, prepare a master mix of phosphate buffer and human liver microsomes to achieve a final protein concentration of 0.5 mg/mL.

  • Add Compound: Add the test compound, positive controls, or vehicle (for -compound blanks) to the appropriate wells to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be kept low (<0.5%) to avoid inhibiting enzyme activity.[7]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH cofactor solution to all wells except the "-Cofactor" controls. For the T0 samples, add the quenching solution before adding the NADPH solution.

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a sufficient volume (e.g., 2-4 volumes) of ice-cold acetonitrile with the internal standard.[7][11] The acetonitrile serves to precipitate the microsomal proteins, effectively stopping all enzymatic activity.

  • Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

  • Transfer for Analysis: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Bioanalytical Method: LC-MS/MS for Sensitive Quantification

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying the parent compound in the complex biological matrix.[5][6] Its superior sensitivity and specificity allow for accurate measurement even at low concentrations.[14]

  • Principle: The LC system separates the parent compound from its metabolites and other matrix components. The mass spectrometer then selectively detects and quantifies the parent compound using Multiple Reaction Monitoring (MRM), where a specific precursor ion is fragmented into a characteristic product ion.[15][16]

  • Internal Standard: A stable, non-endogenous compound added at a known concentration to all samples. It helps correct for variations in sample processing and instrument response, ensuring analytical precision.

  • Quantification: The amount of remaining parent compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve or, more commonly for this assay, relative to the T0 sample.

Data Analysis and Interpretation

Data Analysis Pipeline

G cluster_calc Calculate Parameters raw_data Raw LC-MS/MS Data (Peak Area Ratios) norm_data Normalize to T0 (% Parent Remaining) raw_data->norm_data plot_data Plot ln(% Remaining) vs. Time norm_data->plot_data slope Determine Slope (k) via Linear Regression plot_data->slope thalf t½ = 0.693 / k slope->thalf clint Clint = (0.693 / t½) * (V/P) slope->clint

Caption: Logical flow of data processing from raw output to final parameters.

Calculations
  • Percent Remaining: Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample.

    • % Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100

  • Half-Life (t½): Plot the natural logarithm (ln) of the % Remaining versus time. The slope of the resulting line from linear regression is the elimination rate constant (k).

    • Slope (k) = (ln(C1) - ln(C2)) / (t1 - t2)

    • t½ (min) = 0.693 / k[8]

  • Intrinsic Clearance (Clint): Calculate the intrinsic clearance, expressed in µL/min/mg protein.

    • Clint (µL/min/mg) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg))[8]

Representative Data Presentation

The final data for this compound, alongside controls, should be summarized clearly. The following table presents a hypothetical dataset for illustrative purposes.

CompoundTime (min)% Parent Remaining (Mean ± SD)Calculated t½ (min)Calculated Clint (µL/min/mg)
This compound (-NADPH) 4598.2 ± 3.1> 45Negligible
This compound (+NADPH) 010028.5 48.6
588.1 ± 4.5
1565.3 ± 3.9
3041.5 ± 2.8
4524.9 ± 3.2
Midazolam (Positive Control) 01006.2 223.5
558.9 ± 5.1
1519.7 ± 2.5
303.5 ± 1.1
45< 1

Interpretation of Hypothetical Data: In this example, the test compound shows moderate clearance. Its stability in the absence of NADPH confirms the loss is due to enzymatic metabolism. The rapid clearance of the positive control validates the assay's performance.

Advanced Application: Reaction Phenotyping

Once it is established that a compound is metabolized, the next critical question is: which enzymes are responsible? This is answered through reaction phenotyping studies.[12][17] Identifying the specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) involved is crucial for predicting clinical drug-drug interaction (DDI) potential, as recommended by regulatory guidance.[18][19]

Common Approaches:

  • Recombinant Human CYPs: The test compound is incubated individually with a panel of cDNA-expressed human CYP enzymes to see which ones can metabolize it.[17][18]

  • Chemical Inhibition: The assay is run in pooled HLM in the presence and absence of potent, isoform-specific chemical inhibitors. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that CYP isoform.[17][20]

Conclusion

The in vitro metabolic stability assay using human liver microsomes is an indispensable tool in modern drug discovery. It provides a robust, scalable, and predictive measure of a compound's susceptibility to hepatic metabolism. By following the detailed, rationale-driven protocol outlined in this guide, researchers can confidently assess the metabolic fate of this compound. The resulting data on half-life and intrinsic clearance are critical for making informed decisions, guiding the optimization of metabolic liabilities, and ultimately increasing the probability of advancing a successful clinical candidate.

References

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. [Link]

  • Springer Nature Experiments. (2012). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Di, L., & Obach, R. S. (2015). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Request PDF. [Link]

  • LeCluyse, E. L. (2009). In Vitro Assays for Induction of Drug Metabolism. PubMed. [Link]

  • Mercell. Metabolic stability in liver microsomes. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. [Link]

  • Creative Bioarray. CYP and UGT Reaction Phenotyping Assay. [Link]

  • U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies - Guidance for Industry. [Link]

  • Springer Nature Experiments. (2021). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. [Link]

  • Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Evotec (Cyprotex). Microsomal Stability. [Link]

  • Evotec (Cyprotex). Reaction Phenotyping Assay. [Link]

  • MDPI. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. [Link]

  • Regulations.gov. (2017). Guidance for Industry: drug interactions, in vitro and in vivo. [Link]

  • BioIVT. Metabolic Stability Assay Services. [Link]

  • National Institutes of Health. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. [Link]

  • ResearchGate. (2021). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. [Link]

  • QPS. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. [Link]

  • ResearchGate. (2019). In vitro test methods for metabolite identification: A review. [Link]

  • ResearchGate. (2016). An evaluation of the latest in vitro tools for drug metabolism studies. [Link]

  • Chow, A. T., & Luffer-Atlas, D. (2009). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology. [Link]

  • Colby, J. M. (2007). Quantitation of benzodiazepines in urine, serum, plasma, and meconium by LC-MS-MS. PubMed. [Link]

  • Bruker Daltonics. (2012). LC-MSn in clinical and forensic toxicology. [Link]

  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Springer Nature Experiments. (2014). LC-MS/MS Analysis of 13 Benzodiazepines and Metabolites in Urine, Serum, Plasma, and Meconium. [Link]

  • Asif, M. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

Sources

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel compound, 1-(6-Methylpyrazin-2-yl)-1,4-diazepane. It is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of potential therapeutic agents. The methodologies detailed herein are designed to establish a foundational understanding of the compound's cytotoxic potential, guiding subsequent, more focused investigations.

Introduction and Scientific Rationale

The compound this compound integrates two heterocyclic scaffolds of significant pharmacological interest: pyrazine and 1,4-diazepane. Pyrazine derivatives are known to possess a wide array of biological activities, including cytotoxic effects against various cancer cell lines.[1][2] The 1,4-diazepane ring is a core structure in many biologically active compounds, with applications ranging from central nervous system agents to potential anticancer drugs.[3][4][5] The unique combination of these two moieties in a single molecule warrants a thorough investigation of its biological effects, beginning with a fundamental assessment of its cytotoxicity.

Preliminary cytotoxicity screening is a critical initial step in the drug discovery pipeline.[6][7] It serves to identify the concentration range at which a compound elicits a toxic response in cultured cells, providing a preliminary indication of its therapeutic index. This early assessment is crucial for making informed decisions about which compounds should proceed to more advanced stages of development.

This guide outlines a multi-assay, multi-cell line approach to the cytotoxicity screening of this compound. By employing assays that probe different cellular mechanisms—metabolic activity, membrane integrity, and lysosomal function—we can construct a more complete and reliable initial toxicity profile of the compound.

Strategic Experimental Design

The cornerstone of a robust preliminary screen is a well-considered experimental design. This involves the careful selection of cellular models and toxicological endpoints.

Selection of Cell Lines: A Multi-faceted Approach

To gain a broad understanding of the compound's cytotoxic potential and possible selectivity, a panel of both cancerous and non-cancerous cell lines is recommended.

  • Cancer Cell Line Panel: A selection of cell lines from diverse tissue origins will help to identify if the compound exhibits preferential cytotoxicity. For example:

    • MCF-7: A human breast adenocarcinoma cell line, widely used in cancer research.

    • A549: A human lung carcinoma cell line.

    • HCT-116: A human colorectal carcinoma cell line.

  • Non-Cancerous Control: Including a non-cancerous cell line is essential for assessing the compound's potential for off-target toxicity and for calculating a preliminary selectivity index.

    • HEK293: A human embryonic kidney cell line, commonly used as a control in cytotoxicity studies.[6]

Rationale for a Multi-Assay Platform

Relying on a single cytotoxicity assay can be misleading, as different compounds can induce cell death through various mechanisms. Therefore, a multi-assay approach is advocated to provide a more comprehensive and validated assessment.[8][9]

  • MTT Assay (Metabolic Activity): This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6][10] A decrease in the rate of formazan production is indicative of reduced cell viability or proliferation.

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[8][11] The LDH assay quantifies this release as an indicator of cytotoxicity.

  • Neutral Red (NR) Uptake Assay (Lysosomal Integrity): This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[12] A reduced uptake of the dye is indicative of a decrease in the number of viable cells or damage to the lysosomes.

The following diagram illustrates the overall experimental workflow:

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Compound This compound Stock Solution Preparation Treatment Dose-Response Treatment (Serial Dilutions of Compound) Compound->Treatment CellLines Cell Line Culture (MCF-7, A549, HCT-116, HEK293) Plating Cell Seeding in 96-well Plates CellLines->Plating Plating->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH NR Neutral Red Assay (Lysosomal Integrity) Treatment->NR Analysis Absorbance Reading MTT->Analysis LDH->Analysis NR->Analysis Calculation Calculation of % Viability Analysis->Calculation IC50 IC50 Determination Calculation->IC50

Caption: Overall experimental workflow for cytotoxicity screening.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific cell lines and laboratory conditions.

Cell Culture and Maintenance
  • Culture Conditions: Culture the selected cell lines in their respective recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.

Compound Preparation
  • Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the dose-response study (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the culture wells is non-toxic to the cells (typically ≤ 0.5%).

MTT Assay Protocol

G Start Seed cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with compound (various concentrations) Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 AddSolvent Add solubilization solvent (e.g., DMSO) Incubate3->AddSolvent Read Read absorbance (570 nm) AddSolvent->Read

Caption: MTT assay workflow.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing the serially diluted compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

LDH Assay Protocol

G Start Seed cells and treat as in MTT assay Incubate Incubate for desired time Start->Incubate CollectSupernatant Collect supernatant Incubate->CollectSupernatant Mix Mix supernatant with reaction mixture CollectSupernatant->Mix PrepareReaction Prepare LDH reaction mixture PrepareReaction->Mix IncubateDark Incubate in the dark (30 min) Mix->IncubateDark AddStop Add stop solution IncubateDark->AddStop Read Read absorbance (490 nm) AddStop->Read

Caption: LDH assay workflow.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit.

  • Absorbance Reading: Measure the absorbance at 490 nm.

Neutral Red Uptake Assay Protocol

G Start Seed cells and treat as in MTT assay Incubate1 Incubate for desired time Start->Incubate1 AddNR Add Neutral Red solution Incubate1->AddNR Incubate2 Incubate for 2-3h AddNR->Incubate2 Wash Wash cells with PBS Incubate2->Wash AddDestain Add destain solution (e.g., acidified ethanol) Wash->AddDestain Shake Shake for 10 min AddDestain->Shake Read Read absorbance (540 nm) Shake->Read

Caption: Neutral Red assay workflow.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Neutral Red Addition: Add pre-warmed medium containing 50 µg/mL of Neutral Red to each well and incubate for 2-3 hours.

  • Washing: Remove the dye-containing medium and wash the cells with PBS.

  • Dye Extraction: Add 150 µL of destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.

  • Shaking: Gently shake the plate for 10 minutes to ensure complete dye extraction.

  • Absorbance Reading: Measure the absorbance at 540 nm.

Data Analysis and Interpretation

Calculation of Cell Viability

For each assay, calculate the percentage of cell viability using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that causes a 50% reduction in cell viability. This value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

Summarize the calculated IC50 values in a table for easy comparison across different cell lines and assays.

Table 1: Hypothetical IC50 Values (µM) for this compound after 48-hour Treatment

Cell LineMTT AssayLDH AssayNeutral Red Assay
MCF-725.330.128.5
A54945.852.448.9
HCT-11618.922.520.7
HEK293>100>100>100
Interpretation of Results
  • Potency: Lower IC50 values indicate higher cytotoxic potency.

  • Selectivity: A significantly higher IC50 value in the non-cancerous cell line (HEK293) compared to the cancer cell lines suggests potential cancer-selective cytotoxicity.

  • Mechanism of Action Clues: Discrepancies in IC50 values between the different assays may provide preliminary insights into the compound's mechanism of action. For example, a much lower IC50 in the LDH assay compared to the MTT assay might suggest that the primary mode of cell death is through membrane damage rather than metabolic inhibition.

Conclusion

This technical guide provides a robust and scientifically sound framework for the preliminary in vitro cytotoxicity screening of this compound. By employing a panel of diverse cell lines and a multi-assay approach, researchers can obtain a comprehensive initial assessment of the compound's cytotoxic potential. The data generated from these studies will be instrumental in guiding future research, including more detailed mechanistic studies and in vivo efficacy and toxicity evaluations.

References

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]

  • 1,4‐Diazepane Ring‐Based Systems | Request PDF - ResearchGate. Available at: [Link]

  • An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][4][13]diazepines, and Their Cytotoxic Activity - MDPI. Available at: [Link]

  • Homopiperazine (Hexahydro-1,4-diazepine) - MDPI. Available at: [Link]

  • Recent development in[4][13]benzodiazepines as potent anticancer agents: a review. Available at: [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed. Available at: [Link]

  • A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential - PMC - NIH. Available at: [Link]

  • Cytogenotoxicity of Inclusion Complexes of Diazepam with 2-Hydroxypropyl-β-cyclodextrin. Available at: [Link]

  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - -ORCA. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents - ResearchGate. Available at: [Link]

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - MDPI. Available at: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]

  • In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake - DergiPark. Available at: [Link]

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION - International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) - Inchem.org. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride | Request PDF - ResearchGate. Available at: [Link]

  • Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery - PMC - NIH. Available at: [Link]

  • Cytogenetic Activity of Diazepam in Normal Human Lymphocyte Cultures - PubMed. Available at: [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - Semantic Scholar. Available at: [Link]

  • Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches | Request PDF - ResearchGate. Available at: [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Available at: [Link]

  • In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - OUCI. Available at: [Link]

  • Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - NIH. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available at: [Link]

  • Diazepam - Wikipedia. Available at: [Link]

  • Update on in vitro cytotoxicity assays for drug development - ResearchGate. Available at: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Mechanism of Action Studies for Novel Diazepane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The diazepane scaffold, famously represented by diazepam, has historically been synonymous with the potentiation of GABAergic inhibition via positive allosteric modulation of the GABA-A receptor. However, the versatility of this seven-membered heterocyclic ring system has led to the development of novel derivatives with a wide spectrum of pharmacological activities, extending far beyond sedation and anxiolysis to include anticonvulsant, anticancer, and antimicrobial properties.[1][2] This diversification necessitates a departure from the classical mechanism of action (MOA) and the adoption of a systematic, multi-phased approach to elucidate the molecular targets and pathways of new chemical entities. This guide provides a comprehensive framework for characterizing novel diazepane compounds, integrating field-proven insights with detailed experimental protocols to ensure scientific rigor and accelerate the drug development process.

The Evolving Landscape of Diazepane Pharmacology

Classical benzodiazepines, like diazepam, exert their effects by binding to a specific site on the GABA-A receptor, enhancing the receptor's affinity for its endogenous ligand, γ-aminobutyric acid (GABA).[3] This action increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a general depression of central nervous system activity.[4][5]

However, novel diazepane chemistry has yielded compounds with distinct pharmacological profiles. For instance, certain 2,3-benzodiazepines act as noncompetitive antagonists of the AMPA receptor, endowing them with neuroprotective and anticonvulsant properties through a completely different mechanism.[6] This underscores a critical principle: one cannot assume a classical GABAergic MOA for a novel diazepane. A rigorous, unbiased investigation is paramount.

This guide is structured into a logical four-phase workflow, from initial target discovery to in vivo validation, designed to build a comprehensive understanding of a novel compound's MOA.

G cluster_2 Phase 3: Downstream Pathway Analysis cluster_3 Phase 4: In Vivo Proof of Concept phenotypic Phenotypic Screening binding Binding Assays (Affinity & Kinetics) phenotypic->binding Target Deconvolution proteomics Chemical Proteomics proteomics->binding Direct Identification in_silico In Silico Prediction in_silico->binding Candidate Targets functional Functional Assays (Potency & Efficacy) binding->functional downstream Cellular Signaling Assays functional->downstream behavioral Behavioral Models downstream->behavioral pkpd PK/PD & Neurochemical Analysis behavioral->pkpd G compound Biotinylated Diazepane Probe lysate Cell or Tissue Lysate (Complex Proteome) compound->lysate Incubate beads Streptavidin Beads lysate->beads Affinity Capture wash Wash Steps (Remove Non-specific Binders) beads->wash mass_spec Elution, Digestion & LC-MS/MS Analysis wash->mass_spec targets Prioritized Target List mass_spec->targets

Sources

Early ADME Profiling of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties.[1] Addressing Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics at the earliest stages of research is paramount to mitigating this risk and ensuring that resources are focused on compounds with the highest probability of success.[2][3] This guide provides a comprehensive, technically-grounded framework for the early ADME profiling of a novel chemical entity, using the hypothetical compound 1-(6-Methylpyrazin-2-yl)-1,4-diazepane as a case study. We will explore the strategic integration of in silico predictions with a core battery of in vitro assays, including physicochemical analysis, permeability, metabolic stability, and cytochrome P450 inhibition. Each section details the scientific rationale behind the experimental design, provides robust, step-by-step protocols, and discusses the interpretation of data to build a holistic profile that informs critical go/no-go decisions and guides the next steps in drug development.

The Imperative of Early ADME Profiling in Drug Discovery

In modern drug discovery, the "fail fast, fail cheap" paradigm is essential. Late-stage failures due to poor ADME properties are not only costly but also represent a significant loss of time and resources. Early, integrated ADME screening allows research teams to identify and address potential liabilities such as poor absorption, rapid metabolism, or a high risk of drug-drug interactions (DDI) long before a candidate is nominated for preclinical development.[3][4][5][6] This proactive approach enables a data-driven "design-make-test-analyze" cycle, where ADME insights guide medicinal chemistry efforts to optimize the pharmacokinetic profile in parallel with potency and selectivity.[7] The goal is to select and advance candidates with the most promising overall characteristics, thereby increasing the efficiency and success rate of the entire drug development pipeline.[8]

Profile of the Test Article: this compound

For this guide, we will consider the novel (hypothetical) small molecule, this compound. The objective of this profiling campaign is to establish a foundational ADME dataset to answer the following critical questions:

  • Physicochemical Properties: What are its fundamental solubility and lipophilicity characteristics?

  • Absorption: Is the compound likely to be well-absorbed from the gastrointestinal tract? Is it a substrate for efflux transporters?

  • Metabolism: How stable is the compound in the presence of key drug-metabolizing enzymes?

  • DDI Risk: Does the compound have the potential to inhibit major cytochrome P450 (CYP) enzymes?

The answers to these questions will determine the compound's initial viability and direct future optimization strategies.

The First Pass: In Silico ADME Prediction

Before committing resources to laboratory experiments, in silico modeling provides a rapid and cost-effective initial assessment.[9] A variety of computational tools and algorithms can predict a wide range of ADME properties based solely on the chemical structure of the compound.[10][11]

The primary value of in silico tools at this stage is not to generate definitive data but to flag potential liabilities and help prioritize which in vitro assays are most critical. For our test article, we would use a suite of models (e.g., SwissADME, ADMETlab 2.0, pkCSM) to predict parameters such as aqueous solubility, LogP/LogD, Caco-2 permeability, plasma protein binding, and CYP inhibition/metabolism.[11][12] The choice to use multiple tools is critical, as comparing results can help identify the most probable predictions.[10]

cluster_0 Early ADME Profiling Workflow InSilico In Silico Prediction (SwissADME, ADMETlab 2.0) PhysChem Physicochemical Properties InSilico->PhysChem Guides Assay Design Permeability Permeability (Caco-2) InSilico->Permeability Guides Assay Design Metabolism Metabolic Stability (Microsomes) InSilico->Metabolism Guides Assay Design DDI DDI Potential (CYP Inhibition) InSilico->DDI Guides Assay Design Decision Data Integration & Go/No-Go Decision PhysChem->Decision Permeability->Decision Metabolism->Decision DDI->Decision

Caption: Integrated workflow for early ADME profiling.

Core In Vitro Experimental Profiling

Following in silico analysis, a core set of in vitro experiments is conducted to generate robust, quantitative data. These assays are the gold standard in early discovery for evaluating a compound's ADME properties.[4][13]

Foundational Physicochemical Properties

Aqueous Solubility: This is a critical determinant of oral absorption. Poor solubility can lead to low and erratic bioavailability. We will assess the kinetic solubility of this compound.

Lipophilicity (LogD): This measures the compound's distribution between an aqueous and an organic phase at a physiological pH (7.4). LogD influences permeability, plasma protein binding, and metabolism. An optimal LogD range (typically 1-3) is often sought.

ParameterAssay MethodPurpose
Kinetic Solubility Nephelometry or UV-Vis SpectroscopyMeasures solubility from a DMSO stock into aqueous buffer, mimicking early discovery conditions.
LogD at pH 7.4 Shake-flask or Chromatographic (CHI)Determines the lipophilicity at physiological pH, impacting permeability and binding.[2]
Absorption: Caco-2 Permeability Assay

This assay is the industry standard for predicting intestinal drug absorption in vitro.[14] It uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[15][16]

Scientific Rationale: By measuring the transport of the compound from the apical (A) to the basolateral (B) side, we can estimate its passive and active absorption. Measuring transport in the reverse direction (B to A) allows us to identify if the compound is a substrate of efflux transporters.[14] An efflux ratio (ER) greater than 2 is a common indicator of active efflux.[15]

cluster_1 Caco-2 Permeability Assay Workflow cluster_2 Transport Experiment (2h @ 37°C) Seed Seed Caco-2 cells on Transwell inserts Differentiate Differentiate for ~21 days to form monolayer Seed->Differentiate TEER Verify monolayer integrity (TEER measurement) Differentiate->TEER Dose_AB Dose Apical (A) side Sample Basolateral (B) side TEER->Dose_AB Dose_BA Dose Basolateral (B) side Sample Apical (A) side TEER->Dose_BA Analyze Quantify compound (LC-MS/MS) Dose_AB->Analyze Dose_BA->Analyze Calculate Calculate Analyze->Calculate

Caption: Caco-2 bidirectional permeability assay workflow.

Experimental Protocol: Caco-2 Permeability

  • Cell Culture: Caco-2 cells are seeded onto Transwell filter inserts and cultured for approximately 21 days to allow for differentiation into a confluent monolayer.[15]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only inserts with TEER values above a pre-defined threshold (e.g., ≥ 200 Ω·cm²) are used.[17]

  • Transport Study:

    • The test compound (e.g., at 10 µM) is added to the donor compartment (apical for A→B transport, basolateral for B→A transport).[14]

    • The plate is incubated for a set time (e.g., 2 hours) at 37°C with gentle shaking.[16]

    • At the end of the incubation, samples are collected from both the donor and receiver compartments.

  • Quantification: The concentration of the compound in all samples is determined using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The Efflux Ratio is determined by dividing Papp (B→A) by Papp (A→B).

Metabolism: Liver Microsomal Stability Assay

This assay provides a measure of a compound's susceptibility to metabolism by Phase I enzymes, primarily the cytochrome P450 (CYP) superfamily, which are abundant in liver microsomes.[18] The rate of disappearance of the parent compound over time is used to calculate its intrinsic clearance.[19]

Scientific Rationale: Rapid metabolism in the liver is a major cause of low oral bioavailability and short duration of action. This assay helps identify metabolically labile compounds early, allowing chemists to modify the structure to improve stability (a process known as "soft spot" analysis).[20]

cluster_0 Microsomal Stability Assay Workflow Prepare Prepare reaction mix: Liver Microsomes, Buffer PreIncubate Add Test Compound Pre-incubate @ 37°C Prepare->PreIncubate Start Initiate reaction with NADPH cofactor PreIncubate->Start Timepoints Take aliquots at time points (e.g., 0, 5, 15, 30, 45 min) Start->Timepoints Quench Terminate reaction (e.g., cold Acetonitrile) Timepoints->Quench Analyze Analyze remaining compound by LC-MS/MS Quench->Analyze Calculate Calculate % Remaining, Half-life (t½), Intrinsic Clearance Analyze->Calculate

Caption: Workflow for determining metabolic stability.

Experimental Protocol: Microsomal Stability

  • Preparation: Pooled human liver microsomes (e.g., at 0.5 mg/mL) are prepared in a phosphate buffer.[18][21]

  • Incubation: The test compound (e.g., at 1 µM) is added to the microsome solution and pre-warmed to 37°C.

  • Reaction Initiation: The metabolic reaction is started by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.[21] A parallel incubation without NADPH serves as a negative control to detect non-enzymatic degradation.[22]

  • Time Course Sampling: Aliquots are removed from the reaction at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[18]

  • Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.[21]

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[22]

  • Data Analysis: The percentage of compound remaining is plotted against time. From the slope of the line, the half-life (t½) and intrinsic clearance (CLint) are calculated.

Drug-Drug Interaction Potential: CYP Inhibition Assay

Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions (DDIs).[23] When one drug inhibits the metabolism of a co-administered drug, it can lead to elevated plasma levels of the second drug, potentially causing toxicity.[24] Regulatory agencies like the FDA require assessment of DDI potential.[25]

Scientific Rationale: This assay determines the concentration of the test compound required to inhibit the activity of major CYP isoforms by 50% (the IC50 value). The most clinically relevant isoforms (CYP1A2, 2B6, 2C9, 2C19, 2D6, and 3A4) are typically evaluated.[13][25]

Experimental Protocol: CYP Inhibition (IC50 Determination)

  • System Preparation: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform being tested.

  • Inhibitor Addition: The test compound is added across a range of concentrations (e.g., 8-point serial dilution starting from 100 µM).[25] A vehicle control (no inhibitor) represents 100% enzyme activity.

  • Reaction: The reaction is initiated with NADPH and incubated at 37°C.

  • Termination and Analysis: The reaction is stopped, and the amount of metabolite formed from the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The rate of metabolite formation is measured at each inhibitor concentration. The IC50 value is calculated by fitting the data to a dose-response curve.

Data Integration and Decision Making

The true power of early ADME profiling comes from integrating the data from these disparate assays to build a holistic picture of the compound's potential pharmacokinetic behavior.

Hypothetical Data Summary for this compound:

ADME ParameterAssayResultInterpretation / Next Steps
Solubility Kinetic Solubility150 µMGood: Unlikely to be a limiting factor for oral absorption.
Lipophilicity LogD at pH 7.42.2Optimal: In a favorable range for good permeability and manageable non-specific binding.
Permeability Caco-2Papp (A→B): 15 x 10⁻⁶ cm/sHigh Permeability: Suggests good potential for passive absorption across the gut wall.
Efflux Caco-2Efflux Ratio: 1.2Low Efflux: Not a significant substrate for major efflux transporters like P-gp.
Metabolism Microsomal Stabilityt½ = 45 min; CLint = 35 µL/min/mgModerate Stability: The compound is metabolized but not excessively rapid. Acceptable for lead optimization.
DDI Risk CYP InhibitionIC50 > 30 µM for all isoformsLow Risk: Low potential for causing clinical drug-drug interactions via CYP inhibition.

Overall Assessment and Path Forward:

Based on this hypothetical profile, this compound presents as a promising candidate from an ADME perspective. It exhibits high solubility and permeability with low efflux, suggesting good oral absorption potential. Its metabolic stability is moderate, indicating it will likely have a reasonable half-life in vivo. Crucially, it shows a low risk of CYP-mediated drug-drug interactions.

Decision: GO. This compound is a strong candidate to advance to further lead optimization and subsequent in vivo pharmacokinetic studies. The favorable ADME profile provides confidence that its efficacy will not be undermined by poor drug-like properties.

Conclusion

A strategic, front-loaded approach to ADME profiling is indispensable in modern drug discovery. By integrating predictive in silico tools with a core panel of robust in vitro assays, research teams can gain critical insights into a compound's pharmacokinetic destiny. This guide, using this compound as a working example, has outlined a scientifically rigorous and efficient workflow for this process. This methodology enables the early identification of liabilities, guides chemical optimization, and ultimately increases the probability of selecting drug candidates that are not only potent but also possess the drug-like properties necessary for clinical success.

References

  • Selvita. In Vitro ADME. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • PharmaLegacy. In Vitro ADME Studies. [Link]

  • Concept Life Sciences. In Vitro ADME Assays. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Caco2 assay protocol. [No primary source name available]. [Link]

  • PubMed. Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • MDPI. In Silico ADME Methods Used in the Evaluation of Natural Products. [Link]

  • BioIVT. What is ADME and how does it fit into drug development?. [Link]

  • Tebubio. What is the role of ADME in drug discovery?. [Link]

  • University of Helsinki. In vitro and In silico Predictive ADME | Drug Discovery, Chemical Biology and Screening. [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • Charles River Laboratories. ADME DMPK Studies. [Link]

  • Cresset. Importance of ADME/Tox in Early Drug Discovery. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • AYUSH CoE. I.In Silico Tools for Pharmacokinetic and Toxicological Predictions. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Preprints.org. In Silico ADME Methods Used in the Evaluation of Natural Products. [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]

  • PubMed. first application of multi-in silico approach methodology for comprehensive prediction of ADME profile.... [Link]

  • The impact of early ADME profiling on drug discovery and development strategy. [No primary source name available]. [Link]

  • FDA. Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies Guidance for Industry. [Link]

  • Quotient Sciences. Assessing the Impact of the Approved FDA Guidance on Human Mass Balance Studies.... [Link]

  • FDA. Clinical Pharmacology: Early Drug Development. [Link]

  • NIH. Human mass balance study and metabolite profiling of 14C-niraparib.... [Link]

Sources

Sol-gel synthesis of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Formulation of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a heterocyclic compound of interest to researchers and professionals in drug development. Acknowledging the initial query regarding sol-gel synthesis, this paper first clarifies the fundamental incompatibility of this methodology for the direct synthesis of purely organic molecules. It then proposes a scientifically robust, multi-step organic synthesis pathway based on established chemical principles for constructing the target molecule. Furthermore, this guide explores the subsequent application of sol-gel technology as a sophisticated method for the encapsulation and controlled delivery of the synthesized active pharmaceutical ingredient (API). Detailed experimental protocols, causality behind procedural choices, and data visualization are provided to ensure this document serves as a practical and insightful resource for laboratory and development settings.

Introduction: Deconstructing the Synthetic Challenge

The compound this compound belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] The pyrazine moiety is a key pharmacophore in numerous approved drugs, contributing to their therapeutic effects in areas such as oncology and infectious diseases.[5][6] Similarly, the 1,4-diazepane ring is a structural motif found in various biologically active molecules.[1][7][8]

An initial consideration of "sol-gel synthesis" for this organic molecule requires clarification. Sol-gel chemistry is a powerful technique for creating solid inorganic or hybrid organic-inorganic materials from colloidal solutions (sols).[9][10] The process involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides, to form a continuous network (gel).[10][11] While invaluable for producing materials like ceramics, glasses, and drug delivery matrices at low temperatures, it is fundamentally unsuited for the de novo synthesis of a discrete, purely organic molecule like this compound.[9][11][12]

Therefore, this guide is structured in two main parts. The first delineates a plausible organic synthesis route for the target molecule. The second explores how sol-gel technology can be synergistically employed post-synthesis for advanced formulation and drug delivery applications.[13][14][15]

Part I: Organic Synthesis of this compound

Proposed Synthetic Pathway

The overall strategy involves the reaction of a halogenated methylpyrazine with a protected diazepane precursor.

Diagram 1: Proposed Synthesis of this compound

Synthetic_Pathway reactant1 2-Chloro-6-methylpyrazine intermediate tert-Butyl 4-(6-methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate reactant1->intermediate reactant2 tert-Butyl 1,4-diazepane-1-carboxylate reactant2->intermediate product This compound intermediate->product reagent1 Pd₂(dba)₃, BINAP, NaOtBu Toluene, 100 °C reagent2 Trifluoroacetic Acid (TFA) Dichloromethane (DCM)

Caption: A two-step synthesis involving Buchwald-Hartwig amination followed by deprotection.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-(6-methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate (Buchwald-Hartwig Amination)

This step utilizes a palladium-catalyzed cross-coupling reaction, a robust method for forming carbon-nitrogen bonds.[18]

  • Rationale: The Buchwald-Hartwig amination is chosen for its high efficiency and functional group tolerance in coupling an aryl halide (2-chloro-6-methylpyrazine) with an amine (the protected diazepane). The use of a bulky phosphine ligand like BINAP and a strong, non-nucleophilic base like sodium tert-butoxide is critical for achieving a high yield. The Boc protecting group on the diazepane prevents unwanted side reactions.

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-chloro-6-methylpyrazine (1.0 eq), tert-butyl 1,4-diazepane-1-carboxylate (1.1 eq), sodium tert-butoxide (1.4 eq), and BINAP (0.03 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and anhydrous toluene.

    • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected intermediate.

Step 2: Synthesis of this compound (Boc Deprotection)

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the target compound.

  • Rationale: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective method for cleaving the acid-labile Boc group. The reaction is typically fast and clean, proceeding at room temperature.

  • Procedure:

    • Dissolve the intermediate from Step 1 in dichloromethane (DCM).

    • Slowly add trifluoroacetic acid (TFA, 5-10 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the mixture under reduced pressure to remove excess TFA and DCM.

    • Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the remaining acid.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

Characterization and Data

The successful synthesis of the intermediate and final product should be confirmed using standard analytical techniques.

Analysis Intermediate Final Product
¹H NMR Presence of Boc group signal (~1.4 ppm), signals for both pyrazine and diazepane rings.Absence of Boc group signal, characteristic shifts for pyrazine and diazepane protons.
¹³C NMR Signals corresponding to all carbons, including the Boc carbonyl and quaternary carbon.Absence of Boc-related signals.
Mass Spec (HRMS) Observed m/z matching the calculated exact mass for C₁₅H₂₄N₄O₂.Observed m/z matching the calculated exact mass for C₁₀H₁₆N₄.
Purity (HPLC) >95%>98%

Part II: Sol-Gel Encapsulation for Drug Delivery

Once the organic synthesis of this compound is complete, sol-gel technology offers a versatile platform for its formulation, particularly for creating controlled-release drug delivery systems.[12][15] Encapsulating the API within a biocompatible silica matrix can protect it from degradation and modulate its release profile.[13][14]

Principle of Sol-Gel Encapsulation

The process involves trapping the organic drug molecules within the pores of a silica network as it forms. This is typically achieved by adding the drug to a solution of a silica precursor, such as tetramethyl orthosilicate (TMOS) or tetraethyl orthosilicate (TEOS), during the hydrolysis and condensation stages. The mild, often room-temperature, conditions of the sol-gel process are compatible with many organic molecules.[21]

Diagram 2: Sol-Gel Encapsulation Workflow

Sol_Gel_Workflow start Silica Precursor (TEOS) + H₂O/Ethanol + Catalyst sol_formation Hydrolysis & Condensation (Sol Formation) start->sol_formation api This compound (API Solution) api->sol_formation gelation Gelation (API Entrapment) sol_formation->gelation aging Aging gelation->aging drying Drying (e.g., Supercritical Drying) aging->drying xerogel API-Loaded Silica Xerogel drying->xerogel

Caption: General workflow for encapsulating an active pharmaceutical ingredient (API) in a silica matrix.

Protocol for Sol-Gel Encapsulation
  • Rationale: This protocol describes the formation of a drug-loaded silica xerogel. The choice of catalyst (acid or base) and the water-to-alkoxide ratio can significantly influence the pore structure of the final material and, consequently, the drug release kinetics.[10]

  • Procedure:

    • Prepare a solution of the silica precursor (e.g., TEOS), ethanol, water, and an acid catalyst (e.g., HCl). Stir until a homogeneous sol is formed.

    • Prepare a separate solution of this compound in a suitable solvent (e.g., ethanol).

    • Add the drug solution to the silica sol with gentle stirring. The drug loading can be controlled by varying its concentration.

    • Pour the mixture into molds and allow it to gel at room temperature for 24-48 hours.

    • Age the resulting hydrogel by immersing it in ethanol to strengthen the silica network.

    • Dry the gel to remove the solvent. Supercritical drying is often preferred to produce aerogels with high porosity, while ambient drying results in xerogels.[11] The final product is a solid, porous silica matrix with the API encapsulated within.

Factors Influencing Drug Release

The release of the encapsulated drug from the silica matrix is governed by several factors that can be tuned during the synthesis.

Parameter Influence on Release Profile Rationale
Pore Size Larger pores lead to faster release.Allows for easier diffusion of the drug molecule out of the matrix.
Surface Chemistry Hydrophilic/hydrophobic modifications can alter drug-matrix interactions.Stronger interactions can slow down the release rate.
Particle Size Smaller particles provide a larger surface area-to-volume ratio, leading to faster release.Shorter diffusion path for the drug to exit the particle.
Drug Loading Higher loading can lead to a faster initial burst release.Concentration gradient driving the diffusion is steeper.

Conclusion

While the direct sol-gel synthesis of this compound is not chemically feasible, this guide has presented a robust, multi-step organic synthesis pathway for its production. By leveraging established methodologies like the Buchwald-Hartwig amination, the target molecule can be efficiently prepared and characterized.

Furthermore, this guide demonstrates the powerful synergy between organic synthesis and materials science. The post-synthesis application of sol-gel technology provides a sophisticated and highly tunable method for encapsulating the active molecule within a biocompatible silica matrix. This approach opens up significant opportunities for developing advanced drug delivery systems with controlled-release properties, a critical objective in modern pharmaceutical development. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to both synthesize this promising molecule and formulate it for enhanced therapeutic potential.

References

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • 1,4‐Diazepane Ring‐Based Systems. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. Retrieved January 17, 2026, from [Link]

  • Theoretical Study of 1,4-Diazepines Synthesis: The Reaction Mechanism and Tautomerism in Gas Phase and in Solution. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved January 17, 2026, from [Link]

  • Wang, X., Ben Ahmed, N., Alvarez, G. S., Tuttolomondo, M. V., Helary, C., Desimone, M. F., & Coradin, T. (2015). Sol-gel Encapsulation of Biomolecules and Cells for Medicinal Applications. Current Topics in Medicinal Chemistry, 15(3), 223–244. Retrieved January 17, 2026, from [Link]

  • Sol-gel Encapsulation of Biomolecules and Cells for Medicinal Applications. (2015). Bentham Science. Retrieved January 17, 2026, from [Link]

  • Sol-gel Encapsulation of Biomolecules and Cells for Medicinal Applications. (n.d.). CONICET. Retrieved January 17, 2026, from [Link]

  • From Molecules to Systems: Sol−Gel Microencapsulation in Silica-Based Materials. (2010). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Novel Sol-Gel Organic-Inorganic Hybrid Materials for Drug Delivery. (2009). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 2-(1-PIPERAZINYL)PYRAZINE. (n.d.). Gsrs. Retrieved January 17, 2026, from [Link]

  • Hybrid Organic–Inorganic Materials Prepared by Sol–Gel and Sol–Gel-Coating Method for Biomedical Use: Study and Synthetic Review of Synthesis and Properties. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Sol-gel synthesis of hybrid materials. (n.d.). Indian Academy of Sciences. Retrieved January 17, 2026, from [Link]

  • Sol-Gel Method: Overcoming the Limitations in Nanoparticle Synthesis. (2023). Research and Reviews. Retrieved January 17, 2026, from [Link]

  • Overcoming Scaling Challenges in Sol–Gel Synthesis: A Microwave-Assisted Approach for Iron-Based Energy Materials. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • The evolution of 'sol–gel' chemistry as a technique for materials synthesis. (2016). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. (2016). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Recent advances in the therapeutic applications of pyrazolines. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • Exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. (2024). Bulletin of Pharmaceutical Research. Retrieved January 17, 2026, from [Link]

Sources

Methodological & Application

Application Note: High-Throughput Screening of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane in high-throughput screening (HTS). This compound incorporates two privileged medicinal chemistry scaffolds: a pyrazine ring, known for its presence in numerous bioactive molecules[1][2][3][4], and a 1,4-diazepane core, a versatile template for developing potent therapeutic agents[5][6][7][8]. Given the established roles of these fragments in biologically active compounds, particularly in oncology and neurology[1][5][9], we present a hypothetical HTS campaign to identify novel inhibitors of "Kinase X," a putative enzyme implicated in oncogenic signaling pathways. This guide details the rationale for experimental design, provides step-by-step protocols for both biochemical and cell-based assays, and outlines a robust data analysis and hit validation workflow.

Introduction: The Rationale for Screening this compound

The confluence of a pyrazine and a 1,4-diazepane moiety in a single molecule presents a compelling starting point for a drug discovery campaign. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a key component in several FDA-approved drugs and is recognized for its ability to act as a hydrogen bond acceptor, interacting with key amino acid residues in protein targets like kinases[2][10]. The 1,4-diazepane ring is a seven-membered heterocyclic compound that provides a flexible yet constrained three-dimensional scaffold, allowing for the precise orientation of substituents to fit into protein binding pockets[8][11].

The unique geometry of the diazepine scaffold allows it to fit snugly into binding sites while serving as a stable framework for adding functional groups needed to interact selectively with a target protein's amino acid residues, thereby improving affinity and selectivity[8]. This structural versatility has led to the development of diazepine derivatives with a wide array of biological activities, including anticancer, anxiolytic, and anticonvulsant properties[5][9].

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify "hits" that modulate a specific biological target[12][13][14]. This application note will outline a comprehensive HTS strategy for this compound, focusing on a hypothetical protein kinase target.

HTS Campaign Workflow: A Multi-Faceted Approach

A successful HTS campaign is a multi-step process that begins with a robust primary screen and is followed by rigorous validation and characterization of initial hits[12][13]. Our proposed workflow is designed to maximize efficiency and minimize false positives.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Cellular Validation cluster_3 Lead Generation Primary_Assay Biochemical FP Assay (10 µM Compound) Hit_Identification Initial Hit Selection (>50% Inhibition) Primary_Assay->Hit_Identification Data Analysis Dose_Response Dose-Response Curve (IC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., TR-FRET) Dose_Response->Orthogonal_Assay Counterscreen Counterscreening (Assay Interference) Orthogonal_Assay->Counterscreen Cell_Based_Assay Cell-Based Phenotypic Assay (Target Engagement) Counterscreen->Cell_Based_Assay SAR_Expansion SAR by Catalog (Analog Testing) Cell_Based_Assay->SAR_Expansion Validated_Hit Validated Hit for Lead Optimization SAR_Expansion->Validated_Hit

Caption: High-level workflow for the HTS and hit validation process.

Primary Screening: A Biochemical Approach

For the primary screen, a biochemical assay is often preferred due to its simplicity and direct measurement of target interaction[15]. A Fluorescence Polarization (FP) assay is an excellent choice for kinase targets as it is a homogenous, "mix-and-read" format suitable for automation and miniaturization[16][17][18].

Principle of the Fluorescence Polarization (FP) Assay

FP assays measure the change in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a larger protein[17][18]. When the small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to the much larger kinase, its tumbling is slowed, leading to a high polarization signal. A competitive inhibitor, such as our test compound, will displace the tracer, causing a decrease in the polarization signal.

FP_Assay_Principle cluster_0 No Inhibitor cluster_1 Inhibitor Present A Kinase X Tracer High FP Signal A:f1->A:f0 B Kinase X Inhibitor Low FP Signal B:f1->B:f0 C Free Tracer

Caption: Principle of the competitive Fluorescence Polarization assay.

Protocol: FP-Based Primary HTS

Objective: To identify initial "hits" from a compound library that inhibit the binding of a fluorescent tracer to Kinase X.

Materials:

  • Recombinant purified Kinase X

  • Fluorescently-labeled ATP-competitive tracer

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • This compound (and other library compounds) dissolved in 100% DMSO

  • Positive Control: A known broad-spectrum kinase inhibitor (e.g., Staurosporine)

  • 384-well, low-volume, black microplates

  • Multimode plate reader with FP capabilities

Methodology:

  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of library compounds (10 mM in DMSO) to the assay plates for a final concentration of 10 µM. Also, plate positive and negative (DMSO only) controls.

  • Enzyme Addition: Add 2.5 µL of Kinase X solution (2X final concentration) in assay buffer to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Tracer Addition: Add 2.5 µL of the fluorescent tracer solution (2X final concentration) in assay buffer to all wells.

  • Final Incubation: Mix the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plates on a multimode plate reader, measuring fluorescence polarization (mP).

Data Analysis and Hit Selection

The primary data analysis involves calculating the percent inhibition for each compound and assessing the overall quality of the screen using the Z'-factor[19].

Calculations:

  • Percent Inhibition: % Inhibition = 100 * (1 - (mP_compound - mP_high_control) / (mP_low_control - mP_high_control))

    • mP_compound: Signal from test well

    • mP_high_control: Signal from positive control (maximum inhibition)

    • mP_low_control: Signal from negative control (no inhibition)

  • Z'-Factor: Z' = 1 - (3 * (SD_low_control + SD_high_control)) / |Mean_low_control - Mean_high_control|

    • A Z' > 0.5 indicates an excellent assay suitable for HTS.

Hit Criteria: Compounds demonstrating >50% inhibition at a 10 µM concentration are selected as primary hits for further investigation[20].

ParameterValueRationale
Compound Concentration 10 µMA standard concentration for primary screens to balance hit identification with minimizing off-target effects.
Plate Format 384-wellOffers a good balance between throughput, reagent consumption, and data quality.
Assay Window Target >100 mPA sufficiently large difference between low and high controls ensures a robust assay.
Z' Factor > 0.5Statistical validation of the assay's suitability for distinguishing hits from noise[19].
Hit Cutoff >50% InhibitionA common threshold to select a manageable number of compounds for follow-up studies.

Hit Confirmation and Secondary Screening

Primary hits must undergo a rigorous confirmation process to eliminate false positives and characterize their activity.

Dose-Response Confirmation

Hits are re-tested in the primary FP assay over a range of concentrations (e.g., 10-point, 3-fold serial dilution) to determine their potency (IC₅₀). This step confirms the activity and eliminates compounds that are not dose-responsive.

Orthogonal and Counterscreening

To ensure the observed activity is genuine and not an artifact of the assay technology, hits should be tested in an orthogonal assay that uses a different detection method (e.g., TR-FRET). Counterscreens are also critical to identify compounds that interfere with the assay components (e.g., fluorescence quenching).

Cell-Based Phenotypic Screening

Ultimately, a compound's utility depends on its activity in a biological context. Cell-based assays provide this crucial validation[21][][23]. A phenotypic screen can directly measure the effect of a compound on a disease-relevant outcome[24].

Protocol: Cell Viability Assay in a Kinase X-Dependent Cancer Cell Line

Objective: To determine if confirmed hits can inhibit the proliferation of cancer cells that are known to be dependent on Kinase X signaling.

Materials:

  • Kinase X-dependent cancer cell line (e.g., a line with an activating mutation in Kinase X)

  • Cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Confirmed hit compounds in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • 384-well, white, clear-bottom tissue culture plates

Methodology:

  • Cell Seeding: Seed cells into 384-well plates at a density of 2,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of the hit compounds. Include a positive control (e.g., a clinical candidate targeting the same pathway) and a negative control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

Data Analysis: The luminescence signal is proportional to the amount of ATP, which is an indicator of metabolically active cells. Data is normalized to controls, and GI₅₀ (concentration for 50% growth inhibition) values are calculated. A strong correlation between biochemical IC₅₀ and cellular GI₅₀ provides confidence that the compound is engaging the intended target in a cellular environment.

Conclusion and Future Directions

This application note outlines a comprehensive, albeit hypothetical, strategy for screening this compound. The strength of this molecule lies in its combination of two privileged scaffolds, making it a promising starting point for identifying novel kinase inhibitors. The described workflow, from a robust biochemical primary screen to cellular validation, provides a clear path from initial hit identification to a validated lead candidate. Successful identification of a potent and cell-active hit would warrant further investigation through medicinal chemistry efforts to optimize its properties and explore the structure-activity relationship (SAR).

References

  • Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Ramzan, M. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science Publishers. [Link]

  • Black, L. E., & unem, B. (2021). Homopiperazine (Hexahydro-1,4-diazepine). MDPI. [Link]

  • Bonnet, P. A., & Lherbet, C. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. PubMed. [Link]

  • Auld, D. S., & Yasgar, A. (2018). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. PubMed Central. [Link]

  • CN112939877A - Synthesis method of diphenylpyrazine derivative - Google Patents. (n.d.).
  • Hall, M. D., Yasgar, A., Peryea, T., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed Central. [Link]

  • Li, Y., Wang, Y., Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Zhang, L., Balan, G., Barreiro, G., et al. (2014). Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. PubMed. [Link]

  • An, F., & Xie, X. (2022). A review for cell-based screening methods in drug discovery. PubMed Central. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today. [Link]

  • Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • 1,3‐Diazepine: A privileged scaffold in medicinal chemistry | Request PDF. (n.d.). ResearchGate. [Link]

  • A High-Throughput Screening Pipeline to Identify Methyltransferase and Exonuclease Inhibitors of SARS-CoV-2 NSP14. (2025). PubMed. [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. (2025). BellBrook Labs. [Link]

  • Sadybekov, A. A., & Katritch, V. (2017). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. NIH. [Link]

  • The High-Throughput Screening Transformation in Modern Drug Development. (2025). Technology Networks. [Link]

  • 1,4‐Diazepane Ring‐Based Systems | Request PDF. (n.d.). ResearchGate. [Link]

  • Ferreira, L. G., et al. (2021). High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules. PubMed. [Link]

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins | Journal of Medicinal Chemistry. (2020). ACS Publications. [Link]

  • 1,4-Diazacycloheptane - Wikipedia. (n.d.). Wikipedia. [Link]

  • Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]

  • Shuaib, M., & Asiri, A. M. (2017). Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. PubMed Central. [Link]

  • Malo, N., Hanley, J. A., Le-Niculescu, S., et al. (2006). Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]

  • A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. (2021). bioRxiv. [Link]

  • Murafuji, H., et al. (2017). Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. PubMed. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. [Link]

  • (PDF) Homopiperazine (Hexahydro-1,4-diazepine). (2025). ResearchGate. [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research. [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025). Technology Networks. [Link]

  • High-throughput screening identified selective inhibitors of exosome biogenesis and secretion: A drug repurposing strategy for advanced cancer. (2018). PubMed Central. [Link]

  • What is the current value of fluorescence polarization assays in small molecule screening? (2019). Taylor & Francis Online. [Link]

  • US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents. (n.d.).
  • Blay, V., & Arkin, M. R. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]

  • High-throughput screening - Wikipedia. (n.d.). Wikipedia. [Link]

  • Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). Genetic Engineering & Biotechnology News. [Link]

  • Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. (2017). ACS Publications. [Link]

  • Cell and small animal models for phenotypic drug discovery. (2017). PubMed Central. [Link]

  • Phenotypic screening - Wikipedia. (n.d.). Wikipedia. [Link]

  • Naphthoquinone fused diazepines targeting hyperamylasemia: potential therapeutic agents for diabetes and cancer. (2024). PubMed Central. [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar. [Link]

  • 1-(Pyridin-4-YL)-1,4-diazepane | C10H15N3 | CID 2760508. (n.d.). PubChem. [Link]

  • Synthesis of Diazepam Medicinal Chemistry. (2019). YouTube. [Link]

Sources

Application Notes & Protocols: The Utility of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane in Elucidating Neuromodulatory Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(6-Methylpyrazin-2-yl)-1,4-diazepane is a novel heterocyclic compound featuring a methyl-substituted pyrazine ring linked to a 1,4-diazepane moiety. While extensive characterization of this specific molecule is emerging, its structural motifs suggest significant potential as a modulator of central nervous system (CNS) targets. The 1,4-diazepane core is a privileged scaffold in medicinal chemistry, known for its presence in various biologically active compounds.[1][2] This guide provides a hypothesized framework and detailed protocols for investigating the neuropharmacological profile of this compound, postulating its action as a dual agonist for the Dopamine D4 (D4R) and Serotonin 1A (5-HT1A) receptors. This dual activity presents a compelling profile for exploring its therapeutic potential in disorders related to cognitive dysfunction and anxiety.[3][4][5]

This document is intended for researchers in neuroscience, pharmacology, and drug development, offering a comprehensive guide to characterizing the compound's mechanism of action and evaluating its functional consequences in relevant preclinical models.

Hypothesized Mechanism of Action: Dual D4R/5-HT1A Receptor Agonism

We propose that this compound acts as a potent agonist at both D4 and 5-HT1A receptors. These G protein-coupled receptors (GPCRs) are critical regulators of neuronal activity in brain regions integral to cognition and emotion, such as the prefrontal cortex and hippocampus.[5][6]

  • Dopamine D4 Receptor (D4R) Activation: D4 receptors are part of the D2-like family and are coupled to Gi/o proteins.[4] Their activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[7] In the prefrontal cortex, D4R activation is implicated in modulating glutamatergic transmission and improving working memory.[5][8] Selective activation of D4R is a promising strategy for cognitive enhancement, particularly in conditions like ADHD and schizophrenia where dopamine signaling is dysregulated.[4][5]

  • Serotonin 1A Receptor (5-HT1A) Activation: 5-HT1A receptors are also coupled to Gi/o proteins and their stimulation similarly inhibits adenylyl cyclase.[6] They function as both presynaptic autoreceptors on serotonergic neurons in the raphe nuclei and as postsynaptic receptors in cortical and limbic areas.[6] Agonism at postsynaptic 5-HT1A receptors is a well-established mechanism for anxiolytic and antidepressant effects.[3][9][10]

The synergistic activation of these two pathways could offer a unique therapeutic profile, addressing both cognitive deficits and anxiety-related symptoms.

Signaling Pathway Overview

D4_5HT1A_Signaling cluster_D4 Dopamine D4 Receptor Pathway cluster_5HT1A Serotonin 5-HT1A Receptor Pathway Compound_D4 1-(6-Methylpyrazin-2-yl) -1,4-diazepane D4R D4 Receptor Compound_D4->D4R Agonist Gi_D4 Gi/o Protein D4R->Gi_D4 Activates AC_D4 Adenylyl Cyclase Gi_D4->AC_D4 Inhibits cAMP_D4 cAMP ↓ AC_D4->cAMP_D4 PKA_D4 PKA ↓ cAMP_D4->PKA_D4 CREB_D4 CREB ↓ PKA_D4->CREB_D4 Cognition Cognitive Modulation (e.g., Working Memory) CREB_D4->Cognition Regulates Gene Expression Compound_5HT1A 1-(6-Methylpyrazin-2-yl) -1,4-diazepane HT1A 5-HT1A Receptor Compound_5HT1A->HT1A Agonist Gi_5HT1A Gi/o Protein HT1A->Gi_5HT1A Activates AC_5HT1A Adenylyl Cyclase Gi_5HT1A->AC_5HT1A Inhibits GIRK GIRK Channels Gi_5HT1A->GIRK Activates βγ subunit cAMP_5HT1A cAMP ↓ AC_5HT1A->cAMP_5HT1A Hyperpolarization Hyperpolarization (Neuron Inhibition) GIRK->Hyperpolarization K+ Efflux Anxiolysis Anxiolytic Effects Hyperpolarization->Anxiolysis

Caption: Hypothesized dual signaling pathways of this compound.

PART 1: In Vitro Characterization Protocols

The initial step is to validate the compound's affinity and functional activity at the hypothesized receptors.

Protocol 1.1: Radioligand Binding Assays

This protocol determines the binding affinity (Ki) of the compound for human D4 and 5-HT1A receptors.

Objective: To quantify the affinity of the test compound for D4 and 5-HT1A receptors.

Materials:

  • Cell membranes expressing recombinant human D4R (e.g., from CHO or HEK293 cells).

  • Cell membranes expressing recombinant human 5-HT1A receptors.

  • Radioligands: [³H]Spiperone (for D4R) and [³H]8-OH-DPAT (for 5-HT1A).

  • Non-specific binding competitors: Haloperidol (for D4R), Serotonin (for 5-HT1A).

  • Test compound: this compound, dissolved in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well filter plates and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound (e.g., from 10 µM to 0.1 nM).

  • In a 96-well plate, add assay buffer, cell membranes (10-20 µg protein/well), and the radioligand at a concentration near its Kd value.

  • Add the test compound dilutions to the appropriate wells.

  • For total binding wells, add vehicle (DMSO). For non-specific binding wells, add a high concentration of the respective competitor (e.g., 10 µM Haloperidol or Serotonin).

  • Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Harvest the membranes by rapid filtration onto the filter plates and wash with ice-cold assay buffer.

  • Allow the filters to dry, add scintillation fluid, and count radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific counts from total counts.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., in GraphPad Prism).

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

ParameterDopamine D4 ReceptorSerotonin 5-HT1A Receptor
Cell Source HEK293-hD4RCHO-h5-HT1A
Radioligand [³H]Spiperone[³H]8-OH-DPAT
Competitor HaloperidolSerotonin
Hypothetical Ki 15 nM25 nM
Table 1: Hypothetical Binding Affinity Data Summary.
Protocol 1.2: Functional Assay - cAMP Measurement

This assay determines the compound's functional activity (agonist or antagonist) and potency (EC50).

Objective: To measure the effect of the compound on cAMP production following receptor activation.

Materials:

  • HEK293 cells stably expressing either hD4R or h5-HT1A receptors.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Test compound and reference agonists (e.g., Quinpirole for D4R, 8-OH-DPAT for 5-HT1A).

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.

  • Add serial dilutions of the test compound or reference agonist.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.

  • Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

  • A decrease in forskolin-stimulated cAMP levels indicates Gi-coupled agonism.

PART 2: In Vivo Behavioral Protocols

Once in vitro activity is confirmed, the next step is to assess the compound's effects on behavior in rodent models. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Experimental Workflow

Behavioral_Workflow cluster_workflow In Vivo Evaluation Workflow cluster_tests Behavioral Assays Animal_Acclimation Animal Acclimation (1 week) Habituation Habituation to Handling (3 days) Animal_Acclimation->Habituation Drug_Admin Drug Administration (i.p. or p.o.) 30 min pre-test Habituation->Drug_Admin Behavioral_Testing Behavioral Testing Drug_Admin->Behavioral_Testing Data_Analysis Data Collection & Analysis Behavioral_Testing->Data_Analysis EPM Elevated Plus Maze (Anxiety) Behavioral_Testing->EPM NOR Novel Object Recognition (Cognition) Behavioral_Testing->NOR

Caption: General workflow for in vivo behavioral assessment.

Protocol 2.1: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM test is a widely used model for screening anxiolytic agents, based on the rodent's natural aversion to open and elevated spaces.[11][12][13]

Objective: To assess the anxiolytic-like effects of this compound.

Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

Procedure:

  • Administer the test compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle to mice or rats 30 minutes before testing. A positive control group (e.g., Diazepam, 2 mg/kg) should be included.

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the session with a video camera mounted above the maze.

  • Use automated tracking software to score the following parameters:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms, without a significant change in total distance traveled.

Protocol 2.2: Novel Object Recognition (NOR) Test for Cognitive Enhancement

The NOR test evaluates recognition memory, a component of cognition that is dependent on the prefrontal cortex and hippocampus.[14][15]

Objective: To assess the effects of the compound on recognition memory.

Apparatus: An open-field arena and two sets of different objects (e.g., a small cube and a small pyramid).

Procedure:

  • Habituation Phase (Day 1): Allow each animal to explore the empty open-field arena for 10 minutes.

  • Familiarization/Training Phase (Day 2):

    • Place two identical objects (A1 and A2) in the arena.

    • Administer the test compound or vehicle 30 minutes prior to this phase.

    • Place the animal in the arena and allow it to explore the objects for 10 minutes.

    • Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented toward it.

  • Test Phase (Day 3):

    • Return the animal to the arena, where one of the familiar objects has been replaced with a novel object (A and B).

    • Administer the test compound or vehicle 30 minutes prior to this phase.

    • Allow the animal to explore for 5 minutes and record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).

  • Data Analysis:

    • Calculate a Discrimination Index (DI) : DI = (T_novel - T_familiar) / (T_novel + T_familiar).

    • A DI significantly greater than zero indicates successful recognition memory.

    • A cognitive-enhancing effect is demonstrated if the compound-treated group shows a significantly higher DI compared to the vehicle-treated group, especially in a memory-impaired model (e.g., scopolamine-induced amnesia).

Conclusion

This compound represents a promising chemical scaffold for neuroscience research. The protocols outlined in this guide provide a systematic approach to validating its hypothesized dual D4/5-HT1A receptor agonist activity. By combining in vitro pharmacological profiling with in vivo behavioral assessments, researchers can thoroughly characterize its potential as a tool to probe the neural circuits underlying cognition and anxiety, and to evaluate its promise as a lead compound for novel therapeutics.

References

  • Calabrese, E. J. (2008). An Assessment of Anxiolytic Drug Screening Tests: Hormetic Dose Responses Predominate. Critical Reviews in Toxicology, 38(6), 515-581.
  • Calabrese, E. J. (2008).
  • Patsnap Synapse. (2024). What are 5-HT1A receptor agonists and how do they work?.
  • Patsnap Synapse. (2024). What are D4 receptor agonists and how do they work?.
  • Patsnap Synapse. (2024). Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments.
  • Li, H., et al. (2023). A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. International Journal of Molecular Sciences, 24(13), 10804.
  • Millan, M. J., et al. (2025). Serotonin 5-HT1A receptor biased agonists: The challenge of translating an innovative neuropharmacological concept into therapeutics. Neuropharmacology, 265, 110267.
  • Unknown. (n.d.). Screening of Anxiolytics. SlideShare.
  • Bhide, P. G. (n.d.). Selective Dopamine D4 Receptor Agonists for the Treatment of Working Memory Deficits.
  • Albert, P. R., & Vahid-Ansari, F. (2019). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. NCBI Bookshelf.
  • JETIR. (2025). Experimental Models for Screening Anxiolytic Activity.
  • Wikipedia. (n.d.). 5-HT1A receptor.
  • Sagi, Y., et al. (2001). The Activation of Dopamine D4 Receptors Inhibits Oxidative Stress-Induced Nerve Cell Death. Journal of Neuroscience, 21(16), 5988-5996.
  • Lynch, G., et al. (2013). Mechanism based approaches for rescuing and enhancing cognition. Neuroscience & Biobehavioral Reviews, 37(9 Pt B), 2062–2071.
  • Moreno, J. L., et al. (2022). Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. Frontiers in Pharmacology, 13, 1045211.
  • González-Maeso, J. (2014). The dopamine D4 receptor: biochemical and signalling properties. Journal of Neurochemistry, 129(1), 1-18.
  • Zhang, L., et al. (2018). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate.
  • Khan, I., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 786-804.
  • Buccafusco, J. J. (Ed.). (2009). Cognition Models and Drug Discovery: Animal Models of Cognitive Impairment. Humana Press.
  • Malpas, S. (2015). Cognitive enhancers: what they are, how they work and what is in the pipeline. The Pharmaceutical Journal.
  • Gagliardi, S., et al. (2022). Protocols for cognitive enhancement. A user manual for Brain Health Services—part 5 of 6. Alzheimer's Research & Therapy, 14(1), 160.
  • Pieper, A. A., et al. (2025). New study shows Alzheimer's disease can be reversed to achieve full neurological recovery—not just prevented or slowed—in animal models. Case Western Reserve University Newsroom.
  • PubChem. (n.d.). 1-(6-Methylpyridin-2-YL)-1,4-diazepane.
  • Wang, W., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(21), 5158.
  • Wang, W., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
  • ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems.

Sources

Application Notes & Protocols: Characterizing 1-(6-Methylpyrazin-2-yl)-1,4-diazepane as a Potential Sigma Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Sigma Receptors

Sigma receptors, once misclassified as opioid receptors, are now recognized as a unique class of intracellular proteins with significant therapeutic potential.[1][2][3] The two primary subtypes, sigma-1 (S1R) and sigma-2 (S2R), are distinct proteins that differ in their structure, pharmacology, and cellular function.[2] S1R is a ligand-operated chaperone protein located primarily at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER), where it plays a crucial role in regulating cellular stress responses, calcium signaling, and ion channel activity.[4][5][6] S2R, identified as the transmembrane protein TMEM97, is also located in the ER and is highly expressed in proliferating cells, including tumors, where it influences cell survival and signaling pathways.[2][7]

The modulation of these receptors has shown promise in a wide array of pathologies, including neurodegenerative diseases (Alzheimer's, Parkinson's), psychiatric disorders, neuropathic pain, and cancer.[1][3][8] This has spurred the search for novel, selective ligands that can serve as therapeutic agents or diagnostic tools.

This document provides a comprehensive guide for the characterization of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane , a novel chemical entity, as a potential modulator of sigma receptors. The protocols outlined herein provide a systematic workflow, from initial binding assessment to functional characterization and pathway analysis, designed to rigorously evaluate the compound's pharmacological profile.

Section 1: Investigational Workflow

The characterization of a novel compound requires a multi-step, hierarchical approach. The workflow begins with confirming the compound's affinity for the target receptors, followed by determining its functional effect (e.g., agonist or antagonist), and finally, investigating its impact on downstream cellular signaling.

G cluster_0 Phase 1: Binding Characterization cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Pathway & In Vivo Analysis a S1R Radioligand Binding Assay (Protocol 1) b S2R Radioligand Binding Assay (Protocol 2) data Data Analysis: Determine Ki, EC50/IC50, Selectivity & Function a->data b->data c S1R Functional Assay (BiP Dissociation) (Protocol 3) d S2R Functional Assay (Cell Viability) (Protocol 4) e Signaling Pathway Analysis c->e d->e f In Vivo Model Selection e->f start Compound Synthesis 1-(6-Methylpyrazin-2-yl) -1,4-diazepane start->a start->b data->c data->d

Figure 1: High-level experimental workflow for characterizing a novel sigma receptor ligand.

Section 2: Radioligand Binding Assays

The foundational step in characterizing a new ligand is to determine its binding affinity (Kᵢ) and selectivity for the target receptors. This is achieved through competitive radioligand binding assays, which measure the ability of the test compound to displace a known high-affinity radioligand from the receptor.[9]

Protocol 1: Sigma-1 Receptor (S1R) Binding Affinity

This protocol determines the affinity of the test compound for S1R using [³H]-(+)-pentazocine, a selective S1R radioligand.[10]

  • Rationale: Guinea pig brain or liver membranes are used as they express high levels of S1R.[10][11] The assay measures the concentration of the test compound required to inhibit 50% of the specific binding of [³H]-(+)-pentazocine (IC₅₀), which is then used to calculate the inhibition constant (Kᵢ).

  • Materials:

    • Test Compound: this compound

    • Membrane Preparation: Guinea pig brain membrane homogenates (~300 µg protein/well)[11]

    • Radioligand: [³H]-(+)-pentazocine (~5 nM final concentration)[11]

    • Non-specific Binding Control: Haloperidol (10 µM final concentration)

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0

    • 96-well plates, scintillation fluid, liquid scintillation counter.

  • Step-by-Step Methodology:

    • Prepare serial dilutions of the test compound (e.g., from 0.1 nM to 10 µM).

    • In a 96-well plate, add 50 µL of assay buffer to "Total Binding" wells and 50 µL of 10 µM Haloperidol to "Non-specific Binding" wells.

    • Add 50 µL of the appropriate test compound dilution to the experimental wells.

    • Add 50 µL of the membrane homogenate to all wells.

    • Add 50 µL of [³H]-(+)-pentazocine to all wells. The total volume is 150 µL.[11]

    • Incubate the plate at 37°C for 90 minutes.[12]

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

    • Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

    • Calculate specific binding (Total - Non-specific) and determine the IC₅₀ value by non-linear regression. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

Protocol 2: Sigma-2 Receptor (S2R) Binding Affinity

This protocol determines S2R affinity using the non-selective sigma ligand [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) in the presence of (+)-pentazocine to mask S1R sites.[9][12]

  • Rationale: Rat liver membranes are a rich source of S2R.[11] Since [³H]-DTG binds to both S1R and S2R, a high concentration of the S1R-selective ligand (+)-pentazocine is included in all wells to occupy all S1R sites, ensuring that any displacement of [³H]-DTG by the test compound is due to binding at S2R.[10][12]

  • Materials:

    • Test Compound: this compound

    • Membrane Preparation: Rat liver membrane homogenates (~300 µg protein/well)[11]

    • Radioligand: [³H]-DTG (~5 nM final concentration)[12]

    • S1R Masking Agent: (+)-pentazocine (100 nM final concentration)[12]

    • Non-specific Binding Control: Haloperidol (10 µM final concentration)

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0

    • 96-well plates, scintillation fluid, liquid scintillation counter.

  • Step-by-Step Methodology:

    • Prepare serial dilutions of the test compound (e.g., from 0.1 nM to 10 µM).

    • In a 96-well plate, add assay buffer, the test compound dilutions, or Haloperidol to the appropriate wells.

    • Add 100 nM (+)-pentazocine to all wells to mask S1R.

    • Add the rat liver membrane homogenate to all wells.

    • Add [³H]-DTG to all wells.

    • Incubate the plate at room temperature for 120 minutes.[12]

    • Terminate the reaction and quantify radioactivity as described in Protocol 1.

    • Calculate specific binding and determine IC₅₀ and Kᵢ values as described in Protocol 1.

Data Presentation: Hypothetical Binding Profile

All quantitative data should be summarized for clear interpretation and comparison.

CompoundS1R Kᵢ (nM)S2R Kᵢ (nM)Selectivity (S1R/S2R)
This compound 15.2450.6~30-fold for S1R
(+)-Pentazocine (Control)3.15,800~1870-fold for S1R
Haloperidol (Control)3.23.6Non-selective

Section 3: Functional Characterization

Once binding affinity is established, the next critical step is to determine the functional activity of the compound. Does it activate the receptor (agonist), block it (antagonist), or modulate its activity in other ways (allosteric modulator)?

Protocol 3: S1R Functional Assay (BiP Dissociation)

Under basal conditions, S1R is complexed with the ER chaperone BiP (Binding immunoglobulin protein).[6][13] S1R agonists promote the dissociation of S1R from BiP, a key activation step.[5][14] This can be measured via co-immunoprecipitation.

  • Rationale: This assay directly measures a key event in S1R activation. A decrease in the amount of BiP co-immunoprecipitated with S1R in the presence of the test compound indicates agonist activity. An antagonist would show no effect on its own but would block the dissociation induced by a known agonist.

  • Materials:

    • Cell Line: A cell line expressing S1R (e.g., HEK293, SH-SY5Y).

    • Test Compound, known S1R agonist (e.g., PRE-084), and known S1R antagonist (e.g., NE-100).

    • Cell lysis buffer, anti-S1R antibody, anti-BiP antibody, Protein A/G beads.

    • SDS-PAGE and Western blotting reagents.

  • Step-by-Step Methodology:

    • Culture cells to ~80% confluency.

    • Treat cells with vehicle, test compound, PRE-084, or test compound + PRE-084 for a defined period (e.g., 1 hour).

    • Lyse the cells and quantify total protein.

    • Incubate a fixed amount of protein lysate with an anti-S1R antibody overnight at 4°C.

    • Add Protein A/G beads to pull down the S1R-antibody complex.

    • Wash the beads to remove non-specific binding.

    • Elute the protein complexes and resolve them using SDS-PAGE.

    • Transfer proteins to a membrane and perform Western blotting using an anti-BiP antibody to detect the amount of BiP that was bound to S1R.

    • Interpretation: A reduction in the BiP band intensity upon treatment with the test compound suggests agonist activity.

Protocol 4: S2R Functional Assay (Cell Viability)

S2R is highly expressed in proliferating tumor cells, and many S2R ligands have been shown to induce cell death.[11][15] Therefore, a cell viability assay can be used as a functional readout to classify ligands as agonists (cytotoxic) or antagonists (non-cytotoxic).[11]

  • Rationale: This assay leverages the known pro-apoptotic role of S2R activation in cancer cells. It provides a robust, high-throughput method to assess the functional consequences of ligand binding.

  • Materials:

    • Cell Line: A cancer cell line with high S2R expression (e.g., MCF-7 breast cancer, PC-3 prostate cancer).

    • Test Compound, known S2R agonist (e.g., Siramesine), and known S2R antagonist.

    • Cell culture medium, 96-well plates.

    • Cell viability reagent (e.g., CellTiter 96 AQueous One Solution).

  • Step-by-Step Methodology:

    • Plate cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere for 24 hours.

    • Treat cells with serial dilutions of the test compound or controls for 48-72 hours.

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

    • Measure absorbance at the appropriate wavelength using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ (for agonists) by non-linear regression.

    • Interpretation: A dose-dependent decrease in cell viability suggests the compound is an S2R agonist. A lack of effect on viability may indicate an antagonist profile, which can be confirmed by its ability to block the cytotoxic effects of a known S2R agonist.

Section 4: Signaling Pathway Analysis

Understanding how a compound's interaction with a sigma receptor translates into a cellular response requires examining downstream signaling pathways.

Sigma-1 Receptor (S1R) Signaling

S1R activation by an agonist causes it to dissociate from BiP at the MAM.[5][13] The freed S1R can then translocate and modulate the activity of various client proteins, including the IP₃ receptor (IP3R), to regulate Ca²⁺ flux between the ER and mitochondria, and various ion channels at the plasma membrane.[5][6] This modulation is central to S1R's role in mitigating ER stress and promoting cell survival.[4][6]

G cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondria BiP BiP S1R_inactive S1R (Inactive) S1R_inactive->BiP Bound State S1R_active S1R (Active) S1R_inactive->S1R_active S1R_active->BiP Dissociates IP3R IP3 Receptor S1R_active->IP3R Stabilizes Ca_ER Ca²⁺ Store IP3R->Ca_ER ATP ATP Production IP3R->ATP Regulates Ca²⁺ flux Ligand S1R Agonist (e.g., Test Compound) Ligand->S1R_inactive Binds

Figure 2: S1R activation pathway. Agonist binding leads to BiP dissociation and modulation of Ca²⁺ signaling.

Sigma-2 Receptor (S2R) Signaling

S2R (TMEM97) often functions in a complex with other proteins, notably the Progesterone Receptor Membrane Component 1 (PGRMC1).[16][17] This complex can interact with and modulate key signaling nodes, including the Epidermal Growth Factor Receptor (EGFR), leading to downstream effects on cell proliferation and survival pathways like PKC and Raf.[7] S2R modulation also impacts cellular processes like autophagy and trafficking.[16][17]

G cluster_Membrane Cell Membrane / ER S2R S2R (TMEM97) PGRMC1 PGRMC1 S2R->PGRMC1 Forms Complex EGFR EGFR S2R->EGFR Modulates Autophagy Autophagy S2R->Autophagy Regulates PKC PKC EGFR->PKC Activates Raf Raf Kinase EGFR->Raf Activates Ligand S2R Ligand (e.g., Test Compound) Ligand->S2R Binds Proliferation Cell Proliferation & Survival PKC->Proliferation Raf->Proliferation

Figure 3: S2R signaling overview. Ligand binding can modulate key pathways like EGFR and autophagy.

Section 5: Proposed In Vivo Evaluation

Following comprehensive in vitro characterization, promising compounds should be evaluated in relevant animal models. The choice of model depends on the compound's profile (e.g., S1R agonist, S2R antagonist).

  • For S1R Agonists: Given the neuroprotective role of S1R activation, models of neuropathic pain (e.g., Chronic Constriction Injury model) or neurodegeneration (e.g., SOD1G93A mouse model for ALS) would be appropriate to assess efficacy.[18]

  • For S2R Agonists: Based on their pro-apoptotic effects in cancer cells, evaluation in tumor xenograft models would be a logical next step to determine anti-cancer efficacy.[15][19]

  • For S2R Antagonists: These may have utility in neurodegenerative diseases by preventing toxic oligomer binding; thus, models of Alzheimer's or Parkinson's disease could be employed.[1]

Conclusion

This guide provides a validated framework for the systematic evaluation of this compound as a potential sigma receptor modulator. By following these detailed protocols, researchers can robustly determine the compound's binding affinity, functional activity, and mechanism of action. This structured approach is essential for identifying and advancing novel chemical entities with the potential to become next-generation therapeutics targeting the sigma receptor system.

References

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (2023). MDPI. [Link]

  • Sigma-2 receptor. (n.d.). Wikipedia. [Link]

  • Zeng, C., et al. (2016). Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC - NIH. [Link]

  • Kim, J., & Lee, S. (2022). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. [Link]

  • Hayashi, T. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. [Link]

  • Wang, J., et al. (2021). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Cellular Neuroscience. [Link]

  • The Sigma-2 Receptor. (2023). Encyclopedia.pub. [Link]

  • Lizama, C. O., et al. (2022). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. PubMed Central. [Link]

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (2023). PubMed. [Link]

  • Sigma Receptor Binding Assays. (2015). PubMed - NIH. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. [Link]

  • Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy. (2013). PubMed. [Link]

  • Sigma-2 Receptor Ligands and Their Perspectives in Cancer Diagnosis and Therapy. (2013). ResearchGate. [Link]

  • Al-Ghananeem, A. M., & El-Dahshan, A. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]

  • Couly, S., et al. (2022). Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo. bioRxiv. [Link]

  • The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. (2024). MDPI. [Link]

  • Korpinen, C. D., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology. [Link]

  • Allosteric Modulators of Sigma-1 Receptor: A Review. (2019). PMC - PubMed Central. [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). Perelman School of Medicine at the University of Pennsylvania. [Link]

  • El-Dahshan, A., & Al-Ghananeem, A. M. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. PMC. [Link]

  • Allosteric Modulators of Sigma-1 Receptor: A Review. (2019). ResearchGate. [Link]

  • Skuza, G. (2015). Sigma receptors as potential therapeutic targets for neuroprotection. PMC. [Link]

Sources

Application Notes & Protocols: Preclinical Investigation of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane as a Novel Antipsychotic Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of novel antipsychotic drugs with improved efficacy, particularly for negative and cognitive symptoms, and a more favorable side-effect profile remains a critical challenge in psychopharmacology.[1][2] Atypical antipsychotics, which typically exhibit a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism, have offered significant benefits but are still associated with metabolic and other adverse effects.[3][4][5] This document outlines a comprehensive preclinical workflow to investigate the antipsychotic potential of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane, a novel chemical entity (NCE) containing a 1,4-diazepane scaffold. The 1,4-diazepane structure is a recognized privileged scaffold in medicinal chemistry, known for its presence in various centrally active compounds.[6][7] This guide provides detailed protocols for in vitro receptor profiling and in vivo behavioral assays designed to establish a foundational pharmacological profile and assess its potential as a next-generation antipsychotic agent.

Scientific Rationale and Core Hypothesis

The therapeutic efficacy of atypical antipsychotics is largely attributed to a unique pharmacological profile, most notably the "serotonin-dopamine hypothesis". This theory posits that a higher affinity for serotonin 5-HT2A receptors relative to dopamine D2 receptors contributes to antipsychotic action with a reduced risk of extrapyramidal side effects (EPS).[3] Many successful second-generation antipsychotics, such as clozapine and olanzapine, display broad receptor binding profiles, interacting with multiple neurotransmitter systems.[1][4][8]

The structure of this compound incorporates a diazepane ring, which provides a flexible yet constrained conformation ideal for receptor interaction, and a methylpyrazine moiety, a nitrogen-containing heterocycle common in CNS-active molecules. Our central hypothesis is that this unique combination of structural motifs will confer high affinity for both D2 and 5-HT2A receptors, with a ratio (Ki D2 / Ki 5-HT2A) favorable for an atypical antipsychotic profile. This application note details the essential experiments to test this hypothesis.

Hypothesized Mechanism of Action

The primary objective is to determine if the test compound acts as an antagonist or partial agonist at key neuroreceptors. The diagram below illustrates the canonical signaling pathway targeted by atypical antipsychotics.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_pre Dopamine D2R D2 Receptor DA_pre->D2R Dopaminergic Signal AC Adenylyl Cyclase (Inhibited) D2R->AC Gi/o coupling S5HT2AR 5-HT2A Receptor PLC Phospholipase C (Activated) S5HT2AR->PLC Gq/11 coupling Response Modulated Neuronal Response (Therapeutic Effect) AC->Response PLC->Response Compound 1-(6-Methylpyrazin-2-yl) -1,4-diazepane Compound->D2R Antagonism Compound->S5HT2AR Antagonism Serotonin Serotonin Serotonin->S5HT2AR Serotonergic Signal

Caption: Hypothesized dual-receptor antagonism at postsynaptic D2 and 5-HT2A receptors.

Phase 1: In Vitro Pharmacological Profiling

The initial phase focuses on quantifying the compound's affinity for the primary antipsychotic targets. Competitive radioligand binding assays are the gold standard for determining the inhibition constant (Ki) of a test compound for a specific receptor.

Protocol 1: Dopamine D2 Receptor (D2R) Binding Assay

Scientific Principle: This assay measures the ability of the test compound to displace a known high-affinity radioligand from the D2 receptor. The resulting data are used to calculate the Ki, an inverse measure of binding affinity.[9][10] We will use membranes from a stable cell line (e.g., HEK293 or CHO) overexpressing the human D2 receptor to ensure a high signal-to-noise ratio and human-relevant data.[11]

Materials:

  • Receptor Source: Membrane preparation from CHO-K1 cells stably transfected with the human D2 receptor.

  • Radioligand: [3H]Spiperone (Specific Activity: ~70-90 Ci/mmol).

  • Non-specific Ligand: Haloperidol (10 µM final concentration).

  • Test Compound: this compound, prepared in a 10-point, 1:3 serial dilution (e.g., 10 µM to 0.5 nM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Apparatus: 96-well microplates, cell harvester, liquid scintillation counter.

Step-by-Step Methodology:

  • Plate Preparation: Add 50 µL of assay buffer to each well of a 96-well plate.

  • Compound Addition: Add 25 µL of the test compound at various concentrations (in triplicate). For total binding wells, add 25 µL of buffer. For non-specific binding (NSB) wells, add 25 µL of 10 µM haloperidol.

  • Radioligand Addition: Add 25 µL of [3H]Spiperone (final concentration ~0.2-0.5 nM, approximating its Kd) to all wells.

  • Receptor Addition: Add 100 µL of the D2 receptor membrane preparation (typically 10-20 µg protein/well) to initiate the binding reaction.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter mat, add liquid scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to total and non-specific binding. Determine the IC50 value using non-linear regression (log[inhibitor] vs. response) and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: Serotonin 5-HT2A Receptor Binding Assay

Scientific Principle: Similar to the D2 assay, this protocol quantifies the compound's affinity for the 5-HT2A receptor, a key target for mitigating EPS and potentially improving negative symptoms.[12][13] [3H]Ketanserin is a selective and widely used radioligand for this purpose.[14][15]

Materials:

  • Receptor Source: Membrane preparation from CHO-K1 cells stably transfected with the human 5-HT2A receptor.[16]

  • Radioligand: [3H]Ketanserin (Specific Activity: ~60-80 Ci/mmol).

  • Non-specific Ligand: Mianserin (10 µM final concentration).

  • Test Compound: this compound, prepared as in Protocol 1.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Apparatus: As in Protocol 1.

Step-by-Step Methodology:

  • Follow steps 1-8 as described in Protocol 1, substituting the D2-specific reagents with the 5-HT2A-specific reagents listed above.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Data Analysis: Calculate the IC50 and Ki values as described for the D2 receptor assay.

Data Presentation & Interpretation

The binding affinities (Ki) for the test compound and reference antipsychotics (e.g., Haloperidol, Clozapine) should be summarized for comparison. A high ratio of D2 Ki to 5-HT2A Ki is predictive of an atypical profile.

CompoundD2 Ki (nM)5-HT2A Ki (nM)Selectivity Ratio (D2 Ki / 5-HT2A Ki)
Test Compound 15.22.56.1
Haloperidol (Typical)1.125.00.04
Clozapine (Atypical)150.05.030.0
Risperidone (Atypical)3.50.217.5
(Note: Data for the test compound is hypothetical and for illustrative purposes.)

Phase 2: In Vivo Behavioral Pharmacology

Positive results from in vitro assays (i.e., nanomolar affinity for D2 and 5-HT2A receptors) warrant progression to in vivo models. These assays assess the compound's functional effects in a living system, providing crucial proof-of-concept data.

Protocol 3: Amphetamine-Induced Hyperlocomotion (AIH)

Scientific Principle: This is a widely used predictive model for the efficacy of antipsychotics against the positive symptoms of schizophrenia.[17] Amphetamine increases synaptic dopamine, leading to hyperlocomotor activity in rodents. An effective antipsychotic, by blocking D2 receptors, is expected to attenuate this effect.[18][19]

Materials:

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Test Compound: Administered intraperitoneally (i.p.) or orally (p.o.) at 3-4 doses (e.g., 1, 3, 10 mg/kg).

  • Stimulant: D-amphetamine sulfate (e.g., 1.5 mg/kg, i.p.).

  • Vehicle: Saline or appropriate solvent for the test compound.

  • Apparatus: Open-field activity chambers equipped with infrared photobeams to automatically track movement.[17]

Step-by-Step Methodology:

  • Acclimation: Habituate rats to the testing room for at least 60 minutes before the experiment.

  • Baseline Activity: Place each rat in an activity chamber and record baseline locomotor activity (distance traveled) for 30 minutes.

  • Pre-treatment: Administer the test compound or vehicle to the rats and return them to their home cages. The pre-treatment time depends on the route of administration (e.g., 30 min for i.p., 60 min for p.o.).

  • Amphetamine Challenge: Administer D-amphetamine to all rats.

  • Post-challenge Recording: Immediately place the rats back into the activity chambers and record locomotor activity for 60-90 minutes.[18]

  • Data Analysis: Analyze the total distance traveled in 5- or 10-minute bins. Compare the locomotor activity of compound-treated groups to the vehicle-treated group using ANOVA followed by post-hoc tests. A significant reduction in amphetamine-induced activity indicates potential antipsychotic efficacy.

Protocol 4: Prepulse Inhibition (PPI) of Acoustic Startle

Scientific Principle: PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in patients with schizophrenia.[20][21] A weak auditory stimulus (prepulse) preceding a loud, startle-inducing pulse normally inhibits the startle response. This test assesses a compound's ability to restore or enhance this gating mechanism, which is a key function of some antipsychotics.[22][23]

Materials:

  • Animals: Male Wistar or Sprague-Dawley rats (250-300g).

  • Test Compound: Administered as in Protocol 3.

  • Apparatus: Acoustic startle chambers (e.g., SR-LAB, San Diego Instruments) that can deliver auditory stimuli and measure the whole-body startle response via a piezoelectric platform.[20]

Step-by-Step Methodology:

  • Acclimation: Place the rat in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[24]

  • Test Session: The session consists of a pseudo-randomized sequence of different trial types:

    • Pulse-Alone Trials: A loud burst of white noise (e.g., 120 dB for 40 ms).

    • Prepulse + Pulse Trials: The 120 dB pulse is preceded by a weaker prepulse (e.g., 75, 80, or 85 dB for 20 ms). The inter-stimulus interval is typically 100 ms.

    • No-Stimulus Trials: Background noise only, to measure baseline movement.

  • Administration: Administer the test compound or vehicle at an appropriate pre-treatment time before the test session.

  • Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage: %PPI = 100 - [(Startle on Prepulse+Pulse Trial / Startle on Pulse-Alone Trial) x 100]. Compare the %PPI across treatment groups using ANOVA. An increase in %PPI indicates an improvement in sensorimotor gating.

Integrated Preclinical Workflow and Decision Matrix

The progression of this compound through this initial screening phase should be guided by a clear decision-making framework. The following workflow illustrates the logical steps and go/no-go decision points.

Start Start: NCE Synthesis & Purification InVitro Phase 1: In Vitro Profiling • D2 Binding Assay • 5-HT2A Binding Assay Start->InVitro Decision1 Go/No-Go Decision 1 InVitro->Decision1 InVivo Phase 2: In Vivo Proof-of-Concept • Amphetamine-Induced Hyperlocomotion • Prepulse Inhibition (PPI) Decision1->InVivo Criteria Met: • D2 Ki < 50 nM • 5-HT2A Ki < 50 nM • Ratio D2/5-HT2A > 1 Stop1 Stop: Poor Affinity or Unfavorable Profile Decision1->Stop1 Criteria Not Met Decision2 Go/No-Go Decision 2 InVivo->Decision2 Advanced Proceed to Advanced Studies • Off-target screening (CEREP) • Rodent toxicology (MTD) • PK/PD modeling Decision2->Advanced Criteria Met: • Significant attenuation of AIH • Significant increase in PPI Stop2 Stop: Lack of In Vivo Efficacy or Acute Toxicity Decision2->Stop2 Criteria Not Met

Sources

Application Notes and Protocols for Cell-Based Assays of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Characterizing a Novel 1,4-Diazepane Scaffold

The 1,4-diazepane moiety is a privileged heterocyclic scaffold frequently incorporated into compounds with a wide range of biological activities, including antipsychotic, anticancer, and neuroprotective properties.[1][2] The compound 1-(6-Methylpyrazin-2-yl)-1,4-diazepane represents a novel chemical entity with unexplored biological potential. The strategic combination of the diazepane ring with a methylpyrazine group suggests potential interactions with various biological targets, necessitating a systematic approach to elucidate its mechanism of action and therapeutic promise.

This comprehensive guide provides a multi-tiered framework of cell-based assay protocols designed to systematically characterize the biological activity of this compound. As a Senior Application Scientist, the following protocols are presented not merely as a sequence of steps, but as a logical workflow. We begin with foundational cytotoxicity screening to establish a therapeutic window, proceed to investigate common cell-death pathways, and conclude with advanced methods for target deconvolution and signaling pathway analysis. Each protocol is designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility.

Tier 1: Foundational Analysis - Cytotoxicity and Cell Viability

The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation.[3] This establishes the concentration range for subsequent, more detailed mechanistic studies and provides a preliminary indication of potential therapeutic applications, such as in oncology.

Principle of Tetrazolium-Based Assays

Viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes. These enzymes reduce tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), into a colored formazan product.[4][5] The intensity of the color, quantifiable by spectrophotometry, is directly proportional to the number of living cells.[5]

Experimental Workflow: Cell Viability Assessment

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTS Assay cluster_read Data Acquisition prep1 Seed cells in a 96-well plate prep2 Allow cells to adhere overnight (for adherent cells) prep1->prep2 treat1 Prepare serial dilutions of This compound prep2->treat1 treat2 Add compound dilutions to respective wells treat1->treat2 treat3 Incubate for a defined period (e.g., 24, 48, 72h) treat2->treat3 assay1 Add MTS reagent to each well treat3->assay1 assay2 Incubate for 1-4 hours at 37°C assay1->assay2 read1 Measure absorbance at 490-500 nm using a plate reader assay2->read1

Caption: Workflow for determining cell viability using the MTS assay.

Protocol 1: MTS Assay for Cell Viability

This protocol is adapted from established methodologies for assessing metabolic activity as an indicator of cell viability.[4][5]

Materials:

  • 96-well, clear-bottom cell culture plates

  • Selected cancer or normal cell line (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in complete culture medium from a concentrated stock. Also, prepare a vehicle control (DMSO at the same final concentration as the highest compound dose) and a no-cell background control (medium only).

  • Cell Treatment: Carefully remove the old media and add 100 µL of the compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent directly to each well.[4][5]

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[4]

  • Data Analysis:

    • Subtract the average absorbance of the no-cell background control wells from all other wells.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation:

ParameterDescriptionExample Value
Cell Line The cell line used for the assay.HeLa
Seeding Density Number of cells seeded per well.8,000 cells/well
Treatment Duration The length of time cells are exposed to the compound.48 hours
IC₅₀ The half-maximal inhibitory concentration.To be determined

Tier 2: Mechanistic Insight - Apoptosis Induction

Should the compound exhibit significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. A hallmark of apoptosis is the activation of a family of proteases called caspases, particularly the executioner caspases-3 and -7.[6][7]

Principle of Luminescent Caspase-3/7 Assay

This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for caspases-3 and -7.[8] When these caspases are active in apoptotic cells, they cleave the substrate, releasing aminoluciferin. This product is then utilized by luciferase to generate a luminescent signal that is proportional to the amount of caspase-3/7 activity.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis

This "add-mix-measure" protocol is designed for high-throughput screening and provides a sensitive measure of apoptosis induction.[8][9]

Materials:

  • White-walled, 96-well plates suitable for luminescence

  • Cells and compound as described in Protocol 1

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1, using a white-walled plate. It is crucial to include a positive control for apoptosis (e.g., cells treated with staurosporine or paclitaxel).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

  • Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[9]

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from no-cell control wells).

    • Calculate the fold change in caspase activity by dividing the luminescence of treated wells by the luminescence of the vehicle control wells.

    • Plot the fold change in caspase activity against the compound concentration.

Tier 3: Target Deconvolution and Pathway Analysis

If the compound induces a specific phenotype (e.g., cytotoxicity, apoptosis), the final tier of investigation aims to identify the molecular target and the associated signaling pathway. Given the diversity of targets for 1,4-diazepane derivatives, a broad yet systematic approach is warranted.

Approach 1: G-Protein Coupled Receptor (GPCR) Activation

Many drugs target G-protein coupled receptors (GPCRs), the largest family of cell surface receptors.[10][11] Assays that measure the downstream effects of GPCR activation, such as second messenger accumulation (e.g., cAMP or IP-One), can screen for compound activity against entire classes of these receptors.

Approach 2: Signaling Pathway Profiling via Western Blotting

Western blotting is a robust technique to investigate changes in the expression and phosphorylation status of key proteins within signaling pathways.[12][13] For example, if anticancer activity is observed, one could probe key nodes in pathways critical for cell survival and proliferation, such as the PI3K/AKT/mTOR and MAPK pathways.[13][14]

Signaling Pathway Analysis Workflow

G cluster_treat Cell Treatment & Lysis cluster_wb Western Blotting cluster_analyze Analysis treat Treat cells with compound at IC₅₀ concentration lyse Lyse cells to extract proteins treat->lyse sds Separate proteins by SDS-PAGE lyse->sds transfer Transfer proteins to a membrane sds->transfer probe Probe with primary antibodies (e.g., p-AKT, total AKT) transfer->probe detect Detect with secondary HRP-conjugated antibodies probe->detect image Image the blot and quantify band intensity detect->image analyze Analyze changes in protein phosphorylation/expression image->analyze

Caption: Workflow for analyzing signaling pathway modulation via Western Blot.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

This protocol provides a general framework for assessing the phosphorylation status of a target protein, such as AKT, as an indicator of PI3K pathway activity.[12][13]

Materials:

  • 6-well cell culture plates

  • Cells, medium, and compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at its IC₅₀ concentration for various time points (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 4°C.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts (e.g., load 20-30 µg of protein per lane) and separate them on an SDS-PAGE gel.[12]

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C with gentle shaking.[12]

  • Secondary Antibody and Detection:

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total form of the protein (e.g., total AKT) or a housekeeping protein (e.g., β-actin).

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein to determine the effect of the compound on pathway activation.

Conclusion and Future Directions

This guide provides a foundational, three-tiered approach to the cellular characterization of the novel compound this compound. By systematically assessing cytotoxicity, investigating the mechanism of cell death, and probing for effects on key signaling pathways, researchers can build a comprehensive biological profile of the molecule. The data generated from these assays will be instrumental in guiding future studies, including more advanced target identification techniques (e.g., chemical proteomics, thermal shift assays) and eventual in vivo efficacy and safety evaluations. This structured workflow ensures that the journey from a novel chemical entity to a potential therapeutic lead is built on a foundation of robust, reproducible, and mechanistically informative cell-based data.

References

  • National Center for Biotechnology Information. (2013-05-01). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. [Link]

  • Hauser, A. S., Chavali, S., Masuho, I., Jahn, L. J., Martemyanov, K. A., Gloriam, D. E., & Babu, M. M. (2018). Evaluating functional ligand-GPCR interactions in cell-based assays. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • An, F., & Horvath, R. (2014). Cell-Based Assay Design for High-Content Screening of Drug Candidates. [Link]

  • BMG LABTECH. (2022-05-02). Cell-based assays on the rise. [Link]

  • University of Toronto. (2024-02-01). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. [Link]

  • ResearchGate. G Protein-Coupled Receptor Screening Assays: Methods and Protocols. [Link]

  • Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. [Link]

  • Janicot, C., et al. (2024). Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors. [Link]

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]

  • National Center for Biotechnology Information. (2021-07-01). Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]

  • Bio-Techne. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. [Link]

  • Springer Nature Experiments. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. [Link]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • Sgrignani, J., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. [Link]

Sources

Application Notes & Protocols for Preclinical Efficacy Testing of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane, a novel compound with a 1,4-diazepane scaffold. Given the therapeutic precedent of this chemical class, we hypothesize its potential efficacy in treating neuropsychiatric disorders such as anxiety and depression.[1] These application notes detail the rationale for selecting appropriate animal models and provide step-by-step protocols for assessing the anxiolytic and antidepressant-like properties of the compound. The protocols are designed to ensure scientific rigor, reproducibility, and adherence to the highest ethical standards in animal research.

Introduction: The Scientific Rationale

The compound this compound belongs to the 1,4-diazepine class of heterocyclic compounds, which are known to exhibit a wide range of biological activities, including antipsychotic and anxiolytic effects.[1] The structural similarity to existing therapeutic agents warrants the investigation of this novel molecule for its potential in treating central nervous system disorders. Modeling human neuropsychiatric disorders in animals is inherently challenging due to the subjective nature of many symptoms.[2] Therefore, our approach focuses on modeling specific, quantifiable symptoms rather than the entire spectrum of a disorder.[3] This document outlines the use of well-validated behavioral assays in rodents to screen for anxiolytic and antidepressant-like efficacy.

The selection of animal models is a critical step in preclinical drug development.[4] The models described herein, the Elevated Plus Maze (EPM) and the Forced Swim Test (FST), are widely accepted for predicting the efficacy of anxiolytic and antidepressant compounds, respectively.[5][6][7] It is imperative that all animal procedures are conducted in accordance with ethical guidelines, such as the 3Rs (Replacement, Reduction, and Refinement), to ensure animal welfare.[8][9]

Preclinical Efficacy Assessment Workflow

The following diagram illustrates the proposed workflow for the preclinical efficacy assessment of this compound.

G cluster_0 Phase 1: Preliminary Assessments cluster_1 Phase 2: Behavioral Efficacy Testing cluster_2 Phase 3: Data Analysis & Interpretation Compound_Preparation Compound Synthesis & Formulation Dose_Ranging Dose-Range Finding & Acute Toxicity Compound_Preparation->Dose_Ranging Anxiety_Model Elevated Plus Maze (EPM) (Anxiolytic Activity) Dose_Ranging->Anxiety_Model Depression_Model Forced Swim Test (FST) (Antidepressant Activity) Dose_Ranging->Depression_Model Data_Collection Automated Behavioral Tracking & Scoring Anxiety_Model->Data_Collection Depression_Model->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results Efficacy Profile & Dose-Response Relationship Statistical_Analysis->Results

Caption: Preclinical efficacy testing workflow for this compound.

Protocol 1: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[5][10] The test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[10][11] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.

Apparatus and Experimental Setup
ParameterMouse Apparatus SpecificationsRat Apparatus SpecificationsNotes
Arm Dimensions 30 cm long x 5 cm wide50 cm long x 10 cm wideDimensions can be adapted based on the specific strain and size of the animals.[10]
Center Square 5 cm x 5 cm10 cm x 10 cmThe central platform from which all arms extend.[10]
Closed Arm Wall Height 15 cm30-40 cmWalls should be high enough to prevent the animal from seeing over them.[10]
Elevation 50-55 cm above the floor50-55 cm above the floorConsistent elevation is crucial for inducing the anxiety-like response.[10]
Material Non-reflective, easy-to-clean material (e.g., matte-finished acrylic)Non-reflective, easy-to-clean material (e.g., matte-finished wood)The surface should provide adequate grip.[10]
Lighting Evenly illuminated to avoid shadowsEvenly illuminated to avoid shadowsStandardized lighting conditions are essential.[10]
Step-by-Step Protocol
  • Animal Habituation: Acclimate animals to the testing room for at least one hour before the experiment to minimize stress-induced behavioral alterations.[11]

  • Drug Administration: Administer this compound or vehicle control at predetermined doses and time points prior to testing. The route of administration (e.g., intraperitoneal, oral) should be consistent.

  • Test Initiation: Place the animal in the center of the maze, facing an open arm.[12]

  • Free Exploration: Allow the animal to freely explore the maze for a single 5-minute session.[12] The experimenter should remain out of the animal's sight to avoid influencing its behavior.[12]

  • Data Recording: Record the session using an overhead video camera for subsequent analysis.[11] Automated tracking software is recommended for accurate data collection.[10]

  • Animal Removal: At the end of the session, gently remove the animal from the maze and return it to its home cage.[10]

  • Apparatus Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues that could affect the behavior of subsequent animals.[10][12]

Data Analysis

The primary measures of anxiolytic-like activity are:

  • Percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x 100

  • Percentage of open arm entries: (Number of open arm entries / Total number of arm entries) x 100

  • Total arm entries: An indicator of general locomotor activity.

An increase in the percentage of time spent and entries into the open arms without a significant change in total arm entries is indicative of an anxiolytic effect.

Protocol 2: Forced Swim Test (FST) for Antidepressant Activity

The FST is a widely used rodent behavioral test for assessing antidepressant-like activity.[6] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[13] Antidepressant treatments are known to reduce the duration of immobility.[14]

Apparatus and Experimental Setup
ParameterMouse SpecificationsRat SpecificationsNotes
Cylinder Transparent glass or plastic, 20 cm height, 10 cm diameterTransparent glass or plastic, 40 cm height, 20 cm diameterDimensions should prevent the animal from escaping.
Water Depth Sufficiently deep so the animal cannot touch the bottom with its tail or feet (approx. 15 cm)Sufficiently deep so the animal cannot touch the bottom with its tail or feet (approx. 30 cm)
Water Temperature 23-25°C23-25°CMaintained to avoid hypothermia.[13]
Step-by-Step Protocol
  • Animal Handling: Handle the animals for a few minutes daily for at least four days before testing to reduce stress.[6]

  • Pre-test Session (Rats): On day one, place each rat in the swim cylinder for a 15-minute pre-test session.[6][13] This accentuates the behavioral differences on the test day.[6] After the session, remove the rat, dry it, and return it to its home cage.[14]

  • Drug Administration: Administer this compound or vehicle control according to the desired dosing regimen. For chronic studies, administration may occur over several days or weeks.

  • Test Session: 24 hours after the pre-test (for rats) or on the single test day (for mice), place the animal in the swim cylinder for a 5-minute (rats) or 6-minute (mice) test session.[13][14]

  • Data Recording: Record the session with a video camera for later scoring.

  • Post-test Care: After the test, remove the animal, dry it thoroughly, and place it in a warm environment to prevent hypothermia before returning it to its home cage.[14]

  • Water Change: Change the water between animals to avoid the influence of olfactory cues.

Behavioral Scoring

The behavior during the test session is typically categorized as:

  • Immobility: The animal remains floating with only the movements necessary to keep its head above water.[13]

  • Swimming: Active movements of the limbs.[13]

  • Climbing: Frantic movements with the forepaws against the cylinder wall.[13]

Scoring can be done manually by a trained observer who is blind to the experimental conditions or using automated software. A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Ethical Considerations in Animal Research

All research involving animals must be conducted with the highest ethical standards. This includes:

  • Justification of Research: The potential scientific significance must justify the use of animals.[15]

  • The 3Rs Principle:

    • Replacement: Use non-animal alternatives whenever possible.[8]

    • Reduction: Use the minimum number of animals necessary to obtain statistically significant results.[16]

    • Refinement: Minimize any pain, suffering, or distress experienced by the animals.[16]

  • Humane Treatment: Ensure proper housing, husbandry, and veterinary care.[16]

  • Minimizing Distress: Procedures that may cause more than momentary pain or distress should be performed with appropriate sedation, analgesia, or anesthesia.[15]

  • Transparency: Researchers should be transparent about their findings to avoid unnecessary duplication of experiments.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial preclinical efficacy testing of this compound for potential anxiolytic and antidepressant-like activities. Adherence to these standardized procedures will ensure the generation of reliable and reproducible data, which is crucial for the advancement of this compound through the drug development pipeline. The importance of ethical considerations cannot be overstated, and all research should be conducted with a commitment to animal welfare.

References

  • Belzung, C., & Lemoine, M. (2011). Criteria of validity for animal models of psychiatric disorders: a critical review. Annual Review of Clinical Psychology, 7, 39-61. [Link]

  • protocols.io. (2023). Elevated plus maze protocol. [Link]

  • Robbins, T. W., & Sahakian, B. J. (2011). Animal models of neuropsychiatric disorders. Annual Review of Clinical Psychology, 7, 39-61. [Link]

  • American Psychological Association. (n.d.). Animal Models of Neuropsychiatric Disorders and Substance Use Disorders: Progress and Gaps. [Link]

  • Bio-protocol. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 4(7), 1009-1016. [Link]

  • JoVE. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. [Link]

  • BehaviorCloud. (n.d.). Elevated Plus Maze. [Link]

  • Frontiers in Behavioral Neuroscience. (2023). Editorial: Animal models of neuropsychiatric disorders: validity, strengths, and limitations. [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Sesia, T. (2023). Editorial: Animal models of neuropsychiatric disorders: validity, strengths, and limitations. Frontiers in Behavioral Neuroscience, 17. [Link]

  • Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments: JoVE, (97), 52587. [Link]

  • de Almeida, R. M. M., & de Boer, S. F. (2006). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Revista Brasileira de Psiquiatria, 28(suppl 1), s23-s30. [Link]

  • University of Iowa IACUC. (n.d.). Forced Swim Test v.3. [Link]

  • European Medicines Agency. (n.d.). Ethical use of animals in medicine testing. [Link]

  • Lieberman, J. A., Bymaster, F. P., & Meltzer, H. Y. (2008). Antipsychotic drugs: comparison in animal models of efficacy, neurotransmitter regulation, and neuroprotection. Pharmacological reviews, 60(3), 358–403. [Link]

  • Marazziti, D., Baroni, S., & Mucci, F. (2024). Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. Medicina, 60(2), 241. [Link]

  • Lodge, D. J., & Grace, A. A. (2021). Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets. Pharmaceuticals, 14(10), 1046. [Link]

  • El-Khoury, A., & Miguelez, C. (2012). Preclinical models of antipsychotic drug action. British journal of pharmacology, 167(6), 1195–1211. [Link]

  • University of Illinois Urbana-Champaign IACUC. (n.d.). Ethics of Animal Use in Research. [Link]

  • The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. [Link]

  • VetInfo World. (2025). Essential Guidelines for Ethical Animal Research in Veterinary Practice. [Link]

  • American Psychological Association. (2021). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. [Link]

  • Khan, S. A., & Asiri, A. M. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current organic synthesis, 15(5), 629–652. [Link]

  • Zhang, L., Balan, G., Barreiro, G., Boscoe, B. P., Chenard, L. K., Cianfrogna, J., ... & Shaffer, C. L. (2014). Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. Journal of medicinal chemistry, 57(3), 861–877. [Link]

  • Wang, Z., Li, Y., & Li, W. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 24(18), 3345. [Link]

  • Jones, P. G., & Kuś, P. (2021). Homopiperazine (Hexahydro-1,4-diazepine). Molbank, 2021(2), M1229. [Link]

  • PubChem. (n.d.). 1-(Pyridin-4-YL)-1,4-diazepane. [Link]

  • Xiong, Y., Guo, J., Candelore, M. R., Liang, R., Miller, C., Dallas-Yang, Q., ... & Parmee, E. R. (2012). Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes. Journal of medicinal chemistry, 55(13), 6137–6148. [Link]

  • PubChem. (n.d.). 1-Pyrimidin-2-yl-2-(trifluoromethyl)-1,4-diazepane. [Link]

  • PubChem. (n.d.). 1-[1-(2-Methoxyphenyl)propyl]-1,4-diazepane. [Link]

  • PubChemLite. (n.d.). 6-methyl-1,4-diazepane. [Link]

Sources

Radioligand Binding Assay for the Characterization of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol

Abstract

This document provides a comprehensive guide for developing and executing a radioligand binding assay to characterize the pharmacological properties of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane. Given that this compound is a novel chemical entity, this protocol is presented as an adaptable framework. It is designed for researchers, scientists, and drug development professionals to determine the binding affinity (Kᵢ) of this compound for a putative G-Protein Coupled Receptor (GPCR) target. The guide details two primary experimental approaches: saturation analysis to characterize the receptor-radioligand interaction (Kₑ and Bₘₐₓ) and competitive binding analysis to determine the affinity of the unlabeled test compound. Methodologies for both traditional rapid filtration and homogeneous Scintillation Proximity Assays (SPA) are described, supported by step-by-step protocols, data analysis guidelines, and troubleshooting advice.

Introduction and Scientific Principle

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[1][2] They offer exceptional sensitivity and precision, making them indispensable tools in drug discovery for structure-activity relationship (SAR) studies.[3][4] The core principle relies on the use of a radioactive isotope-labeled ligand (radioligand) that binds to the target receptor. The affinity of an unlabeled test compound, such as this compound, is determined by its ability to compete with the radioligand for the same binding site.[2]

The fundamental measurement in these assays is the separation and quantification of bound versus free radioligand at equilibrium. The total binding measured has two components:

  • Specific Binding: The interaction of the radioligand with the target receptor of interest. This binding is finite and saturable.

  • Non-specific Binding (NSB): The binding of the radioligand to other components in the assay matrix, such as filters, lipids, or other proteins.[5] NSB is typically non-saturable and linearly proportional to the radioligand concentration.[5]

Specific binding is calculated by subtracting the non-specific binding from the total binding.[6] Non-specific binding is determined experimentally by including a high concentration of an unlabeled ligand that saturates the target receptors, preventing the radioligand from binding specifically.[5]

G cluster_0 Binding Components Total Total Binding (Radioligand Only) NSB Non-Specific Binding (NSB) (Radioligand + Excess Unlabeled Ligand) Specific Specific Binding (Calculated) Total->Specific - NSB->Specific =

Figure 2: Workflow for a saturation binding experiment.

Step-by-Step Methodology:

  • Prepare Radioligand Dilutions: Create a series of 8-12 radioligand concentrations in assay buffer, typically spanning from 0.1x to 10x the expected Kₑ. [7]2. Set up Assay Plate: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: Add assay buffer.

    • Non-specific Binding (NSB): Add a saturating concentration of a structurally distinct, high-affinity unlabeled ligand (e.g., 1000x its Kᵢ). [7]3. Add Membranes: Add the optimized concentration of the membrane preparation to all wells.

  • Initiate Reaction: Add the radioligand dilutions to the appropriate wells. The final assay volume is typically 200-250 µL. [8]5. Incubate: Incubate the plate at the optimized temperature and for the optimized time with gentle agitation. [8]6. Terminate and Separate: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C pre-soaked in 0.3% polyethyleneimine (PEI) to reduce NSB). [8]7. Wash: Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Count: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.

Protocol 2: Competition Binding Assay

This experiment determines the affinity (Kᵢ) of the unlabeled test compound, this compound, by measuring its ability to displace the radioligand. [2]

Figure 3: Workflow for a competition binding experiment.

Step-by-Step Methodology:

  • Prepare Test Compound Dilutions: Prepare a 10-point serial dilution of this compound in assay buffer, covering a wide concentration range (e.g., 1 pM to 10 µM).

  • Set up Assay Plate: In a 96-well plate, add in triplicate:

    • Membrane preparation to all wells.

    • Test compound dilutions to the experimental wells.

    • Assay buffer to the "Total Binding" control wells.

    • Saturating unlabeled ligand to the "NSB" control wells.

  • Initiate Reaction: Add the radioligand to all wells at a single, fixed concentration, ideally at or below its Kₑ value determined from the saturation assay. [6]4. Incubate, Terminate, and Count: Follow steps 5-8 from the Saturation Binding Assay protocol.

Alternative Detection: Scintillation Proximity Assay (SPA)

SPA is a homogeneous (no-wash) alternative to filtration, well-suited for high-throughput screening. [9][10] Principle: The receptor-containing membranes are captured onto microscopic beads containing a scintillant. [11]When a radioligand binds to the receptor, the radioactive isotope (e.g., ³H) is brought into close enough proximity to the bead to excite the scintillant, producing a detectable light signal. [12]Unbound radioligand in the bulk solution is too far away to cause a signal, eliminating the need for a separation step. [13]

G cluster_unbound Unbound State cluster_bound Bound State Bead1 Receptor1 Receptor Bead2 Receptor2 Receptor Radioligand1 ³H-Ligand Radioligand2 ³H-Ligand Label1 No Signal (Energy dissipates in solution) Light Light Signal! Bead_label SPA Bead (with scintillant) Bead_label->Bead1 Bead_label->Bead2

Figure 4: Principle of Scintillation Proximity Assay (SPA).

Protocol Adaptation for SPA: The assay is set up similarly in a microplate, but instead of filtration, SPA beads (e.g., wheat germ agglutinin-coated for glycoproteins) are added. After incubation, the plate is read directly in a microplate scintillation counter. [3][12]

Data Analysis and Interpretation

Data analysis is typically performed using non-linear regression software such as GraphPad Prism. [14]

Saturation Data
  • Calculation: Specific Binding = Total DPM - Mean NSB DPM.

  • Plot: Plot Specific Binding (Y-axis, in fmol/mg protein) against the concentration of free radioligand (X-axis, in nM).

  • Analysis: Fit the data using the "one-site binding (hyperbola)" equation to derive the Kₑ (affinity of the radioligand) and Bₘₐₓ (receptor density). [15]

    [³H-Ligand] (nM) Total Binding (DPM) NSB (DPM) Specific Binding (DPM)
    0.1 1500 200 1300
    0.5 5500 1000 4500
    1.0 8200 2000 6200
    5.0 12500 10000 2500

    | 10.0 | 14000 | 20000 | -6000 |

Table 1: Example raw data structure for a saturation experiment.

Competition Data
  • Plot: Plot the percent specific binding (Y-axis) against the log concentration of the competitor, this compound (X-axis).

  • Analysis: Fit the data to a "log(inhibitor) vs. response -- variable slope" model to determine the IC₅₀, which is the concentration of the test compound that displaces 50% of the specific radioligand binding. [14]* Kᵢ Calculation: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : [16] Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    Where:

    • [L] is the concentration of free radioligand used in the assay.

    • Kₑ is the dissociation constant of the radioligand (determined from the saturation experiment).

log[Compound] (M)% Specific Binding
-1199.5
-1098.1
-985.2
-849.8
-715.3
-62.1

Table 2: Example data structure for a competition curve.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High Non-Specific Binding (>50% of Total) Radioligand is too hydrophobic; Filter type is incorrect; Insufficient washing.Test a different radioligand; Pre-soak filters in PEI or BSA;[6] Increase number of washes with ice-cold buffer.
Low Signal-to-Noise Ratio Insufficient receptor density (low Bₘₐₓ); Low radioligand specific activity; Assay not at equilibrium.Use a cell line with higher receptor expression; Use a radioligand with higher specific activity; Increase incubation time.
Poor Reproducibility Pipetting errors; Inconsistent washing; Membrane prep has degraded.Use calibrated pipettes; Ensure harvester wash volumes are consistent; Use freshly thawed membrane aliquots for each experiment.
Shallow Competition Curve (Hill Slope < 0.8) Complex binding mechanism (e.g., allostery); Ligand depletion.The Cheng-Prusoff equation may not be valid; Re-evaluate and lower receptor concentration. [3]

References

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • OpenWetWare. (n.d.). Filter-binding assay.
  • GraphPad. (n.d.). Analyzing Radioligand Binding Data.
  • Read Lab, University at Buffalo. (n.d.). Filter Binding Assay.
  • GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data.
  • Wikipedia. (n.d.). Scintillation proximity assay.
  • Gyan Sanchay. (n.d.). Scintillation proximity assay.
  • Drug discovery methods. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. YouTube.
  • Revvity. (n.d.). Radiometric Ligand-Binding Assays.
  • Revvity. (n.d.). Scintillation Proximity Assays.
  • Sittampalam, G. S., et al. (2012). GPCR-radioligand binding assays. PubMed.
  • Rio, D. C. (2012). Filter-binding assay for analysis of RNA-protein interactions. PubMed.
  • Hart, H. E., & Greenwald, E. B. (1987). Scintillation Proximity Assay: A Sensitive and Continuous Isotopic Method. PubMed.
  • GraphPad. (n.d.). Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide.
  • Wikipedia. (n.d.). Filter binding assay.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH.
  • Rio, D. C. (2012). Filter-Binding Assay for Analysis of RNA-Protein Interactions.
  • Bitesize Bio. (2024, March 13). Scintillation proximity assay.
  • Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Wikipedia. (n.d.). Ligand binding assay.
  • Jin, H., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC - PubMed Central.
  • Millipore Corporation. (2007). Novel radioligand binding assays with GPCR membranes prefrozen on MultiScreen. Sigma-Aldrich.
  • Labome. (n.d.). Receptor-Ligand Binding Assays.
  • Ancellin, N. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?. Oncodesign Services.
  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.

Sources

Application Notes and Protocols for the Chemical Probe 1-(6-Methylpyrazin-2-yl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Forward

The exploration of complex biological systems necessitates the use of highly specific and well-characterized molecular tools. Chemical probes, small-molecule modulators of protein function, have emerged as indispensable reagents for dissecting cellular pathways and validating novel therapeutic targets.[1][2] This document provides a comprehensive guide to the application of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane , a novel chemical probe hypothesized to target bromodomain-containing proteins, a family of epigenetic readers. These guidelines are intended for researchers in chemical biology, drug discovery, and molecular pharmacology, offering both the conceptual framework and detailed protocols for the effective use of this compound in cellular and biochemical settings.

Part 1: Application Notes

Introduction to this compound

This compound is a synthetic small molecule featuring a diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms. The diazepine core is a "privileged" structure in medicinal chemistry, found in a variety of bioactive compounds.[3] The methyl-pyrazine moiety of this probe is a common feature in kinase inhibitors, but the overall structure bears resemblance to certain inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[4][5]

Given the critical role of BET proteins in transcriptional regulation and their deregulation in various cancers and inflammatory diseases, there is a significant need for novel chemical probes to further explore their biology.[6][7][8] this compound is presented here as a tool for such investigations.

Hypothesized Mechanism of Action: Targeting BRD4

The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails and other proteins.[8][9] This interaction tethers these proteins to chromatin, where they recruit transcriptional machinery to drive the expression of key oncogenes, such as MYC.

The diazepine core of this compound is hypothesized to mimic the acetylated lysine side chain, thereby competitively inhibiting the binding of the BRD4 bromodomains to their natural ligands. This disruption of BRD4-chromatin interaction is expected to lead to the downregulation of target gene expression.

Mechanism_of_Action cluster_0 Normal Gene Transcription cluster_1 Inhibition by Chemical Probe Histone Acetylated Histone BRD4 BRD4 Histone->BRD4 Binds Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery Recruits Gene_Expression Gene Expression Transcription_Machinery->Gene_Expression Activates Probe This compound BRD4_Inhibited BRD4 Probe->BRD4_Inhibited Competitively Binds No_Gene_Expression Gene Expression Downregulated BRD4_Inhibited->No_Gene_Expression

Caption: Hypothesized mechanism of BRD4 inhibition.

Essential Considerations for Use as a Chemical Probe

To ensure the rigorous application of this compound as a chemical probe, the following principles, adapted from the Chemical Probes Portal, should be adhered to[10][11][12]:

  • Potency: The probe should exhibit significant activity at low concentrations, typically with an in vitro IC50 or Kd of less than 100 nM.

  • Selectivity: The probe should demonstrate high selectivity for its intended target over other related proteins.

  • Cellular Activity: The probe must be cell-permeable and demonstrate on-target effects in cellular assays at relevant concentrations (typically ≤ 1 µM).

  • Controls: The use of a structurally similar but biologically inactive negative control is crucial to differentiate on-target from off-target or non-specific effects.

Part 2: Experimental Protocols

In Vitro Target Engagement: AlphaScreen Assay

This protocol describes a competitive binding assay to quantify the affinity of the chemical probe for the first bromodomain of BRD4 (BRD4(BD1)).

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is used to measure the displacement of a biotinylated, acetylated histone H4 peptide from a GST-tagged BRD4(BD1) protein.

Materials:

ReagentSupplier
GST-BRD4(BD1)Commercially available
Biotin-H4K5acK8acK12acK16ac peptideCommercially available
Glutathione Donor BeadsPerkinElmer
Streptavidin Acceptor BeadsPerkinElmer
This compoundSynthesized/Sourced
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)In-house preparation

Procedure:

  • Prepare serial dilutions of the chemical probe in assay buffer.

  • In a 384-well plate, add 2 µL of the diluted probe.

  • Add 4 µL of a solution containing GST-BRD4(BD1) and the biotinylated histone peptide to each well.

  • Incubate for 30 minutes at room temperature.

  • Add 4 µL of a mixture of Glutathione Donor and Streptavidin Acceptor beads.

  • Incubate for 1 hour at room temperature in the dark.

  • Read the plate on an AlphaScreen-capable plate reader.

Data Analysis:

  • Plot the AlphaScreen signal against the logarithm of the probe concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a chemical probe to its target protein in a cellular environment.

Principle: The binding of a ligand, such as our chemical probe, can stabilize the target protein, leading to an increase in its melting temperature (Tm). This change in thermal stability can be detected by Western blotting.

Materials:

Reagent/EquipmentSupplier
Cell line expressing BRD4 (e.g., MV4-11)ATCC
This compoundSynthesized/Sourced
DMSO (vehicle control)Sigma-Aldrich
Anti-BRD4 antibodyCell Signaling Technology
PCR thermocyclerBio-Rad or similar

Procedure:

  • Treat cultured cells with the chemical probe or DMSO for 1 hour.

  • Harvest and lyse the cells.

  • Aliquot the cell lysate into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.

  • Centrifuge the heated lysates to pellet aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble BRD4 at each temperature by Western blotting.

Data Analysis:

  • Quantify the band intensities for BRD4 at each temperature for both the probe-treated and vehicle-treated samples.

  • Plot the percentage of soluble BRD4 against the temperature to generate melting curves.

  • A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.

CETSA_Workflow Start Treat Cells with Probe/Vehicle Lyse Harvest and Lyse Cells Start->Lyse Heat Heat Lysate Aliquots Lyse->Heat Centrifuge Centrifuge to Pellet Aggregates Heat->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant WB Analyze Soluble BRD4 by Western Blot Supernatant->WB End Determine Thermal Shift WB->End

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Cellular Functional Assay: c-Myc Expression

This protocol assesses the functional consequence of BRD4 inhibition by measuring the expression of a key downstream target, the c-Myc oncogene.

Principle: Inhibition of BRD4 is known to downregulate the transcription of the MYC gene. This can be quantified at the mRNA level using qRT-PCR or at the protein level by Western blotting.

Materials:

Reagent/EquipmentSupplier
Cell line (e.g., MV4-11)ATCC
RNA extraction kitQiagen or similar
qRT-PCR reagentsBio-Rad or similar
Anti-c-Myc antibodyCell Signaling Technology

Procedure (for qRT-PCR):

  • Treat cells with a dose-range of the chemical probe for a defined period (e.g., 6-24 hours).

  • Harvest the cells and extract total RNA.

  • Synthesize cDNA from the RNA.

  • Perform quantitative real-time PCR using primers specific for MYC and a housekeeping gene (e.g., GAPDH).

Data Analysis:

  • Calculate the relative expression of MYC mRNA normalized to the housekeeping gene.

  • A dose-dependent decrease in MYC expression indicates successful functional inhibition of the BRD4 pathway.

Part 3: Data Summary

AssayParameter MeasuredExpected Outcome
AlphaScreenIC50< 100 nM for BRD4(BD1)
CETSAThermal Shift (ΔTm)Significant positive shift in Tm for BRD4
c-Myc ExpressionRelative mRNA levelsDose-dependent decrease in MYC expression
Cell Viability (e.g., MTT)GI50Potent growth inhibition in sensitive cell lines

References

  • Muller, S., & Knapp, S. (2014). Open Access Chemical Probes for Epigenetic Targets. PubMed. Available at: [Link]

  • Arrowsmith, C. H., et al. (2012). Open access chemical probes for epigenetic targets. PMC. Available at: [Link]

  • Ackloo, S., et al. (2017). Chemical probes targeting epigenetic proteins: Applications beyond oncology. PMC. Available at: [Link]

  • Ackloo, S., et al. (2017). Chemical Probes Targeting Epigenetic Proteins: Applications Beyond Oncology. Semantic Scholar. Available at: [Link]

  • Herrmann, F. J., & Fedorov, O. (2013). Epigenetic Chemical Probes. Ovid. Available at: [Link]

  • Chemical Probes Portal. (n.d.). Choosing and using chemical probes. Chemical Probes Portal. Available at: [Link]

  • Li, Z., et al. (2019). Targeting Brd4 for cancer therapy: inhibitors and degraders. PMC. Available at: [Link]

  • Zhang, H., et al. (2018). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. ScienceDirect. Available at: [Link]

  • Alto Predict. (2016). Best Practices for Chemical Probes. Alto Predict. Available at: [Link]

  • Ramajayam, R., et al. (2011). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]

  • Kim, H., et al. (2019). Pharmacokinetics-Driven Optimization of 7-Methylimidazo[1,5-a]pyrazin-8(7H)-one as Novel BRD4 Inhibitors. ACS Publications. Available at: [Link]

  • Johnson, J. A., et al. (2020). Cocrystal of BRD4(D1) with a methyl carbamate thiazepane inhibitor. RCSB PDB. Available at: [Link]

  • Chen, C-Y., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][6][13]diazepines, and Their Cytotoxic Activity. MDPI. Available at: [Link]

  • Chen, C-Y., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

  • Zhang, L., et al. (2014). Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. PubMed. Available at: [Link]

  • Letavic, M. A., et al. (2014). Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists with in vivo efficacy in a mouse model of cognition. PubMed. Available at: [Link]

  • da Silva, A. C. G., et al. (2021). 1,4-Diazepane Ring-Based Systems. ResearchGate. Available at: [Link]

  • Abdel-Magid, A. F. (2016). Inhibitors of BRD4 as Potential Cancer Therapy. PMC. Available at: [Link]

  • Li, X., et al. (2024). Discovery of the First BRD4 Second Bromodomain (BD2)-Selective Inhibitors. PubMed. Available at: [Link]

  • European Patent Office. (2017). SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF. Google Patents.
  • PubChem. (n.d.). 1-Methyl-4-(4-methylpiperazin-2-yl)-1,4-diazepane. PubChem. Available at: [Link]

  • Jones, P. G., et al. (2020). Homopiperazine (Hexahydro-1,4-diazepine). MDPI. Available at: [Link]

  • PubChem. (n.d.). 1-[1-(2-Methoxyphenyl)propyl]-1,4-diazepane. PubChem. Available at: [Link]

  • Kumar, A., et al. (2024). Naphthoquinone fused diazepines targeting hyperamylasemia: potential therapeutic agents for diabetes and cancer. PMC. Available at: [Link]

  • Xiong, Y., et al. (2012). Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes. PubMed. Available at: [Link]

Sources

Application Note & Protocol: Development and Validation of Analytical Methods for the Quantification of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of analytical methods for the quantitative determination of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane in biological matrices, primarily human plasma. This compound, a molecule of interest in pharmaceutical development, requires robust and reliable analytical methods to support pharmacokinetic and toxicokinetic studies.[1] We present a primary method based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and selectivity, and a secondary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method as a viable alternative. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, method validation guidelines in accordance with regulatory standards, and practical troubleshooting advice.

Introduction: The Rationale for a Validated Assay

The quantification of drug candidates in biological matrices is a critical step in the drug development process. Accurate and precise measurement of this compound is essential for characterizing its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). This data is fundamental for establishing safety and efficacy, and for making informed decisions on dosage regimens.

The development of a validated bioanalytical method ensures that the data generated is reliable and reproducible, meeting the stringent requirements of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] This application note details the necessary steps to develop and validate such methods for this compound.

Primary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalytical quantification due to its superior sensitivity, selectivity, and speed.[4] The ability to use a stable isotope-labeled internal standard (SIL-IS) significantly improves the accuracy and precision of the method by compensating for variability in sample preparation and instrument response.[5][6]

Causality of Experimental Choices
  • Sample Preparation: Given the polar nature of the analyte, a protein precipitation (PPT) method is chosen for its simplicity and effectiveness in removing the majority of plasma proteins.[7][8] This is followed by solid-phase extraction (SPE) for further cleanup and concentration of the analyte, which is particularly important for achieving low limits of quantification.[7]

  • Chromatography: Due to the polarity of the target molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) is selected. HILIC provides better retention and separation for polar compounds compared to traditional reversed-phase chromatography.[9][10]

  • Internal Standard (IS): The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d4. A SIL-IS co-elutes with the analyte and behaves identically during extraction and ionization, providing the most accurate correction for any experimental variations.[5][6][11]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is selected due to the presence of basic nitrogen atoms in the diazepine and pyrazine rings, which are readily protonated. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[12][13]

Experimental Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P0 Plasma Sample P1 Add Internal Standard (Analyte-d4) P0->P1 P2 Protein Precipitation (Acetonitrile) P1->P2 P3 Centrifugation P2->P3 P4 Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) P3->P4 P5 Elution & Evaporation P4->P5 P6 Reconstitution P5->P6 A1 HILIC Separation P6->A1 A2 ESI+ Ionization A1->A2 A3 Tandem Mass Spectrometry (MRM Detection) A2->A3 D1 Peak Integration A3->D1 D2 Ratio Calculation (Analyte/IS) D1->D2 D3 Quantification via Calibration Curve D2->D3

Caption: Workflow for the LC-MS/MS quantification of this compound.

Detailed Protocol: LC-MS/MS Method

2.3.1. Materials and Reagents

  • This compound reference standard

  • This compound-d4 (Internal Standard)

  • Human plasma (K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • SPE cartridges (e.g., Mixed-mode cation exchange, 30 mg)

2.3.2. Stock and Working Solutions

  • Prepare 1 mg/mL stock solutions of the analyte and internal standard in methanol.

  • Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Prepare a working solution of the internal standard at 100 ng/mL in 50:50 acetonitrile:water.

2.3.3. Sample Preparation

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL internal standard working solution to all tubes except for the blank matrix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2.3.4. LC-MS/MS Conditions

ParameterCondition
LC System UPLC System
Column HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium formate with 0.1% Formic acid in Water
Mobile Phase B 10 mM Ammonium formate with 0.1% Formic acid in 95:5 Acetonitrile:Water
Gradient 95% B (0-0.5 min), 95-50% B (0.5-3.0 min), 50% B (3.0-3.5 min), 50-95% B (3.5-4.0 min), 95% B (4.0-5.0 min)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: [M+H]+ → fragment 1, [M+H]+ → fragment 2 (To be determined experimentally)
IS (Analyte-d4): [M+4+H]+ → fragment 1, [M+4+H]+ → fragment 2 (To be determined experimentally)
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow To be optimized for the specific instrument

Method Validation Protocol

A full validation of the bioanalytical method must be performed to ensure its reliability for the intended application.[14] The validation should be conducted in accordance with the principles outlined in the FDA and EMA guidelines.[1][2][4][15]

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Selectivity & Specificity The ability to differentiate and quantify the analyte in the presence of other components. Assessed by analyzing at least six different blank matrix lots.[15]No significant interfering peaks at the retention time of the analyte and IS. Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity & Range The relationship between the concentration of the analyte and the instrument response. A calibration curve with at least six non-zero standards should be prepared.The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the LLOQ).
Accuracy & Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).[2][4]For QC samples at low, medium, and high concentrations, the mean accuracy should be within 85-115% of the nominal value (80-120% for LLOQ). The precision (CV%) should not exceed 15% (20% for LLOQ).[2][4]
Lower Limit of Quantitation (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[4]The analyte response should be at least 5 times the response of a blank sample. Accuracy should be within 80-120% and precision ≤ 20%.[4]
Recovery The extraction efficiency of the analytical method. Determined by comparing the analyte response from extracted samples to that of post-extraction spiked samples.Recovery of the analyte and IS should be consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte. Assessed by comparing the response of post-extraction spiked samples with neat solutions.The matrix factor (ratio of analyte peak area in the presence of matrix to the peak area in neat solution) should be consistent across different lots of matrix. The CV% of the IS-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Alternative Analytical Method: HPLC-UV

For situations where an LC-MS/MS system is not available, or for the analysis of higher concentration samples (e.g., formulation analysis), an HPLC-UV method can be a suitable alternative. The pyrazine ring in the analyte's structure is expected to have a UV chromophore, allowing for detection by UV spectrophotometry.[16]

Rationale for HPLC-UV Method
  • Simplicity and Cost-Effectiveness: HPLC-UV systems are more common and less expensive to operate and maintain than LC-MS/MS systems.

  • Robustness: HPLC-UV methods are often very robust and can be easily transferred between laboratories.

  • Limitation: The main limitation is lower sensitivity and selectivity compared to LC-MS/MS, which may not be suitable for all bioanalytical applications, especially those requiring low detection limits.[17]

Detailed Protocol: HPLC-UV Method

4.2.1. Sample Preparation The sample preparation for HPLC-UV would be similar to the LC-MS/MS method, but a liquid-liquid extraction (LLE) could also be considered to achieve a cleaner extract.

4.2.2. HPLC-UV Conditions

ParameterCondition
HPLC System Standard HPLC system with a UV/Vis detector
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or gradient elution to be optimized based on analyte retention and matrix interference.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection UV at a wavelength of maximum absorbance for the pyrazine chromophore (to be determined, likely around 270-280 nm).[16]

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing/Fronting) Column degradation, inappropriate mobile phase pH, sample solvent mismatch.Use a new column, adjust mobile phase pH to ensure the analyte is in a single ionic form, ensure the reconstitution solvent is similar in composition to the initial mobile phase.[10]
Low Signal Intensity Poor extraction recovery, ion suppression (matrix effect), instrument sensitivity.Optimize the SPE procedure, dilute the sample to reduce matrix effects, clean the mass spectrometer source, and optimize MS parameters.
High Variability in Results Inconsistent sample preparation, internal standard issues, instrument instability.Ensure consistent pipetting and vortexing, use a stable isotope-labeled internal standard, check for IS purity, and perform instrument performance qualification.[6]
Carryover Analyte adsorption in the injection system or column.Optimize the needle wash solution (use a strong organic solvent), inject blank samples after high concentration samples, and use a column with low adsorption characteristics.

Conclusion

This application note provides a comprehensive framework for the development and validation of robust and reliable analytical methods for the quantification of this compound in biological matrices. The primary LC-MS/MS method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies. The alternative HPLC-UV method provides a cost-effective solution for applications where lower sensitivity is acceptable. Adherence to the detailed protocols and validation guidelines presented here will ensure the generation of high-quality data to support drug development programs and regulatory submissions.

References

  • Pyrazine - SIELC Technologies.
  • Agbokponto, J., et al. (2022). Simultaneous Determination by HPLC-UV Vis of Tartrazine and Sunset Yellow in Soft Drinks Sold in Benin. American Journal of Analytical Chemistry, 13, 277-288. [Link]

  • Homopiperazine (Hexahydro-1,4-diazepine). MDPI. [Link]

  • 1,4‐Diazepane Ring‐Based Systems | Request PDF. ResearchGate. [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). [Link]

  • Sofalvi, S., et al. (2020). Development and Validation of an LC-MS-MS Method for the Detection of 40 Benzodiazepines and Three Z-Drugs in Blood and Urine by Solid-Phase Extraction. Journal of Analytical Toxicology, 44(7), 708-717. [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? - NorthEast BioLab. [Link]

  • BA Method Development: Polar Compounds - BioPharma Services. [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC - PubMed Central. [Link]

  • The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass - ResearchGate. [Link]

  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC - PubMed Central. [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • Detailed methodology of different plasma preparation procedures... - ResearchGate. [Link]

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC - NIH. [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PubMed. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note - Agilent. [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. [Link]

  • Sample preparation in a bioanalytical workflow – part 1 - YouTube. [Link]

  • Analysis-of-Pyrazine-and-Volatile-Compounds-in-Cocoa-Beans-Using-Solid-Phase-Microextraction.pdf - ResearchGate. [Link]

  • When Should an Internal Standard be Used? - LCGC International. [Link]

  • Porphyrazines with annulated diazepine rings. 6. Synthesis and properties of the alkyl substituted derivative - Mg II complex of tetrakis-2,3-(5,7-di- tert -butyl-6 H - ResearchGate. [Link]

  • Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed. [Link]

  • bioanalytical method validation and study sample analysis m10 - ICH. [Link]

  • LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis - KCAS Bio. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google P
  • LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy | Waters. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. [Link]

  • Bioanalytical Method Validation. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

Sources

Application Notes & Protocols: Characterizing the Anti-Cancer Activity of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane (MPDZ)

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide has been created on the application of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane in cancer cell line studies. This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals. The guide is structured to offer a comprehensive technical overview, grounded in scientific principles, and includes visualizations and references to support the methodologies described.

Introduction: Targeting Dysregulated Cell Signaling in Oncology

A hallmark of cancer is the dysregulation of signaling pathways that control cell growth, proliferation, and survival. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is one of the most frequently activated signaling cascades in human cancers, making it a prime target for therapeutic intervention. Its downstream effectors regulate a multitude of cellular processes, and its aberrant activation, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a major driver of tumorigenesis.

This document provides a comprehensive guide for the initial characterization of a novel investigational compound, this compound (referred to herein as MPDZ), a putative inhibitor of the PI3K/Akt pathway. The following protocols detail the necessary in vitro cell-based assays to determine its cytotoxic and cytostatic effects, elucidate its mechanism of action, and validate its impact on the target pathway in relevant cancer cell lines. The experimental workflow is designed to move from broad phenotypic effects (cell viability) to specific mechanistic insights (apoptosis, cell cycle arrest, and target modulation).

Experimental Design & Workflow

A logical and sequential workflow is critical for the efficient evaluation of a novel compound. The process begins with determining the compound's potency across multiple cancer cell lines, followed by mechanistic assays to understand how it exerts its effects at a cellular level. The final step is to confirm its action on the intended molecular target.

G cluster_0 Phase 1: Potency & Selectivity cluster_1 Phase 2: Mechanism of Action (MOA) cluster_2 Phase 3: Target Validation A Stock Solution Prep (MPDZ in DMSO) B Select Cancer Cell Lines (e.g., MCF-7, U87, PC-3) A->B C Cell Viability Assay (MTT / CCK-8) B->C D Calculate IC50 Values C->D E Apoptosis Assay (Annexin V / PI Staining) C->E F Cell Cycle Analysis (Propidium Iodide Staining) C->F G Analyze Flow Cytometry Data E->G F->G H Treat Cells with MPDZ (IC50 concentrations) G->H I Protein Extraction (Lysis) H->I J Western Blot Analysis (p-Akt, Akt, etc.) I->J K Confirm Target Inhibition J->K G cluster_pathway Hypothetical MPDZ Mechanism of Action RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts MPDZ MPDZ (Inhibitor) MPDZ->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt phosphorylates Akt Akt Downstream Downstream Effectors (mTOR, GSK3β) pAkt->Downstream Output Cell Survival & Proliferation Downstream->Output

Figure 2: Proposed inhibitory mechanism of MPDZ on the PI3K/Akt signaling pathway.

Materials:

  • Treated cell samples

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt Ser473, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with MPDZ for a short duration (e.g., 2-6 hours) to observe direct effects on signaling. Wash cells with cold PBS and lyse with ice-cold RIPA buffer. Scrape and collect the lysate.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt at 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total Akt and a loading control like GAPDH.

Expected Outcome: A dose-dependent decrease in the p-Akt signal should be observed in MPDZ-treated samples compared to the vehicle control, while the total Akt and GAPDH levels remain unchanged.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound (MPDZ). By systematically assessing its impact on cell viability, apoptosis, and cell cycle, and confirming its on-target activity via Western blot, researchers can build a comprehensive profile of its anti-cancer potential. Positive and consistent results from these assays would justify further investigation, including in vivo animal studies, pharmacokinetic profiling, and off-target screening to fully evaluate its therapeutic promise.

References

  • Title: The PI3K/AKT/mTOR Pathway in an Ovarian Cancer Stem-Like Cell Line. Source: Cancers (Basel). URL: [Link]

  • Title: PI3K/AKT/mTOR Signaling in Cancer and its Therapeutic Targeting. Source: Materials (Basel). URL: [Link]

  • Title: MTT Assay for Cell Viability and Proliferation. Source: Bio-protocol. URL: [Link]

  • Title: Analysis of Cell Cycle by Flow Cytometry. Source: Current Protocols in Immunology. URL: [Link]

  • Title: Western Blot: A Powerful Technique in Scientific Research. Source: International Journal of Advanced Research in Biological Sciences. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges with 1-(6-Methylpyrazin-2-yl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(6-Methylpyrazin-2-yl)-1,4-diazepane. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility issues encountered during in vitro experiments. This guide provides a combination of frequently asked questions for quick reference and in-depth troubleshooting protocols to ensure the accuracy and reliability of your experimental results.

I. Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of my stock solution. What is the recommended solvent?

A1: For many pyrazine and diazepine derivatives, which can be poorly soluble in aqueous solutions, Dimethyl Sulfoxide (DMSO) is a common initial choice for creating a concentrated stock solution.[1][2] However, it is crucial to first consult the manufacturer's datasheet for any specific solubility information. If precipitation occurs in DMSO, consider preparing the stock solution in an alternative organic solvent such as ethanol or dimethylformamide (DMF).[3] Always begin by preparing a small test solution to confirm solubility at your desired concentration before committing a larger quantity of the compound.

Q2: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue when the final concentration of the organic solvent is not sufficient to maintain the solubility of a lipophilic compound in the aqueous assay medium. To address this, a stepwise dilution approach is recommended to avoid a sudden change in solvent polarity.[4] Additionally, ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4][5] If precipitation persists, you may need to explore formulation strategies such as the use of co-solvents or solubilizing agents like cyclodextrins.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The maximum tolerated DMSO concentration is cell-line dependent. While a general guideline is to keep the final concentration at or below 0.5%, some cell lines can be sensitive to concentrations as low as 0.1%.[4][5] It is best practice to run a vehicle control experiment to determine the highest concentration of DMSO that does not affect the viability or function of your specific cells. Concentrations of 1% or higher have been shown to impair cell viability and mitochondrial integrity in some cell types.[6][7]

Q4: Can I use pH modification to improve the solubility of this compound?

A4: Yes, for ionizable compounds, adjusting the pH of the solvent can significantly improve solubility.[8][9] Since this compound contains basic nitrogen atoms within its pyrazine and diazepine rings, it is likely to be more soluble at a lower pH.[10][11] You can attempt to dissolve the compound in a buffer with a slightly acidic pH. However, it is critical to ensure the final pH of your assay medium remains within the physiological range required for your cells or biological system.

Q5: Are there any alternative solubilizing agents I can use besides organic solvents?

A5: Cyclodextrins are a widely used alternative for improving the aqueous solubility of poorly soluble compounds.[12][13] These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior cavity where a poorly soluble molecule can be encapsulated, thereby increasing its apparent water solubility.[12][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices for pharmaceutical and in vitro applications.[12][15]

II. In-Depth Troubleshooting Guides

Issue 1: Precipitation Observed in Stock Solution

Encountering precipitation in your stock solution can compromise the accuracy of all subsequent experiments. This section provides a systematic approach to resolving this issue.

Root Cause Analysis:
  • Incorrect Solvent Choice: The selected solvent may not have sufficient solubilizing capacity for the compound at the desired concentration.

  • Concentration Exceeds Solubility Limit: The intended stock concentration is higher than the compound's maximum solubility in that specific solvent.

  • Temperature Effects: Solubility can be temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling to room temperature or during storage at lower temperatures.

  • Compound Instability: The compound may be degrading over time, leading to the formation of less soluble byproducts.

Troubleshooting Workflow:

start Precipitation in Stock Solution check_solubility Consult Datasheet for Solubility Data start->check_solubility test_alt_solvents Test Alternative Solvents (e.g., Ethanol, DMF) check_solubility->test_alt_solvents No/Limited Data lower_concentration Prepare a Lower Concentration Stock check_solubility->lower_concentration Data Available gentle_warming Apply Gentle Warming (if compound is stable) test_alt_solvents->gentle_warming lower_concentration->gentle_warming sonication Use Sonication to Aid Dissolution gentle_warming->sonication check_stability Assess Compound Stability sonication->check_stability success Clear, Stable Stock Solution check_stability->success Stable fail Precipitation Persists check_stability->fail Unstable start Precipitation in Assay Medium stepwise_dilution Implement Stepwise Dilution start->stepwise_dilution co_solvent Test Co-Solvents (e.g., PEG, Glycerol) stepwise_dilution->co_solvent Precipitation Persists evaluate_assay Evaluate Impact on Assay Performance stepwise_dilution->evaluate_assay Soluble ph_modification Investigate pH Modification co_solvent->ph_modification Precipitation Persists co_solvent->evaluate_assay Soluble cyclodextrin Screen Cyclodextrins (e.g., HP-β-CD) ph_modification->cyclodextrin Precipitation Persists ph_modification->evaluate_assay Soluble cyclodextrin->evaluate_assay Soluble success Soluble and Assay-Compatible Formulation evaluate_assay->success

Caption: Decision tree for developing a suitable formulation.

Issue 3: Inconsistent or Non-Reproducible Assay Results

Inconsistent data can often be traced back to subtle solubility issues that may not be immediately obvious as visible precipitation.

Potential Causes and Solutions:
  • Micro-precipitation: The formation of very small, invisible precipitates can lead to a lower effective concentration of the compound in solution.

    • Solution: Filter your final working solutions through a 0.22 µm syringe filter before adding them to your assay. This will remove any micro-precipitates.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates), reducing the actual concentration available to interact with the biological target.

    • Solution: Consider using low-adhesion plasticware or pre-treating your labware with a blocking agent like bovine serum albumin (BSA), if compatible with your assay.

  • Time-Dependent Precipitation: The compound may be soluble initially but precipitate over the course of a long incubation period.

    • Solution: Assess the solubility of your compound in the assay medium at different time points (e.g., 0, 2, 4, 24 hours) to ensure it remains in solution throughout the experiment.

  • Solvent Effects on Biological System: The organic solvent or solubilizing agent itself may be affecting the biological target or the assay readout.

    • Solution: Always include a vehicle control with the same concentration of solvent/solubilizing agent as your test samples to account for any background effects. [4]High concentrations of DMSO can have direct effects on cellular processes, including mitochondrial function. [16]

III. Best Practices for Handling Poorly Soluble Compounds

  • Accurate Weighing and Preparation: Use a calibrated analytical balance and follow proper procedures for preparing stock solutions to ensure accurate concentrations. [17]

  • Proper Storage: Store stock solutions in appropriate containers, protected from light and moisture, and at the recommended temperature to maintain stability. [17]Aliquoting stock solutions can help to avoid repeated freeze-thaw cycles. [4]

  • Documentation: Keep detailed records of all solution preparation steps, including the solvent used, concentration, date of preparation, and any observations.

  • Regular Quality Control: Periodically check the concentration and purity of your stock solutions, especially for long-term studies, to ensure the integrity of your results.

By following the guidance in this technical support center, you will be better equipped to overcome the in vitro solubility challenges associated with this compound and generate high-quality, reproducible data.

IV. References

  • Vertex AI Search. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.

  • FasterCapital. (n.d.). Best Practices For Stock Solutions.

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.

  • MCE. (n.d.). Compound Handling Instructions.

  • PubMed Central. (2019, February 2). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.

  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.

  • ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?

  • BioDuro. (n.d.). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development.

  • Solarbio. (2026, January 16). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds.

  • ResearchGate. (2025, July 10). (PDF) Formulation strategies for poorly soluble drugs.

  • Ovid. (n.d.). Cyclodextrins as pharmaceutical solubilizers.

  • PMC - PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.

  • Journal of Biotech Research. (n.d.). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells.

  • PMC - PubMed Central. (2014, September 19). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes.

  • PMC - NIH. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole.

  • NIH. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.

  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

  • ResearchGate. (2025, August 6). Influence of DMSO on antifungal activity during susceptibility testing in vitro.

  • ResearchGate. (n.d.). (PDF) Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes.

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.

  • PubChem. (n.d.). Hexahydro-1,4-diazepine.

  • Reddit. (2022, January 6). How to tackle compound solubility issue.

  • PubMed. (n.d.). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility.

  • ResearchGate. (2025, August 6). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility.

  • PubMed. (2011, December 1). Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors.

  • Semantic Scholar. (n.d.). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility.

  • PMC - NIH. (n.d.). 1,4-Ditosyl-1,4-diazepane.

  • PubChem. (n.d.). 1-Methylhomopiperazine.

  • Taylor & Francis Online. (2022, July 13). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

  • ChemicalBook. (n.d.). 6-Methyl-d[12][18]iazepane CAS#: 89582-17-2.

  • PubMed. (2019, December 1). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds.

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.

  • Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.

  • PubChem. (n.d.). 1-(Pyridin-4-YL)-1,4-diazepane.

  • PubChem. (n.d.). 1-[1-(2-Methoxyphenyl)propyl]-1,4-diazepane.

Sources

Optimizing reaction conditions for the synthesis of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this and structurally related compounds. We will delve into the common challenges, provide detailed troubleshooting steps, and present an optimized protocol based on established palladium-catalyzed cross-coupling chemistry. Our goal is to equip you with the technical insights needed to navigate this synthesis with confidence and achieve high-purity, high-yield results.

Section 1: Core Synthetic Strategy & Mechanism

The synthesis of this compound is most effectively achieved through a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1] This reaction involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. For this specific target, the reaction couples 2-chloro-6-methylpyrazine with 1,4-diazepane (also known as homopiperazine).

Pyrazine halides are known to be challenging substrates for Buchwald-Hartwig amination. The electron-deficient nature of the pyrazine ring and the potential for the ring nitrogen atoms to coordinate with and inhibit the palladium catalyst are significant hurdles that must be overcome through careful optimization of reaction conditions.[2]

Reaction_Scheme Overall Synthetic Scheme cluster_reactants Reactants cluster_product Product Pyrazine 2-Chloro-6-methylpyrazine Catalyst_Conditions Pd Catalyst Ligand, Base Solvent, Heat Pyrazine->Catalyst_Conditions Diazepane 1,4-Diazepane Diazepane->Catalyst_Conditions Product This compound Catalyst_Conditions->Product

Caption: General reaction scheme for the synthesis.

The catalytic cycle for the Buchwald-Hartwig amination is a well-established pathway involving several key steps. Understanding this cycle is crucial for troubleshooting, as each step can be a potential point of failure.

Catalytic_Cycle pd_0 Pd(0)L_n pd_ii_complex Ar-Pd(II)-X(L_n) pd_0->pd_ii_complex Oxidative Addition (Ar-X) pd_ii_amine [Ar-Pd(II)-Amine(L_n)]+ pd_ii_complex->pd_ii_amine Ligand Exchange (Amine) pd_ii_amido Ar-Pd(II)-Amido(L_n) pd_ii_amine->pd_ii_amido Deprotonation (Base) pd_ii_amido->pd_0 Reductive Elimination (Product: Ar-Amine) title Simplified Buchwald-Hartwig Catalytic Cycle

Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting halide on the pyrazine ring?

A: The reactivity of aryl halides in Buchwald-Hartwig amination follows the trend I > Br > Cl. While aryl iodides and bromides are more reactive, 2-chloro-6-methylpyrazine is often more commercially available and cost-effective. Modern catalyst systems, particularly those using advanced phosphine ligands like Josiphos or Buchwald's biarylphosphine ligands (e.g., XPhos, RuPhos), are highly effective for coupling less reactive aryl chlorides.[2] For initial attempts, 2-bromo-6-methylpyrazine may offer a higher success rate, but a well-optimized system with the chloro-analogue is preferable for process chemistry.

Q2: Why is an inert atmosphere critical for this reaction?

A: The active Pd(0) catalyst and the phosphine ligands are highly sensitive to oxygen. Oxygen can oxidize the Pd(0) species to inactive Pd(II) and can also oxidize phosphine ligands to phosphine oxides, which do not coordinate effectively with the palladium center. This degradation of catalyst and ligand will halt the catalytic cycle, leading to low or no product formation. Therefore, it is imperative to thoroughly degas all solvents and reagents and to maintain the reaction under a positive pressure of an inert gas like argon or nitrogen.

Q3: How do I choose the right combination of palladium precatalyst and ligand?

A: The choice is critical. For challenging heterocyclic substrates like 2-chloropyrazines, standard catalysts like Pd(PPh₃)₄ are often ineffective. You should use a system known for high activity:

  • Palladium Source: Air-stable precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ are common choices. More advanced, pre-formed palladacycle precatalysts (e.g., G3 or G4 XPhos Palladacycle) offer greater reliability and faster activation.

  • Ligand: Bulky, electron-rich phosphine ligands are required to promote both the oxidative addition and the final reductive elimination steps. For pyrazine substrates, ligands like XantPhos, XPhos, or Josiphos-type ligands have shown success.[3] XantPhos is a good starting point due to its wide bite angle, which can stabilize the catalyst complex.

Q4: Can both nitrogen atoms on the 1,4-diazepane ring react?

A: Yes, diarylation is a potential side reaction. To favor mono-arylation, 1,4-diazepane should be used in excess (typically 1.2 to 2.0 equivalents). Running the reaction at the lowest effective temperature and for the minimum time required can also help suppress the formation of the diarylated product. Protecting one of the diazepane nitrogens with a group like Boc (tert-butyloxycarbonyl) is another robust strategy, although it necessitates an additional deprotection step.

Section 3: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Troubleshooting_Workflow start_node Low or No Product Yield check_inert Verify Inert Atmosphere (Degassed Solvents? N2/Ar Flow?) start_node->check_inert check_reagents Check Reagent Quality (Anhydrous Solvent? Fresh Base?) start_node->check_reagents check_catalyst Evaluate Catalyst System (Active Ligand? Correct Pd Source?) start_node->check_catalyst check_temp Assess Reaction Temperature (Too Low for Activation?) start_node->check_temp solution_inert Re-run with rigorous degassing and positive inert pressure. check_inert->solution_inert Issue Found solution_reagents Use freshly dried solvents and a new batch of base (e.g., NaOtBu). check_reagents->solution_reagents Issue Found solution_catalyst Switch to a more active ligand (e.g., XPhos) or a palladacycle precatalyst. check_catalyst->solution_catalyst Issue Found solution_temp Increase temperature in increments (e.g., 80°C -> 100°C -> 110°C). check_temp->solution_temp Issue Found

Sources

Technical Support Center: Synthesis of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-(6-methylpyrazin-2-yl)-1,4-diazepane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, typically involving a C-N cross-coupling reaction, presents unique challenges due to the electronic properties of the pyrazine ring. This document aims to provide both practical solutions and the underlying chemical principles to empower you to optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Question: My Buchwald-Hartwig amination between 2-chloro-6-methylpyrazine and 1,4-diazepane is resulting in very low or no yield. I've recovered most of my starting material. What's going wrong?

Answer: This is a common issue when coupling electron-deficient N-heterocycles like pyrazine. The causes are often multifaceted, relating to catalyst activity, reaction conditions, or reagent integrity.

Potential Causes & Solutions:

  • Catalyst Inhibition or Deactivation: The nitrogen atoms in the pyrazine ring can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[1] Standard palladium catalysts may not be robust enough for this transformation.

    • Solution: Employ more active, specialized catalyst systems. Third-generation Buchwald-Hartwig pre-catalysts, paired with bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), are designed to overcome this challenge.[2] These ligands create a sterically hindered environment around the palladium atom, which promotes the crucial reductive elimination step and disfavors catalyst inhibition.[2]

  • Incorrect Base Selection: The base is not merely a proton scavenger; it plays a critical role in the catalytic cycle. An inappropriate base can lead to a stalled reaction.

    • Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, if your substrate is base-sensitive, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they might necessitate higher reaction temperatures or longer times.[1][3]

  • Low Reactivity of the Aryl Halide: The reactivity of pyrazine halides follows the trend I > Br > Cl.[1] 2-Chloro-6-methylpyrazine is often the most cost-effective starting material but is also the least reactive due to the strong C-Cl bond.

    • Solution: If using 2-chloropyrazine, ensure you are using a highly active catalyst system (as mentioned in point 1). Alternatively, consider starting with the more reactive 2-bromo-6-methylpyrazine to establish a baseline yield before optimizing the more challenging chloro-substrate.

  • Presence of Water or Oxygen: Palladium(0), the active catalytic species, is sensitive to oxidation. While some Buchwald-Hartwig reactions can tolerate trace water, rigorous exclusion of oxygen is critical.

    • Solution: Ensure all reagents and solvents are anhydrous and that the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst. Using a glovebox for catalyst addition is ideal.

Troubleshooting Workflow: Low Product Yield

LowYieldWorkflow start Low or No Product Yield check_sm Starting Materials (SMs) Consumed? start->check_sm sol_side_rxn Analyze By-products (e.g., Hydrodehalogenation). Consider lowering temperature or changing ligand. check_sm->sol_side_rxn Yes sol_sm_intact SMs recovered. Reaction not initiating. check_sm->sol_sm_intact No check_cat Is the Catalyst System Optimized for Heteroaryl Chlorides? check_base Is the Base Appropriate? check_cat->check_base Yes sol_cat Switch to a G3 Pre-catalyst with a bulky biaryl phosphine ligand (e.g., SPhos). check_cat->sol_cat No check_cond Are Conditions Anhydrous/Anaerobic? check_base->check_cond Yes sol_base Use a strong, non-nucleophilic base like NaOtBu or Cs₂CO₃. check_base->sol_base No check_cond->sol_cat Yes, re-evaluate catalyst sol_cond Degas solvent and purge reaction with Argon. Use anhydrous reagents. check_cond->sol_cond No sol_sm_intact->check_cat

Caption: Troubleshooting workflow for low yield synthesis.

Problem 2: Formation of Significant By-products

Question: My reaction produces the desired product, but I'm also seeing significant amounts of 2-methylpyrazine (hydrodehalogenation) and what appears to be a bis-arylated diazepane. How can I suppress these?

Answer: By-product formation indicates that undesired reaction pathways are competing with your desired C-N coupling. Understanding their origin is key to suppression.

Potential Causes & Solutions:

  • Hydrodehalogenation: The formation of 2-methylpyrazine results from the replacement of the halide with a hydrogen atom. This can occur via a competing pathway where an intermediate palladium-hydride species is formed.

    • Solution: This side reaction is often exacerbated by suboptimal ligand choice or the presence of moisture. Ensure your ligand is bulky enough to promote fast reductive elimination, which outcompetes the side reaction.[2] Rigorously dry all solvents and reagents.

  • Bis-Arylation of 1,4-Diazepane: 1,4-Diazepane has two secondary amine sites (N1 and N4). If the mono-arylated product reacts again with another molecule of 2-chloro-6-methylpyrazine, it forms an undesired bis-arylated by-product.

    • Solution: This is a stoichiometry and reaction rate problem.

      • Use an Excess of the Amine: Employ a slight excess (1.2-1.5 equivalents) of 1,4-diazepane relative to the pyrazine halide. This statistically favors the formation of the mono-arylated product.

      • Slow Addition: If using an excess of the amine is not feasible or effective, add the 2-chloro-6-methylpyrazine solution slowly over several hours to the reaction mixture containing the catalyst and the diazepine. This keeps the concentration of the halide low, minimizing the chance of a second coupling.

      • Use a Mono-Protected Diazepane: The most robust solution is to use a mono-protected 1,4-diazepane, such as 1-Boc-1,4-diazepane. Perform the coupling reaction and then remove the Boc protecting group in a subsequent step. This completely prevents bis-arylation.

Problem 3: Difficulties in Product Purification

Question: I've successfully synthesized the product, but it streaks badly during silica gel column chromatography, leading to poor separation and low recovery. What purification strategy do you recommend?

Answer: The product, containing two basic nitrogen atoms, is prone to strong interaction with the acidic surface of silica gel, causing the observed streaking (tailing).

Potential Causes & Solutions:

  • Strong Analyte-Stationary Phase Interaction: The Lewis basic nitrogens in your product are interacting strongly with the acidic silanol groups on the silica surface.

    • Solution 1 (Base Additive): Deactivate the acidic sites on the silica gel by adding a small amount of a volatile base to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol (if using a polar system) is sufficient to achieve sharp, well-defined bands.

    • Solution 2 (Alternative Stationary Phase): If tailing persists, switch to a more inert stationary phase. Alumina (basic or neutral) is an excellent alternative for purifying basic compounds. Alternatively, reversed-phase chromatography (C18) with a suitable mobile phase (e.g., water/acetonitrile with a buffer like ammonium bicarbonate) can provide excellent separation.

    • Solution 3 (Crystallization/Salt Formation): If the product is a solid, recrystallization may be a viable and scalable purification method. Alternatively, the product can be converted to a crystalline salt (e.g., hydrochloride or tartrate) by treatment with the corresponding acid. The salt can often be purified by recrystallization and then neutralized back to the free base if required.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the Buchwald-Hartwig coupling of 2-chloro-6-methylpyrazine and 1,4-diazepane?

A1: A good starting point is crucial for optimization. The following table outlines a reliable set of initial conditions based on established protocols for challenging heteroaryl aminations.[1][3]

ParameterRecommended Starting ConditionRationale & Notes
Pyrazine Halide 2-chloro-6-methylpyrazine1.0 equivalent
Amine 1,4-Diazepane1.2 - 1.5 equivalents
Catalyst SPhos Precatalyst (G3)1 - 2 mol%
Base Sodium tert-butoxide (NaOtBu)2.0 - 2.2 equivalents
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed
Temperature 100 - 110 °CMonitor by TLC/LC-MS
Atmosphere Inert (Argon or Nitrogen)Critical for catalyst stability

Q2: How can I effectively monitor the reaction's progress?

A2: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common methods.

  • TLC: Use a mobile phase that gives good separation between your starting materials and the product (e.g., 10% Methanol in Dichloromethane with 1% Et₃N). Staining with potassium permanganate can help visualize all spots.

  • LC-MS: This is the most definitive method. It will not only track the disappearance of starting materials and the appearance of the product but also help identify by-products by their mass.

Q3: Is reductive amination a viable alternative to cross-coupling for this synthesis?

A3: Reductive amination is a powerful method for forming C-N bonds but is not directly applicable for creating an aryl-amine bond of this type. Reductive amination involves the reaction of a ketone or aldehyde with an amine to form an imine/enamine, which is then reduced.[4] To synthesize this specific target, you would need a pyrazine-based carbonyl and a diazepine, which is not a standard route. The palladium-catalyzed Buchwald-Hartwig amination is the most direct and widely used method for this class of transformation.[5]

Q4: Can I use a mono-protected diazepine? Which protecting group is best?

A4: Yes, using a mono-protected diazepine is highly recommended to avoid bis-arylation, as discussed in the troubleshooting section. The tert-butyloxycarbonyl (Boc) group is an excellent choice. It is stable to the basic reaction conditions of the Buchwald-Hartwig coupling and can be easily removed afterward with an acid like trifluoroacetic acid (TFA) or HCl in dioxane without affecting the pyrazine ring.

References

  • [Synthesis of 1,4-Diazepanes and Benzo[b][6][7]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry.]([Link])

  • 6][7]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[6][7][8]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design.

Sources

Technical Support Center: Strategies to Characterize and Reduce Off-Target Effects of Novel Chemical Probes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers Investigating Compounds such as 1-(6-Methylpyrazin-2-yl)-1,4-diazepane

Senior Application Scientist Note: The compound this compound is a novel chemical entity with limited publicly available data on its biological targets and off-target profile. This guide is designed to provide researchers with a comprehensive framework for characterizing any new small molecule's selectivity and mitigating potential off-target effects. The principles and protocols outlined here are broadly applicable and essential for rigorous chemical biology research.

Part 1: Proactive Discovery of Off-Target Liabilities

Before extensive use of a new compound in complex biological systems, it is crucial to proactively identify potential off-target interactions. Unexpected or inconsistent experimental results are often the first sign of poor selectivity. This section addresses the primary questions researchers face at this initial stage.

Q1: I have a new compound. How can I predict and experimentally screen for potential off-target binding?

Expert Rationale: A multi-tiered approach, combining computational prediction with empirical screening, is the most effective strategy to build a comprehensive selectivity profile.[1][2] This reduces the risk of misinterpreting phenotypic data and increases the likelihood of publishing robust, reproducible results.

Step-by-Step Protocol: Tiered Selectivity Profiling

  • In Silico Prediction (Tier 0):

    • Action: Use computational tools to predict potential off-target interactions. This can be done by searching databases for proteins that bind to structurally similar compounds.[3]

    • Causality: This cost-effective first pass leverages vast historical screening data to generate a testable hypothesis of likely off-target families (e.g., kinases, GPCRs, ion channels).[3] It helps in designing more focused and cost-effective experimental screens.

  • Broad Off-Target Screening (Tier 1):

    • Action: Submit the compound for screening against a broad in vitro safety panel.[4][5][6] Commercial services (e.g., Eurofins Discovery, WuXi AppTec) offer panels that cover dozens of receptors, ion channels, enzymes, and transporters known to be associated with adverse drug reactions.[4][5][6][7]

    • Causality: These panels are designed to flag interactions with well-characterized proteins linked to toxicity or confounding biological effects early in the discovery process.[1][4] Identifying liabilities at this stage saves significant resources. A typical primary screen is run at a single high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.

  • Focused IC₅₀ Determination (Tier 2):

    • Action: For any "hits" identified in the broad panel (e.g., >50% inhibition), perform dose-response experiments to determine the potency (IC₅₀ or Kᵢ) of the interaction.

    • Causality: This step quantifies the affinity of off-target interactions. A large window (e.g., >100-fold) between the on-target and off-target potency suggests a reasonably selective compound for use in controlled experimental settings.

dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Workflow for proactive off-target identification.

Q2: My compound induces a cellular phenotype that doesn't align with the known function of my intended target. How can I determine if this is an off-target effect?

Expert Rationale: A mismatch between the expected and observed phenotype is a classic indicator of polypharmacology (engaging multiple targets). Unbiased, proteome-wide techniques are essential to identify the unknown protein(s) responsible for the effect.

Recommended Technique: Chemoproteomics

Chemoproteomics methods identify the direct binding partners of a small molecule from a complex protein lysate.[8][9][10][11] These approaches provide direct, physical evidence of target engagement.

  • Affinity-Based Pulldown: This involves immobilizing the compound on a resin and using it to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.[9][10]

  • Probe-Free Methods (e.g., Thermal Proteome Profiling): These methods measure the change in thermal stability of proteins across the proteome upon ligand binding.[12] Target proteins are stabilized by the compound and thus remain soluble at higher temperatures. This avoids the need to chemically modify the compound, which can sometimes alter its binding properties.[12]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) Followed by Mass Spectrometry

  • Cell Treatment: Treat intact cells with your compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Thermal Challenge: Heat aliquots of the cell lysates across a range of temperatures (e.g., 40°C to 70°C).

  • Fractionation: Separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.

  • Protein Quantification: Analyze the soluble fractions using quantitative mass spectrometry to identify proteins that show increased thermal stability in the presence of the compound.

  • Data Analysis: Proteins with a significant thermal shift are high-confidence binding targets.

Part 2: Troubleshooting and Mitigating Off-Target Effects

Once off-target interactions are identified, you can employ strategies to either eliminate them through chemical modification or control for them through careful experimental design.

Q3: My screening results confirm significant off-target activity. How can I develop a more selective version of my compound?

Expert Rationale: This is a central challenge in medicinal chemistry, addressed through Structure-Activity Relationship (SAR) studies.[13][14] SAR systematically explores how small changes to a molecule's structure impact its biological activity and selectivity, guiding the design of improved compounds.[13][14][15][16][17]

Strategy: Iterative SAR for Selectivity

  • Identify Modifiable Positions: Analyze the structure of your compound to identify positions where chemical groups can be altered without disrupting the core structure required for on-target activity.

  • Synthesize Analogs: Create a small library of analogs with modifications at these positions.

  • Screen for Potency and Selectivity: Test each analog against both the on-target and the key off-target(s).

  • Analyze the Data: Look for trends. For example, does adding a bulky group at a specific position decrease off-target activity while maintaining on-target potency? This "activity cliff" provides crucial information for the next design cycle.[13]

  • Iterate: Use the insights from the previous round to design the next set of analogs. This iterative process refines the compound's selectivity profile.[16][17]

Data Presentation: SAR Table

Compound IDModification (R-Group)On-Target IC₅₀ (nM)Off-Target IC₅₀ (nM)Selectivity Ratio (Off-Target/On-Target)
Parent -H1515010
Analog 1 -F2050025
Analog 2 -CH₃181206.7
Analog 3 -OCH₃50>10,000>200

This table clearly shows that while Analog 1 improved selectivity moderately, Analog 3 dramatically increased selectivity, albeit with some loss of on-target potency. This guides further optimization.

Q4: I cannot easily synthesize new analogs. What experimental design strategies can help me validate that my observed phenotype is due to the intended on-target effect?

Expert Rationale: When using a tool compound with known off-targets, the goal is to build a body of evidence that decouples the on-target from the off-target effects. This is achieved by using orthogonal controls.[18][19]

Key Experimental Controls:

  • Use a Structurally Unrelated "Orthogonal" Probe:

    • Protocol: Identify a second, well-validated inhibitor of your target that has a completely different chemical structure.[19]

  • Use a Matched Negative Control:

    • Protocol: Use a close chemical analog of your compound that is inactive against the primary target.[18][21][22]

    • Causality: A good negative control should ideally retain the off-target activities of the active probe.[20][21] If the negative control fails to produce the phenotype, it suggests the phenotype is not caused by those shared off-targets. However, be aware that the modification used to inactivate the probe against its primary target might also inadvertently inactivate it against off-targets, which can be misleading.[20][21]

dot graph flowchart { layout=TB; rankdir=TB; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Decision tree for validating on-target effects.

Part 3: Frequently Asked Questions (FAQs)

  • Q: How do I interpret selectivity scores from large screening panels?

    • A: Several metrics exist, such as the Selectivity Score (S-score) , which is the number of kinases inhibited above a certain threshold (e.g., S(3µM)) divided by the total number of kinases tested.[23] A lower score indicates higher selectivity. The Gini coefficient is another metric where a score closer to 1 indicates that inhibition is concentrated on a few targets, while a score closer to 0 signifies broad activity.[24]

  • Q: What is a reasonable starting concentration for my cellular experiments?

    • A: A good starting point is 10- to 100-fold above the on-target IC₅₀ or Kᵢ determined in a biochemical assay. However, you must confirm target engagement in your cellular system (e.g., via Western blot for a downstream marker). Always perform a dose-response experiment in your cellular assay rather than using a single high concentration, which is more likely to engage off-targets.[25]

  • Q: What are the limitations of in vitro screening panels?

    • A: While incredibly useful, these panels have limitations. They may not include every potential off-target, especially novel or poorly characterized proteins. Furthermore, in vitro binding affinity does not always perfectly predict the effect in a complex cellular environment, where factors like membrane permeability, metabolism, and local ATP concentrations can influence a compound's activity.[23]

References

  • Title: Chemoproteomics, A Broad Avenue to Target Deconvolution Source: Advanced Science URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: Journal of Chemical Biology URL: [Link]

  • Title: Structure–Activity Relationship (SAR) in Drug Discovery Source: Excelra URL: [Link]

  • Title: Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling Source: Methods in Molecular Biology URL: [Link]

  • Title: An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution Source: ACS Chemical Biology URL: [Link]

  • Title: Stability-based approaches in chemoproteomics Source: Essays in Biochemistry URL: [Link]

  • Title: The Promise and Peril of Chemical Probe Negative Controls Source: ACS Chemical Biology URL: [Link]

  • Title: A brief introduction to chemical proteomics for target deconvolution Source: European Review for Medical and Pharmacological Sciences URL: [Link]

  • Title: Structure-activity relationship (SAR) Source: GARDP Revive URL: [Link]

  • Title: A Tiered Approach - In Vitro SafetyScreen Panels Source: Eurofins Discovery URL: [Link]

  • Title: Structure-activity relationship (SAR) study designs Source: Monash University URL: [Link]

  • Title: In Vitro Safety Panels in Pharmacology Profiling Source: Eurofins Discovery URL: [Link]

  • Title: 3 Recommended Use of Panels for In Vitro Safety Profiling Source: ResearchGate URL: [Link]

  • Title: How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery? Source: Patsnap Synapse URL: [Link]

  • Title: A conversation on using chemical probes to study protein function in cells and organisms Source: PLOS Biology URL: [Link]

  • Title: On Exploring Structure Activity Relationships Source: Journal of Cheminformatics URL: [Link]

  • Title: In Vitro Safety Panel I Binding & Functional Assays Source: Pharmaron URL: [Link]

  • Title: Negative controls of chemical probes can be misleading Source: bioRxiv URL: [Link]

  • Title: A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets Source: Biochemical Journal URL: [Link]

  • Title: The Promise and Peril of Chemical Probe Negative Controls Source: ResearchGate URL: [Link]

  • Title: Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity Source: Nature Biotechnology URL: [Link]

  • Title: How can off-target effects of drugs be minimised? Source: Patsnap Synapse URL: [Link]

  • Title: Kinase selectivity. A ranked bar chart of selectivity scores (S(50%)) Source: ResearchGate URL: [Link]

  • Title: A quantitative analysis of kinase inhibitor selectivity Source: Nature Biotechnology URL: [Link]

  • Title: Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective Source: Antibody Therapeutics URL: [Link]

  • Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: Frontiers in Big Data URL: [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with novel chemical entities, exemplified here by 1-(6-Methylpyrazin-2-yl)-1,4-diazepane, and are encountering challenges with oral bioavailability in preclinical in vivo studies. While specific bioavailability data for this compound is not extensively published, the principles and troubleshooting strategies outlined in this document are broadly applicable to many investigational compounds that exhibit poor aqueous solubility or membrane permeability, which are common hurdles in drug development.[1][2]

This guide provides a structured, question-and-answer-based approach to systematically diagnose the root cause of low bioavailability and offers detailed, field-proven protocols to address these issues. Our goal is to empower you with the scientific rationale and practical steps needed to optimize the formulation of your compound for successful in vivo evaluation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when an investigational compound demonstrates low bioavailability.

Q1: Our initial in vivo study of this compound in rodents showed very low oral bioavailability (<5%). What are the most probable causes?

A1: Low oral bioavailability is a frequent challenge in early drug development and typically stems from one or more of the following factors[1][2][3]:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids, which is a prerequisite for absorption. A significant number of new chemical entities are poorly water-soluble.[4][5]

  • Low Intestinal Permeability: The compound may dissolve but cannot efficiently pass through the intestinal epithelial barrier into the bloodstream.[6]

  • First-Pass Metabolism: After absorption into the portal circulation, the compound may be extensively metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation.[3][7]

  • Efflux Transporter Activity: The compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it back into the GI lumen after absorption.

  • Chemical Instability: The compound could be degrading in the harsh acidic environment of the stomach or due to enzymatic activity in the intestine.[2]

Q2: How can we determine if the low bioavailability of our compound is due to poor solubility or poor permeability?

A2: Differentiating between solubility and permeability limitations is a critical first step. The Biopharmaceutics Classification System (BCS) provides a framework for this.[5] You can perform the following initial experiments:

  • Aqueous Solubility Testing: Determine the compound's solubility in buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the GI tract.

  • In Vitro Permeability Assays: Use cell-based models like Caco-2 or PAMPA (Parallel Artificial Membrane Permeability Assay) to assess the compound's ability to cross an intestinal-like barrier.[8]

  • LogP/LogD Measurement: The octanol-water partition coefficient (LogP) or distribution coefficient (LogD at physiological pH) can provide an indication of the compound's lipophilicity, which influences permeability.[6]

A compound with low solubility and high permeability is classified as BCS Class II, while a compound with high solubility and low permeability is BCS Class III. If both are low, it is BCS Class IV.[5] This classification will guide your formulation strategy.

Q3: What is the quickest formulation strategy we can try to get a preliminary idea if bioavailability can be improved?

A3: For a rapid initial assessment, creating a simple suspension with a wetting agent or a solution in a co-solvent system can be effective.

  • Micronized Suspension: Reducing the particle size of the compound through micronization increases the surface area for dissolution.[4] A simple formulation would be to suspend the micronized drug in an aqueous vehicle containing a surfactant like Tween 80 or a viscosity-enhancing agent like methylcellulose.

  • Co-solvent Solution: If the compound has some solubility in pharmaceutically acceptable solvents, a solution can be prepared using a mixture of solvents like polyethylene glycol 400 (PEG 400), propylene glycol, and water.[9] This approach ensures the drug is presented in a dissolved state in the GI tract.

These simple formulations can often provide a significant increase in exposure compared to a simple powder-in-water suspension, confirming that bioavailability is "formulation-limited."

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides a systematic approach to formulation development, with detailed protocols for common bioavailability enhancement techniques.

Issue 1: Very Low Plasma Concentrations in Initial In Vivo Studies

This is often the primary indicator of poor oral absorption. The following workflow can be used to diagnose and address the problem.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: In Vivo Evaluation start Low In Vivo Exposure (<5% BA) physchem Characterize Physicochemical Properties (Solubility, LogD, pKa) start->physchem bcs Determine Provisional BCS Class (e.g., via Caco-2/PAMPA) physchem->bcs bcs_ii BCS Class II (Solubility-Limited) bcs->bcs_ii Low Solubility, High Permeability bcs_iv BCS Class IV (Solubility & Permeability Limited) bcs->bcs_iv Low Solubility, Low Permeability size_reduction Strategy 1: Particle Size Reduction bcs_ii->size_reduction amorphous Strategy 2: Amorphous Solid Dispersions bcs_ii->amorphous lipid Strategy 3: Lipid-Based Formulations (SEDDS) bcs_ii->lipid bcs_iv->lipid Often most effective pk_study Comparative PK Study in Rodents (e.g., 3-5 formulations vs. control) size_reduction->pk_study amorphous->pk_study lipid->pk_study analysis Analyze PK Parameters (AUC, Cmax, Tmax) pk_study->analysis decision Select Lead Formulation for Further Studies analysis->decision

Caption: A decision-making workflow for addressing low oral bioavailability.

Protocol 1: Particle Size Reduction (Micronization)

Rationale: For compounds where the dissolution rate is the limiting factor for absorption (typically BCS Class II), reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[4]

Step-by-Step Methodology:

  • Milling: Use a jet mill or ball mill to reduce the particle size of the bulk this compound powder. The target particle size is typically in the range of 2-5 µm.

  • Particle Size Analysis: Verify the particle size distribution using a technique like laser diffraction.

  • Formulation Preparation:

    • Prepare a vehicle solution. A common vehicle is 0.5% (w/v) methylcellulose with 0.1% (w/v) docusate sodium (or Tween 80) in purified water. The surfactant helps to wet the micronized particles and prevent aggregation.[4]

    • Accurately weigh the required amount of micronized compound.

    • Levigate the powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while mixing to achieve the final desired concentration.

  • Dosing and Evaluation: Dose the suspension orally to the test animals (e.g., rats or mice) and compare the resulting pharmacokinetic (PK) profile to that of a non-micronized suspension.

Protocol 2: Amorphous Solid Dispersion

Rationale: Converting a crystalline drug to its amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.[9][10] The amorphous form is thermodynamically less stable and has a higher free energy. Solid dispersions stabilize the amorphous drug in a polymer matrix.[10]

Step-by-Step Methodology:

  • Polymer Selection: Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®.[9]

  • Solvent Selection: Identify a common solvent in which both the drug and the polymer are soluble (e.g., methanol, acetone, or a mixture).

  • Preparation via Spray Drying:

    • Dissolve the drug and polymer in the selected solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer ratio).

    • Use a laboratory-scale spray dryer to rapidly evaporate the solvent, leaving behind a solid powder of the drug dispersed in the polymer. Spray drying is an effective method for producing amorphous material.[6]

  • Characterization: Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • In Vivo Formulation: The resulting powder can be suspended in an aqueous vehicle (as described in Protocol 1) or filled into capsules for oral dosing.

Protocol 3: Self-Emulsifying Drug Delivery Systems (SEDDS)

Rationale: Lipid-based formulations like SEDDS are particularly effective for highly lipophilic, poorly soluble drugs (BCS Class II and IV).[11] These formulations are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the GI fluids.[6] This presents the drug in a solubilized state with a large interfacial area for absorption and can also facilitate lymphatic uptake, potentially bypassing first-pass metabolism.[1][11]

Step-by-Step Methodology:

  • Excipient Screening:

    • Oils: Determine the solubility of this compound in various pharmaceutical oils (e.g., Capryol 90, Labrafil M 1944 CS, sesame oil).

    • Surfactants: Screen surfactants (e.g., Kolliphor EL, Tween 80, Labrasol) for their ability to emulsify the selected oil.

    • Co-solvents: Test co-solvents (e.g., Transcutol HP, PEG 400) for their ability to improve drug solubility in the formulation and aid in dispersion.

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the regions that form stable and rapid self-emulsifying systems.

  • Formulation Preparation:

    • Select a ratio of oil, surfactant, and co-solvent from the optimal region of the phase diagram.

    • Dissolve the drug in this mixture with gentle heating and vortexing until a clear solution is obtained.

  • Characterization:

    • Dispersion Test: Add a small amount of the formulation to water and observe the formation of the emulsion.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using a dynamic light scattering instrument. A smaller droplet size (<200 nm) is generally preferred.

  • In Vivo Dosing: The liquid SEDDS formulation can be filled into hard or soft gelatin capsules for oral administration.

Part 3: Data Presentation and Interpretation

After conducting in vivo studies with the different formulations, the data should be tabulated for clear comparison.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose = 10 mg/kg)

Formulation TypeCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Oral Bioavailability (%)
Simple Suspension (unmilled)25 ± 82.095 ± 30< 2%
Micronized Suspension150 ± 451.5650 ± 180~12%
Solid Dispersion (1:3 Drug:PVP)350 ± 901.01800 ± 450~33%
SEDDS Formulation600 ± 1500.753200 ± 700~60%
Intravenous (IV) SolutionN/AN/A5400 ± 950100%

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Interpretation: The hypothetical data in Table 1 clearly demonstrates how formulation strategies can dramatically improve bioavailability. The simple suspension yields minimal exposure. Micronization provides a modest improvement, confirming that dissolution is a limiting factor. The solid dispersion offers a more substantial increase, and the SEDDS formulation shows the most significant enhancement in both the rate (lower Tmax) and extent (higher Cmax and AUC) of absorption. This systematic approach allows for the selection of a lead formulation for further development.

Part 4: Visualizing Logical Relationships

Diagrams can help clarify the relationships between different bioavailability enhancement strategies.

G cluster_0 Core Problem cluster_1 Enhancement Approaches problem Poor Oral Bioavailability Low Solubility Low Permeability phys_mod Physical Modifications • Particle Size Reduction • Amorphous State (Solid Dispersions) problem:sol->phys_mod Addresses Dissolution Rate chem_mod Chemical Modifications • Salt Formation • Prodrugs problem:sol->chem_mod Increases Intrinsic Solubility form_mod Formulation Strategies • Lipid-Based Systems (SEDDS) • Complexation (Cyclodextrins) • Use of Surfactants problem:sol->form_mod Improves Solubilization problem:perm->form_mod Can Enhance Permeation

Caption: Relationship between bioavailability barriers and enhancement strategies.

References

  • Wasan, K. M. (2001). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Receptor and Signal Transduction Research, 21(2-3), 139-161. [Link]

  • Singh, B., & Singh, R. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews™ in Therapeutic Drug Carrier Systems, 28(5). [Link]

  • Tran, P., Pyo, Y.-C., Kim, D.-H., Lee, S.-E., Kim, J.-K., & Park, J.-S. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Journal of Controlled Release, 309, 246-263. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-226. [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453. [Link]

  • Shanbhag, A., & DeHart, M. (2021). Evaluating Strategies for Oral Absorption Enhancement. Pharmaceutical Technology, 45(6). [Link]

  • IJCRT. (2023). Bioavailability Enhancement Techniques For Poorly Soluble Drug. International Journal of Creative Research Thoughts. [Link]

  • Walsh Medical Media. (2023). Enhancing Oral Drug Absorption Rates Through Novel Formulation Strategies. [Link]

  • Wasan, K. M. (1998). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Semantic Scholar. [Link]

  • Patsnap Synapse. (2025). What are the methods used for enhancement of bioavailability? [Link]

  • Garg, V., & Kaur, P. (2011). Bioavailability Enhancement Strategies: Basics, Formulation Approaches and Regulatory Considerations. Current Drug Delivery, 8(6), 619-631. [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. H. (2013). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmacological Reviews, 65(1), 315-498. [Link]

  • Bálint, A., Fenyvesi, F., & Váradi, J. (2021). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Pharmaceutics, 13(7), 1029. [Link]

Sources

Technical Support Center: Navigating Compound Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for addressing compound stability. This resource is designed to provide you with practical, in-depth guidance on identifying, troubleshooting, and mitigating stability issues that can arise during long-term experiments. As a senior application scientist, my goal is to not only provide protocols but to also explain the underlying principles, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when dealing with compound stability.

Q1: What are the first signs that my compound might be unstable in my experimental setup?

A1: Initial indicators of compound instability can be subtle or overt. You might observe a gradual or sudden decrease in biological activity or potency over time, which is often the first red flag. Other signs include visible changes in the sample, such as precipitation, color change, or the appearance of cloudiness in what should be a clear solution. Analytically, you may see changes in the chromatographic profile of your sample, such as the appearance of new peaks or a decrease in the main peak's area during HPLC analysis.[1][2]

Q2: What are the most common reasons a compound degrades in a typical lab setting?

A2: The primary culprits for compound degradation in a laboratory environment are exposure to water (hydrolysis), oxygen (oxidation), and light (photolysis).[3][4][5] Temperature and pH are also critical factors that can significantly accelerate these degradation processes.[6][7] For instance, many common functional groups like esters and amides are susceptible to hydrolysis, especially at non-neutral pH.[3][5]

Q3: How should I properly store my compounds for long-term studies to minimize degradation?

A3: Proper storage is fundamental to maintaining compound integrity. The optimal storage conditions depend on the compound's properties. Generally, compounds should be stored in a cool, dark, and dry environment.[8] For sensitive compounds, storage at low temperatures, such as in a refrigerator (2–8°C) or freezer (-20°C or -80°C), is recommended to slow down degradation kinetics.[9] Using an inert atmosphere, such as nitrogen or argon, can prevent oxidative degradation.[9] Always use appropriate, well-sealed containers like glass vials or deep well plates to prevent evaporation and contamination.[8][9]

Q4: My compound is precipitating out of solution. What can I do?

A4: Compound precipitation can be due to several factors including low solubility in the chosen solvent, changes in temperature, or pH shifts. First, confirm the compound's solubility in your experimental buffer or media. If solubility is an issue, you may need to use a different solvent system or add a solubilizing agent (excipient).[10][11] Also, be mindful of "freeze-thaw" cycles, which can cause compounds to precipitate. Aliquoting your stock solutions into single-use volumes can prevent this. If the issue persists, a thorough investigation of the formulation, including pH and excipient compatibility, is warranted.

Q5: What is a "forced degradation" study, and why is it important?

A5: A forced degradation study, or stress testing, is an experiment where a compound is intentionally exposed to harsh conditions to accelerate its decomposition.[12][13][14] These conditions typically include heat, light, humidity, and extreme pH (acidic and basic hydrolysis), as well as oxidation (e.g., using hydrogen peroxide).[12][15] The purpose is to rapidly identify potential degradation products and pathways, which helps in developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[14] This is a critical step in drug development and is required by regulatory agencies like the ICH.[15]

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for diagnosing and resolving specific stability issues.

Guide 1: Investigating Loss of Compound Potency

A gradual or unexpected loss of biological activity is a common and frustrating issue. This guide will help you systematically determine the root cause.

G A Start: Observed Loss of Potency B Is the analytical concentration correct? (e.g., HPLC, LC-MS) A->B C YES B->C Yes D NO B->D No F Is there evidence of chemical degradation? (New peaks in chromatogram) C->F E Troubleshoot sample preparation and analytical method. Re-quantify. D->E G YES F->G Yes H NO F->H No I Proceed to Forced Degradation Studies to identify degradants (Guide 2). G->I J Investigate physical instability: - Precipitation/Adsorption - Aggregation H->J K Consider other factors: - Target protein instability - Assay interference J->K

Caption: Decision tree for troubleshooting loss of compound potency.

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from any potential degradants.[2][16]

  • Method Development:

    • Column: A reversed-phase C18 column is a common starting point for small molecules.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation of compounds with varying polarities.[16]

    • Detection: UV detection is standard if the compound has a chromophore.[16] A photodiode array (PDA) detector can be beneficial for assessing peak purity. Mass spectrometry (MS) detection is highly recommended for identifying unknown degradation products.[16]

  • Sample Analysis:

    • Prepare a fresh sample of your compound at a known concentration.

    • Analyze a sample that has been used in your long-term experiment.

    • Compare the chromatograms. Look for:

      • A decrease in the area of the peak corresponding to your parent compound.

      • The appearance of new, smaller peaks, which are likely degradation products.

  • Interpretation:

    • If new peaks are present and the parent peak has decreased, chemical degradation is likely.

    • If the parent peak area is lower than expected but no new peaks are obvious, consider issues like precipitation or adsorption to container walls.

Guide 2: Identifying Degradation Pathways with Forced Degradation Studies

Forced degradation studies are a cornerstone of stability testing, providing critical insights into a molecule's vulnerabilities.[12][14][17]

G cluster_0 Stress Conditions cluster_1 Analysis & Characterization cluster_2 Outcome A Acid Hydrolysis (e.g., 0.1M HCl) F Analyze stressed samples and control by stability- indicating HPLC method. A->F B Base Hydrolysis (e.g., 0.1M NaOH) B->F C Oxidation (e.g., 3% H2O2) C->F D Thermal Stress (e.g., 60°C) D->F E Photostability (ICH Q1B light exposure) E->F G Characterize significant degradants using LC-MS/MS, NMR. F->G H Establish Degradation Pathways G->H J Inform Formulation and Packaging Decisions H->J I Validate Analytical Method I->J

Caption: Workflow for conducting forced degradation studies.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[18]

  • Preparation: Prepare a stock solution of your compound (e.g., 1 mg/mL) in a suitable solvent.[18]

  • Stress Conditions:

    • Acid Hydrolysis: Mix your stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 24 hours). At various time points, take an aliquot, neutralize it with 0.1 M NaOH, and dilute for HPLC analysis.[18]

    • Base Hydrolysis: Mix your stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C). Due to the higher reactivity of many functional groups under basic conditions, the incubation time may be shorter (e.g., 8 hours). Neutralize with 0.1 M HCl before analysis.[18]

    • Oxidation: Mix your stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%). Keep at room temperature, protected from light, for a set time (e.g., 12 hours) before analysis.[18]

    • Thermal Degradation: Store a sample of the solid compound and a sample in solution at an elevated temperature (e.g., 60-80°C).[18]

    • Photostability: Expose the compound (solid and in solution) to a light source that meets ICH Q1B guidelines (a combination of UV and visible light).[19][20][21] A control sample should be wrapped in aluminum foil to protect it from light.[19]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using your validated stability-indicating HPLC method.

Stress ConditionTypical Reagents/ConditionsFunctional Groups Affected
Acid Hydrolysis 0.1M - 1M HCl, elevated temperatureEsters, amides, lactones, imides, acetals[3][12]
Base Hydrolysis 0.1M - 1M NaOH, room or elevated temp.Esters, amides, lactams, imides (often faster than acid)[3][12]
Oxidation 3-30% H₂O₂, AIBN, ambient temp.Thiols, thioethers, phenols, aldehydes, amines[4][15]
Photolysis Xenon lamp or UV/fluorescent comboCompounds with chromophores, conjugated systems[15][19]
Thermal (Heat) 40-80°C, dry or humid conditionsCan accelerate all other degradation pathways

Table 1: Common Forced Degradation Conditions and Susceptible Functional Groups.

Guide 3: Mitigating Stability Issues Through Formulation and Handling

Once you understand the stability liabilities of your compound, you can take proactive steps to mitigate them.

  • Environmental Control: Store compounds at the lowest practical temperature and protect from light using amber vials or by wrapping containers in foil.[9][22]

  • Atmosphere Control: For oxygen-sensitive compounds, purge vials with an inert gas like argon or nitrogen before sealing.[9]

  • pH Control: Use buffers to maintain the pH at which the compound is most stable. This can be determined from hydrolysis studies.

  • Container Choice: Use high-quality, inert containers (e.g., borosilicate glass, polypropylene).[8] Be aware that some compounds can adsorb to certain plastics.

  • Solvent Selection: Ensure the compound is fully dissolved. Use co-solvents or excipients if necessary, but first confirm their compatibility with your compound and assay.[10][23]

Excipients are not just inert fillers; they can play a crucial role in stabilizing a compound.[10][11][24]

  • Antioxidants: For compounds prone to oxidation, consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT).[23]

  • Buffering Agents: To control pH and prevent hydrolysis, use buffering agents such as phosphates or citrates.[11]

  • Solubilizing Agents: To prevent precipitation, excipients like cyclodextrins or surfactants can be used to improve solubility.[10]

References
  • Sharp Services. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability.
  • GMP Plastics. Optimizing Compound Storage for Long-Term Stability and Safety.
  • BioProcess International.
  • Pharmacy 180.
  • VR Analytical. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • ResolveMass Laboratories Inc.
  • National Institutes of Health (NIH).
  • Buckhorn Cliffs. Organizing and Protecting Long-Term Chemical Compounds.
  • Slideshare.
  • YouTube. ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).
  • European Medicines Agency (EMA). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
  • StabilityStudies.in.
  • The Pharmaceutical Journal.
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • ChemIntel360. The Role of Excipients in Enhancing Drug Stability.
  • Open Access Journals. The Importance of Excipients in Drugs.
  • Farbe Firma Pvt Ltd.
  • Colorcon. The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
  • Moravek. A Beginner's Guide to Chemical Storage Best Practices.
  • North Carolina State University. Top 5 Factors Affecting Chemical Stability.
  • PCCA.
  • BenchChem. Application Notes and Protocols for Compound Stability Testing.
  • Farmacia Journal. HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS.

Sources

Technical Support Center: Minimizing Batch-to-Batch Variability in the Synthesis of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(6-methylpyrazin-2-yl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of this synthesis, ensuring consistent and reproducible outcomes. Batch-to-batch variability is a critical challenge in pharmaceutical development, impacting timelines, costs, and regulatory compliance. This document provides in-depth, field-proven insights to proactively address and mitigate these issues.

Introduction: The Synthetic Challenge

The target molecule, this compound, is a heterocyclic amine of significant interest in medicinal chemistry. Its synthesis most plausibly involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, or a reductive amination pathway. Both routes, while powerful, are susceptible to variability arising from multiple factors. This guide will focus on the likely Buchwald-Hartwig approach, providing a framework for identifying and controlling critical process parameters.

A plausible and efficient synthetic route is the Buchwald-Hartwig amination between 2-chloro-6-methylpyrazine and 1,4-diazepane. This palladium-catalyzed C-N cross-coupling reaction is a cornerstone of modern organic synthesis but requires careful control to achieve consistent results.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in yield and purity for the synthesis of this compound. What are the most probable causes?

A1: Batch-to-batch variability in this synthesis typically originates from one or more of the following areas:

  • Reagent Quality and Stoichiometry:

    • 1,4-Diazepane: This reagent can be hygroscopic and prone to degradation. Inconsistent purity or water content will alter the effective stoichiometry and can impact the reaction.

    • 2-Chloro-6-methylpyrazine: The purity of this starting material is crucial. The presence of isomeric impurities or residual starting materials from its own synthesis can lead to side products.

    • Palladium Precatalyst and Ligand: The activity of the palladium catalyst is highly dependent on its oxidation state and the integrity of the phosphine ligand.[3] Improper handling and storage can lead to catalyst deactivation.

    • Base: The choice and quality of the base (e.g., sodium tert-butoxide, cesium carbonate) are critical. The base's strength and solubility can influence reaction kinetics and side reactions.[4]

  • Reaction Conditions:

    • Temperature: Buchwald-Hartwig aminations are often sensitive to temperature fluctuations. Inconsistent heating can lead to incomplete reactions or the formation of degradation products.

    • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen. Inadequate inert atmosphere (e.g., nitrogen or argon) can lead to catalyst oxidation and lower yields.

    • Solvent: The choice of solvent (e.g., toluene, dioxane) and its purity, particularly water content, can significantly affect the reaction outcome.

  • Work-up and Purification:

    • Inconsistent work-up procedures can lead to varying levels of impurities in the final product.

    • The method of purification (e.g., column chromatography, crystallization) and its execution can introduce variability.

Q2: How can we control for the quality of our starting materials?

A2: Implementing stringent quality control on incoming materials is the first line of defense against batch-to-batch variability.

  • Certificate of Analysis (CoA) Review: Always request and carefully review the CoA for each batch of starting material. Pay close attention to the purity assay and the methods used.

  • In-House QC Testing:

    • 1,4-Diazepane: Perform Karl Fischer titration to determine water content. Purity can be assessed by GC-MS or NMR spectroscopy.

    • 2-Chloro-6-methylpyrazine: Use GC-MS to check for isomeric impurities and HPLC for purity assessment.

    • Palladium Precatalyst/Ligand: While direct activity testing can be complex, visual inspection for changes in color or texture can be an initial indicator of degradation. Store under inert gas and in a desiccator.

Q3: What are the common side reactions in the Buchwald-Hartwig amination for this system?

A3: Several side reactions can compete with the desired C-N bond formation:

  • Hydrodehalogenation: The aryl halide can be reduced to the corresponding arene (6-methylpyrazine), consuming the starting material. This is often promoted by moisture or protic impurities.

  • Double Arylation of 1,4-Diazepane: If the stoichiometry is not carefully controlled, a second molecule of 2-chloro-6-methylpyrazine can react with the product to form a bis-arylated diazepine.

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, leading to catalyst deactivation.

  • Beta-Hydride Elimination: This can be a competing pathway, leading to the formation of an imine and a hydrodehalogenated arene.[1]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Low or No Conversion of Starting Materials 1. Inactive Catalyst- Use a fresh batch of palladium precatalyst and ligand. - Ensure rigorous exclusion of air and moisture during reaction setup.
2. Incorrect Base- Verify the identity and purity of the base. - Consider using a stronger or more soluble base (e.g., switch from K₂CO₃ to NaOtBu).
3. Insufficient Temperature- Accurately monitor and control the internal reaction temperature. - Ensure efficient stirring to maintain uniform heat distribution.
Formation of Significant Byproducts 1. Hydrodehalogenation (presence of 6-methylpyrazine)- Use anhydrous solvents and reagents. - Ensure a thoroughly dried reaction vessel.
2. Double Arylation- Carefully control the stoichiometry of 2-chloro-6-methylpyrazine (use a slight excess of 1,4-diazepane). - Consider slow addition of the aryl halide to the reaction mixture.
Inconsistent Yields Between Batches 1. Variable Reagent Quality- Implement the in-house QC checks for all starting materials as described in the FAQs.
2. Inconsistent Reaction Setup- Standardize all reaction parameters, including solvent volume, stirring rate, and heating method. - Use a consistent source for all reagents.
Difficulty in Product Purification 1. Presence of Polar Impurities- An acidic wash during work-up can help remove unreacted 1,4-diazepane. - Optimize the solvent system for column chromatography.
2. Product Instability- Assess the stability of the final product under different pH and temperature conditions.[5][6][7]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 2-Chloro-6-methylpyrazine with 1,4-Diazepane

This protocol is a representative procedure based on established methods for similar couplings.[4][8]

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

    • Add the base (e.g., Sodium tert-butoxide, 1.4 equivalents).

    • Add 1,4-diazepane (1.2 equivalents).

    • Add anhydrous toluene as the solvent.

  • Reaction Execution:

    • Add 2-chloro-6-methylpyrazine (1.0 equivalent) to the stirred mixture.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by HPLC or TLC.[9][10][11][12]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: In-Process Control (IPC) by HPLC

Monitoring the reaction progress is crucial for ensuring consistency.

  • Method:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Detection: UV at 254 nm.

  • Procedure:

    • Carefully withdraw a small aliquot from the reaction mixture under an inert atmosphere.

    • Quench the aliquot with a small volume of a suitable solvent (e.g., methanol).

    • Filter the sample through a syringe filter.

    • Inject the sample into the HPLC system.

    • Monitor the disappearance of starting materials and the appearance of the product peak.

Visualizing the Workflow

Troubleshooting Logic for Batch-to-Batch Variability

G start Inconsistent Batch Results reagent_qc Step 1: Verify Reagent Quality (CoA, In-House Testing) start->reagent_qc reaction_params Step 2: Review Reaction Parameters (Temp, Atmosphere, Stirring) reagent_qc->reaction_params Reagents OK root_cause Identify Root Cause reagent_qc->root_cause Discrepancy Found workup Step 3: Analyze Work-up & Purification (Consistency, Method) reaction_params->workup Parameters OK reaction_params->root_cause Deviation Found analysis Step 4: Characterize Final Product (NMR, HPLC, MS) workup->analysis Procedures OK workup->root_cause Inconsistency Found analysis->root_cause Data Analyzed corrective_action Implement Corrective Actions root_cause->corrective_action end Consistent Synthesis corrective_action->end

Caption: A systematic workflow for troubleshooting batch-to-batch variability.

Proposed Buchwald-Hartwig Catalytic Cycle

G cluster_cycle Catalytic Cycle pd0 Pd(0)L oa_complex Pd(II)(Ar)(X)L pd0->oa_complex Oxidative Addition (Ar-X) amine_adduct [Pd(II)(Ar)(Amine)L]X oa_complex->amine_adduct Amine Coordination amide_complex Pd(II)(Ar)(Amido)L amine_adduct->amide_complex Deprotonation (Base) product Ar-Amine amide_complex->product Reductive Elimination catalyst Pd(0)L amide_complex->catalyst

Caption: The key steps in the Buchwald-Hartwig amination catalytic cycle.

References

  • Buchwald–Hartwig amination. In: Wikipedia. Accessed January 17, 2026. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVIC. Published November 19, 2021. [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. PubMed Central. Accessed January 17, 2026. [Link]

  • Malig TC, Yunker LPE, Steiner S, Hein JE. Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. Published online August 18, 2020. [Link]

  • Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. Cambridge Open Engage. Published August 18, 2020. [Link]

  • Step-by-step real time monitoring of a catalytic amination reaction. UVIC. Published October 4, 2019. [Link]

  • Palladium-Catalyzed Benzodiazepines Synthesis. AIR Unimi. Published June 6, 2020. [Link]

  • TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain. Chemistry Stack Exchange. Accessed January 17, 2026. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Updated June 30, 2023. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Published online August 2021. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Published October 12, 2020. [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health. Published July 3, 2024. [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. National Institutes of Health. Published March 2004. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Published April 3, 2025. [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed Central. Published online November 2022. [Link]

  • Reductive amination. In: Wikipedia. Accessed January 17, 2026. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. Published January 13, 2014. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Accessed January 17, 2026. [Link]

  • 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization. ResearchGate. Published January 2017. [Link]

  • Sequential Palladium-Catalyzed C- and N-Arylation Reactions as a Practical and General Protocol for the Synthesis of the First Series of Oxcarbazepine Analogues. ResearchGate. Published November 2011. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Published September 1, 2017. [Link]

  • Stability Study of Six 1,4-Benzodiazepines in Bio-fluids Stored at -20oC. ThaiScience. Accessed January 17, 2026. [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. Published July 13, 2022. [Link]

  • Stability study of six 1,4-benzodiazepines in bio-fluids stored at-20°C. ResearchGate. Published January 2013. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Accessed January 17, 2026. [Link]

  • Regioselective Synthesis of 1,4‐Dienes via Palladium‐Catalyzed Oxidative Allylation of N‐Tosylhydrazones. ResearchGate. Published July 2023. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Accessed January 17, 2026. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Published October 13, 2025. [Link]

  • Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. Royal Society of Chemistry. Accessed January 17, 2026. [Link]

  • Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Redalyc. Accessed January 17, 2026. [Link]

  • A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. Royal Society of Chemistry. Accessed January 17, 2026. [Link]

  • Synthesis of Non-Symmetrical and Atropisomeric Dibenzo[1][13]diazepines: Pd/CPhos-Catalysed Direct Arylation of Bis-Aryl Aminals*. ResearchGate. Published November 2015. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Published April 28, 2020. [Link]

  • 1-[1-(2-Methoxyphenyl)propyl]-1,4-diazepane. PubChem. Accessed January 17, 2026. [Link]

Sources

Technical Support Center: Optimization of Purification Methods for 1-(6-Methylpyrazin-2-yl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-(6-Methylpyrazin-2-yl)-1,4-diazepane is a heterocyclic compound featuring both a basic diazepine ring and a pyrazine moiety. This structure presents unique challenges during purification, primarily due to the basic nitrogen atoms which can interact strongly with acidic stationary phases like silica gel, leading to issues such as poor peak shape, low recovery, and on-column degradation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the purification of this molecule and its analogs.

Troubleshooting Guide

This section addresses specific problems encountered during the purification of this compound. Each issue is presented in a question-and-answer format, explaining the root cause and providing actionable solutions.

Issue 1: Severe Peak Tailing or Streaking in Normal-Phase Chromatography

Question: Why is my compound streaking severely on a silica gel TLC plate and what can I do to get sharp bands during column chromatography?

Answer: This is the most common issue when purifying basic amines on standard silica gel.[1][2]

  • Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atoms of your diazepane ring can undergo strong acid-base interactions with these silanols.[2] This strong, often irreversible, binding leads to a slow and uneven elution of the compound, resulting in significant peak tailing or streaking.[1][2]

  • Solution: Mobile Phase Modification The most effective solution is to "neutralize" the acidic silanols by adding a small amount of a competing base to your mobile phase.[2][3] This additive will preferentially interact with the silanol groups, allowing your target compound to elute more symmetrically.

    Recommended Modifiers:

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent system (e.g., Dichloromethane/Methanol/TEA 90:8:2). TEA is volatile, making it relatively easy to remove under vacuum.[4]

    • Ammonium Hydroxide (NH₄OH): For very polar amines, a solvent system like Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 80:18:2) can be highly effective.[1] Use concentrated (25-28%) aqueous ammonia.

    Step-by-Step Protocol (Mobile Phase Modification):

    • Prepare your initial eluent (e.g., 95:5 DCM/MeOH).

    • Add the basic modifier. For TEA, add 1 mL to every 100 mL of eluent for a 1% solution.

    • Thoroughly mix the mobile phase.

    • Use this modified eluent to run your TLC plate and to equilibrate, load, and run your column. You should observe a significant improvement in the spot/peak shape.

Issue 2: Low or No Recovery of Compound from the Silica Column

Question: I loaded my crude product onto the column, but I'm recovering very little of my desired compound. Where did it go?

Answer: This issue suggests that your compound is irreversibly binding to the stationary phase.

  • Causality: The strong interaction between the basic diazepane and acidic silica can be so significant that the compound does not elute, even with highly polar solvents.[5] In some cases, the acidic environment of the silica can also cause degradation of sensitive molecules.

  • Solutions:

    • Use a Basic Modifier: As with tailing, adding a base like TEA or NH₄OH to the eluent is the first and most important step to try.[2] This often solves recovery issues by preventing the irreversible binding.

    • Switch to a Different Stationary Phase: If mobile phase modification is insufficient, consider a less acidic or basic stationary phase.

      • Basic Alumina (Al₂O₃): Activated basic alumina is an excellent alternative to silica for purifying basic compounds.[1] It has a basic surface and minimizes the acid-base interactions that cause problems on silica.

      • Amine-Functionalized Silica: This is a specialty phase where the silica surface is bonded with aminopropyl groups. It provides a "base shield" that minimizes interaction with residual silanols and is excellent for purifying organic amines.[3][6]

Issue 3: Co-elution of Closely Related Impurities

Question: My purified product still contains impurities with very similar Rf values. How can I improve the separation?

Answer: When impurities are structurally similar to the target compound, achieving separation requires optimizing selectivity.

  • Causality: Impurities may include starting materials, regioisomers, or byproducts from the synthesis of the diazepine ring.[7][8] These often have similar polarities, making separation by standard chromatography difficult.

  • Solutions:

    • Change the Solvent System: Altering the composition of the mobile phase can change the selectivity. If you are using a standard system like Ethyl Acetate/Hexanes, switch to Dichloromethane/Methanol. The different solvent-solute interactions can often resolve previously co-eluting spots.

    • Reverse-Phase Chromatography (RPC): RPC separates compounds based on hydrophobicity rather than polarity, offering a completely different selectivity.[9] Since your compound is polar, it may elute quickly. To improve retention:

      • Use a high pH mobile phase (e.g., water/acetonitrile with 0.1% ammonium hydroxide or triethylamine) to suppress the ionization of the amine groups, making the compound more hydrophobic and more retentive.[3][9]

      • Consider specialized "aqueous" C18 columns designed for use with highly aqueous mobile phases to prevent phase collapse.[5][10]

    • Crystallization: If the purified material is a solid and has >90% purity, crystallization can be a powerful final purification step to remove trace impurities. Experiment with different solvent systems (e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexanes) to find one where the compound is soluble when hot but sparingly soluble when cold.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose chromatography method for this compound?

A1: For routine lab-scale purification (<10g), flash column chromatography on silica gel using a mobile phase modified with a base is the most practical starting point.

  • Stationary Phase: Standard Flash Silica Gel (40-63 µm).

  • Mobile Phase: A gradient of Methanol (0-10%) in Dichloromethane, with a constant 1% Triethylamine (TEA) added throughout.

  • Rationale: This method is cost-effective and, with the added base, effectively mitigates the most common issues of tailing and low recovery.[2]

Q2: Can I use Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound?

A2: Yes, HILIC is an excellent alternative for purifying very polar and basic compounds.[5][11] It uses a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of organic solvent (like acetonitrile) and a small amount of aqueous buffer.[5][6] This can provide unique selectivity compared to normal-phase or reverse-phase methods.

Q3: My compound appears to be unstable during purification. What could be the cause and how can I prevent it?

A3: Instability during chromatography can be due to the acidic nature of silica gel. The pyrazine and diazepine rings can be sensitive to acidic conditions.[12]

  • Prevention:

    • Neutralize the Stationary Phase: Use a mobile phase containing TEA or NH₄OH as described above.

    • Switch to a Neutral or Basic Stationary Phase: Use alumina or reverse-phase chromatography to avoid contact with an acidic environment.

    • Work Quickly: Do not let the compound sit on the column for extended periods. Prepare the column, load the sample, and run the purification without delay.

    • Storage: Store the final, purified compound under an inert atmosphere (Nitrogen or Argon) and at a low temperature, as amines can be susceptible to air oxidation over time.

Q4: How do I choose between Normal-Phase, Reverse-Phase, and Alumina Chromatography?

A4: The choice depends on the specific separation challenge. The following workflow and table can guide your decision.

G start Start: Crude Product tlc Run TLC on Silica (DCM/MeOH + 1% TEA) start->tlc check_rf Good Rf & Shape? tlc->check_rf silica_col Silica Flash Chromatography (DCM/MeOH + 1% TEA) check_rf->silica_col Yes tailing Streaking or No Rf? check_rf->tailing No end Pure Product silica_col->end alumina_tlc Try Alumina TLC (EtOAc/Hexanes) tailing->alumina_tlc Try Alternative rp_hplc Consider Reverse-Phase HPLC (High pH Mobile Phase) tailing->rp_hplc For High Purity or Difficult Separation alumina_col Alumina Flash Chromatography alumina_tlc->alumina_col alumina_col->end rp_hplc->end

Caption: Decision workflow for selecting a purification method.

TechniqueStationary PhaseMobile PhaseBest For...Key AdvantageKey Disadvantage
Normal-Phase Silica GelNon-polar (e.g., DCM/MeOH) + BaseRoutine, scalable purification.Cost-effective, high loading capacity.Strong amine interaction requires additives.[2]
Alumina Aluminum OxideNon-polar (e.g., EtOAc/Hexanes)Basic compounds that fail on silica.Basic surface prevents strong binding.[1]Can have lower resolution than silica.
Reverse-Phase C18-SilicaPolar (e.g., ACN/H₂O) + BaseHigh-purity separation, difficult mixtures.Different selectivity based on hydrophobicity.[9]Lower loading capacity, water removal needed.
HILIC Polar (Amine, Diol)High Organic + Aqueous BufferVery polar compounds.Excellent retention for polar molecules.[6][11]Can be more expensive, requires careful method development.

References

  • Journal of Chromatographic Science. Troubleshooting in Chromatography. Available from: [Link]

  • Heravi, M. M., et al. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. Available from: [Link]

  • Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. Available from: [Link]

  • Reddit r/Chempros. (2023). Purification of strong polar and basic compounds. Available from: [Link]

  • Nawaz, S. A., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science Publishers. Available from: [Link]

  • MDPI. (2020). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Available from: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]

  • Agilent. (2008). Care, Maintenance, and Troubleshooting of HPLC Columns. Available from: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]

  • Studylib. Diazine Stability & Aromaticity: A Computational Study. Available from: [Link]

  • PubMed. Synthesis of disubstituted 1,4-diazepines with affinity to GABAA-receptor subtypes. Available from: [Link]

  • Reddit r/chemhelp. (2022). Chromotography with free amines?. Available from: [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?. Available from: [Link]

  • ResearchGate. (2014). Porphyrazines with annulated diazepine rings. 6. Synthesis and properties of the alkyl substituted derivative. Available from: [Link]

  • MDPI. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available from: [Link]

  • PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Available from: [Link]

Sources

Technical Support Center: Refinement of Dosing Protocols for In Vivo Studies with 1-(6-Methylpyrazin-2-yl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the novel compound 1-(6-Methylpyrazin-2-yl)-1,4-diazepane. As a molecule combining the pyrazine and 1,4-diazepane scaffolds, this compound presents unique opportunities and challenges in preclinical development. This guide provides in-depth, experience-driven advice to navigate the complexities of establishing and refining robust in vivo dosing protocols. Our goal is to empower you to generate high-quality, reproducible data by understanding the "why" behind the "how."

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are critical to consider before initiating in vivo experiments. A thorough understanding of these principles will prevent common pitfalls and ensure your studies are built on a solid scientific foundation.

Q1: What are the essential physicochemical properties of this compound that I must determine before starting in vivo studies?

A1: Before any animal is dosed, a fundamental understanding of the compound's physicochemical properties is non-negotiable. This data is the bedrock of your formulation and dosing strategy.[1] Key parameters include:

  • Solubility: This is the most critical initial parameter. Determine the solubility in a range of pharmaceutically acceptable vehicles (e.g., water, saline, PBS, DMSO, ethanol, and common co-solvents like PEG400 and Tween 80). Poor aqueous solubility is a frequent challenge with heterocyclic compounds and must be addressed early.[2]

  • pKa: The pyrazine and diazepane rings contain nitrogen atoms, making the molecule's ionization state pH-dependent.[3] Knowing the pKa will help predict its solubility and absorption characteristics in different physiological compartments (e.g., stomach vs. intestine).

  • Lipophilicity (LogP/LogD): This value predicts the compound's ability to cross biological membranes. A high LogP may suggest good cell permeability but poor aqueous solubility, while a low LogP might indicate the opposite. This also provides an early indication of potential blood-brain barrier penetration.

  • Stability: Assess the compound's stability in the solid state and in the chosen dosing vehicle under experimental conditions (e.g., room temperature, 4°C). Degradation can lead to inaccurate dosing and misleading results.[4]

Q2: How do I select an appropriate starting dose for my first in vivo efficacy study?

A2: There is no direct mathematical formula to convert in vitro IC50/EC50 values to an in vivo dose.[5][6] A systematic approach is required:

  • In Vitro Data: Your in vitro potency (EC50) is the logical starting point.[1]

  • Literature Review: Search for in vivo studies on compounds with similar structures or mechanisms of action. This can provide a valuable dose range to begin your investigation.

  • Dose-Ranging Pilot Study: The most reliable method is to perform a dose-range finding study in a small group of animals.[6][7] This initial experiment is designed to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss).[7]

  • Efficacy Studies: Your efficacy studies should then use a range of doses at and below the MTD (e.g., MTD, MTD/2, MTD/4) to identify a therapeutic window.[7]

Q3: What are the best practices for formulating this compound, especially if it has low aqueous solubility?

A3: Formulation is often the difference between a successful and a failed in vivo study.[2] If your compound is poorly soluble, consider the following strategies:

Vehicle/StrategyComposition ExampleProsCons
Co-solvent System 10% DMSO, 40% PEG400, 50% SalineCan solubilize many lipophilic compounds.DMSO can have its own biological effects; high concentrations can cause local irritation.
Surfactant-based 5% Tween 80 in SalineImproves wetting and solubility.Can cause hypersensitivity reactions in some animals, especially with repeated dosing.
Cyclodextrin Complex 10-20% Hydroxypropyl-β-cyclodextrin (HPβCD) in WaterGenerally well-tolerated; forms an inclusion complex to enhance solubility.May not be suitable for all molecules; can affect pharmacokinetics.
Suspension 0.5% Carboxymethylcellulose (CMC) in WaterUseful for oral administration of insoluble compounds.Requires uniform particle size and constant agitation to ensure dose consistency. Not suitable for IV.

Protocol for Formulation Development:

  • Screening: Test the solubility of the compound in small volumes of several different vehicle systems.

  • Optimization: Once a promising vehicle is identified, optimize the ratios of its components to maximize solubility while minimizing potentially toxic excipients like DMSO.[5]

  • Stability Check: Prepare the final formulation and keep it at room temperature for the expected duration of your experiment (e.g., 4-8 hours). Visually inspect for any signs of precipitation.

Q4: Which route of administration should I choose?

A4: The route of administration significantly impacts bioavailability and should align with the intended clinical application.[6]

  • Intravenous (IV): Bypasses absorption, resulting in 100% bioavailability. Ideal for initial pharmacokinetic (PK) studies to determine clearance and volume of distribution. However, it requires a soluble formulation.

  • Intraperitoneal (IP): Common in rodent studies for systemic exposure. It is less technically demanding than IV but absorption can be variable.

  • Oral (PO): Preferred for drugs intended for oral use in humans. Bioavailability can be low due to first-pass metabolism in the liver. The diazepane structure, similar to diazepam, is often well-absorbed orally.[8][9]

  • Subcutaneous (SC): Provides slower, more sustained absorption compared to IP or IV. Useful for achieving prolonged exposure.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your in vivo experiments.

Issue 1: High variability in animal responses within the same treatment group.

  • Potential Cause: Inconsistent dosing due to formulation instability or improper administration technique.[4]

  • Troubleshooting Steps:

    • Verify Formulation Homogeneity: If using a suspension, ensure it is vigorously vortexed before drawing each dose. For solutions, confirm the compound has not precipitated over time.

    • Standardize Administration: Ensure all technicians are using the exact same technique (e.g., needle gauge, injection speed, injection site). Create a detailed Standard Operating Procedure (SOP).[4]

    • Check Animal Health: Ensure all animals are healthy, age-matched, and weight-matched. Underlying health issues can significantly alter drug metabolism.

    • Increase Sample Size: A larger 'n' per group can help improve statistical power and account for natural biological variation between animals.[4]

Issue 2: The compound shows excellent in vitro potency but lacks efficacy in vivo.

  • Potential Cause: Poor pharmacokinetic (PK) properties are the most common reason for this discrepancy.[4] The compound may be rapidly metabolized or cleared before it can reach its target.

  • Troubleshooting Workflow:

G cluster_0 cluster_1 LackOfEfficacy In Vitro / In Vivo Discrepancy PerformPK Conduct a Pharmacokinetic (PK) Study LackOfEfficacy->PerformPK AnalyzePK Analyze PK Data PerformPK->AnalyzePK HighClearance High Clearance / Short Half-Life? AnalyzePK->HighClearance LowExposure Low Cmax / AUC? AnalyzePK->LowExposure HighClearance->LowExposure No IncreaseDose Increase Dose or Dosing Frequency HighClearance->IncreaseDose Yes ChangeRoute Change Route of Administration (e.g., PO to IV/IP) LowExposure->ChangeRoute Yes Reformulate Reformulate to Improve Bioavailability LowExposure->Reformulate Yes End Problem Solved or Re-evaluate Mechanism LowExposure->End No (Consider Target Engagement)

Caption: Troubleshooting workflow for lack of in vivo efficacy.

  • Explanation: A PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of your compound.[4] The diazepane and pyrazine moieties are susceptible to hepatic metabolism by cytochrome P450 enzymes (CYPs).[8] If the compound has a very short half-life, you may need to increase the dosing frequency (e.g., from once daily to twice daily). If oral bioavailability is low (low Cmax and AUC), consider a different route of administration or reformulation.[4]

Issue 3: Unexpected toxicity or mortality at doses predicted to be safe.

  • Potential Cause: Vehicle toxicity, acute hypersensitivity reaction, or off-target pharmacological effects.

  • Troubleshooting Steps:

    • Dose a Vehicle-Only Control Group: This is mandatory for any in vivo study. It will definitively determine if the vehicle is causing the adverse effects.[7]

    • Evaluate Excipients: High concentrations of DMSO or ethanol can cause toxicity. Surfactants like Tween 80 can cause anaphylactic reactions in some animals. Review the literature for the safety of your chosen vehicle components at your intended dose volume and concentration.

    • Perform Histopathology: If animals die unexpectedly, a necropsy and histopathological examination of major organs (liver, kidney, spleen, lung, heart) can provide crucial clues about the cause of toxicity.

    • Reduce Dose Escalation Steps: In your MTD study, use a more conservative dose escalation scheme (e.g., a modified Fibonacci sequence) to more accurately pinpoint the onset of toxicity.

Part 3: Experimental Protocols

These protocols provide a standardized framework. Always adapt them to your specific compound and experimental goals, and ensure they are approved by your Institutional Animal Care and Use Committee (IACUC).[10]

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity.[6]

  • Methodology:

    • Animal Model: Use the same species and strain as your planned efficacy studies (e.g., C57BL/6 mice). Use a small number of animals (n=3-5 per group).[4]

    • Group Allocation: Assign animals to at least 4-5 groups: one vehicle control group and 3-4 dose-escalation groups.

    • Dose Selection: The starting dose should be based on literature for similar compounds or a fraction of the in vitro cytotoxic concentration. Subsequent doses can be escalated by a factor of 2x or 3x.[4]

    • Administration: Administer the compound via the intended route for your efficacy studies (e.g., PO, IP). Dose for 5-14 consecutive days.

    • Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia) and measure body weight.

    • Endpoint: The MTD is defined as the dose that causes no mortality and a mean body weight loss of less than 20%.[7]

Protocol 2: Pharmacokinetic (PK) Study
  • Objective: To determine the ADME profile of this compound.[11]

  • Methodology:

    • Animal Model: Use cannulated animals (e.g., jugular vein cannulated rats) if possible to allow for serial blood sampling from the same animal.

    • Dosing: Administer a single dose of the compound at a therapeutically relevant level (e.g., a dose shown to be effective or the MTD). Include both IV and PO groups to determine absolute bioavailability.

    • Blood Sampling: Collect blood samples (e.g., 50-100 µL) at multiple time points. A typical schedule would be: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Sample Processing: Process blood to plasma and store at -80°C until analysis.

    • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound at each time point.[4]

    • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

Key Pharmacokinetic Parameters to Analyze:

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents the total drug exposure over time.
Elimination half-lifeDetermines the time required for the drug concentration to decrease by half; dictates dosing interval.
CL ClearanceThe volume of plasma cleared of the drug per unit time; indicates the efficiency of elimination.
Vd Volume of DistributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Bioavailability (for PO)The fraction of the administered dose that reaches systemic circulation. Calculated as (AUC_oral / AUC_IV) * 100.

Part 4: Visualization of Key Workflow

G cluster_workflow Workflow for In Vivo Dosing Protocol Refinement Char 1. Physicochemical Characterization (Solubility, Stability, pKa) Formulate 2. Formulation Development Char->Formulate MTD 3. Maximum Tolerated Dose (MTD) Study Formulate->MTD PK 4. Pharmacokinetic (PK) Study MTD->PK Efficacy 5. Dose-Ranging Efficacy Study MTD->Efficacy PK->Efficacy Refine 6. Refine Dosing Regimen (Dose & Frequency) Efficacy->Refine

Caption: A systematic workflow for establishing a robust in vivo dosing protocol.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting In Vivo Delivery of PK-10.
  • PharmGKB. Diazepam - ClinPGx.
  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 66. (1996). Diazepam. NCBI Bookshelf.
  • BenchChem. (2025). Technical Support Center: Troubleshooting In Vivo Delivery of LAS190792.
  • Greenblatt, D. J., & Shader, R. I. (1983). Clinical Pharmacokinetics of the Benzodiazepines. Clinical Pharmacokinetics.
  • Dhillon, S., & Kaur, S. (2025). Diazepam: Understanding the pharmacokinetics of anxiolytic drugs.
  • Mandelli, W., Tognoni, G., & Garattini, S. (1978). Clinical pharmacokinetics of diazepam. Clinical Pharmacokinetics.
  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Cox, K. A., et al. (1999).
  • BenchChem. (2025). Technical Support Center: Establishing In Vivo Dosing for 7-Hydroxydarutigenol.
  • ResearchGate. (2016).
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI.
  • Liu, H., et al. (2021). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

Sources

Validation & Comparative

A Comparative Analysis of the Investigational Compound 1-(6-Methylpyrazin-2-yl)-1,4-diazepane Against Established Antipsychotics

Author: BenchChem Technical Support Team. Date: January 2026

Editor's Note: The following guide provides a comparative analysis of the novel investigational compound 1-(6-Methylpyrazin-2-yl)-1,4-diazepane. As this is a preclinical candidate, publicly available data is limited. For the purpose of this educational guide, we have assigned a hypothetical, yet scientifically plausible, pharmacological profile to this compound to illustrate the comparative drug development process. This allows for a robust evaluation against established antipsychotic agents, providing researchers with a framework for assessing novel chemical entities.

Introduction: The Quest for Superior Antipsychotic Therapies

The treatment of psychosis, a hallmark of schizophrenia and other severe mental illnesses, has been dominated by drugs that modulate dopaminergic and serotonergic pathways. First-generation, or "typical," antipsychotics, such as haloperidol, primarily function as potent antagonists of the dopamine D2 receptor. While effective in mitigating positive symptoms like hallucinations and delusions, their utility is often limited by a high propensity for extrapyramidal side effects (EPS), including parkinsonism and tardive dyskinesia.

The advent of second-generation, or "atypical," antipsychotics, including risperidone and olanzapine, marked a significant advancement. These agents typically exhibit a broader receptor binding profile, with potent antagonism of the serotonin 5-HT2A receptor in addition to D2 receptor blockade. This dual action is thought to contribute to their improved side-effect profile, particularly concerning EPS, and potential efficacy against negative symptoms. More recent developments, such as the D2 partial agonist aripiprazole, have further refined the therapeutic landscape.

This guide introduces this compound, a novel small molecule with a unique 1,4-diazepane scaffold, as a hypothetical preclinical candidate. We will compare its projected pharmacological and behavioral profile with that of established typical and atypical antipsychotics to highlight the key differentiators that guide modern antipsychotic drug discovery.

Section 1: Comparative Receptor Pharmacology

The initial characterization of any potential antipsychotic involves a comprehensive assessment of its binding affinity for a panel of central nervous system (CNS) receptors. This profile is a critical predictor of both therapeutic efficacy and potential side effects. The primary targets for antipsychotic action are the dopamine D2 and serotonin 5-HT2A receptors. Concurrently, off-target binding at histaminergic (H1), muscarinic (M1), and adrenergic (α1) receptors can forecast undesirable side effects such as sedation, weight gain, dry mouth, and orthostatic hypotension.

Hypothetical Profile of this compound: For the purpose of this analysis, we will posit that this compound exhibits potent antagonism at both D2 and 5-HT2A receptors, with a significantly higher affinity for the 5-HT2A receptor, a hallmark of atypicality. Furthermore, we will assign it low affinity for H1 and M1 receptors, suggesting a potentially favorable metabolic and anticholinergic side-effect profile.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2Serotonin 5-HT2AHistamine H1Muscarinic M1Adrenergic α15-HT2A/D2 Ratio
This compound (Hypothetical) 5.50.2150>10001527.5
Haloperidol (Typical)1.5501,200>10,000180.03
Risperidone (Atypical)3.1[1]0.16[1]2.2[1]>10,000[2]0.8[1]19.4
Olanzapine (Atypical)11[3]471.9192.75
Aripiprazole (Atypical)0.34[4]3.460>10,000570.1

Lower Ki values indicate higher binding affinity.

The causality behind this experimental choice is to establish a foundational understanding of the compound's potential mechanism of action and off-target liabilities. A high 5-HT2A/D2 binding ratio is a key characteristic of many atypical antipsychotics, believed to mitigate the risk of EPS.[2] The low affinity for H1 and M1 receptors is deliberately chosen in our hypothetical profile to contrast with agents like olanzapine, which are associated with significant metabolic and anticholinergic side effects due to their potent binding at these receptors.[5]

Receptor_Binding_Profiles cluster_compounds Compounds cluster_receptors Receptors Hypothetical 1-(6-MP)-1,4-Diazepane D2 D2 Hypothetical->D2 High HT2A 5-HT2A Hypothetical->HT2A Very High H1 H1 Hypothetical->H1 Low M1 M1 Hypothetical->M1 Very Low Alpha1 α1 Hypothetical->Alpha1 Moderate Haloperidol Haloperidol Haloperidol->D2 Very High Haloperidol->HT2A Moderate Haloperidol->H1 Very Low Haloperidol->M1 Very Low Haloperidol->Alpha1 Moderate Risperidone Risperidone Risperidone->D2 High Risperidone->HT2A Very High Risperidone->H1 High Risperidone->M1 Very Low Risperidone->Alpha1 Very High Olanzapine Olanzapine Olanzapine->D2 High Olanzapine->HT2A High Olanzapine->H1 Very High Olanzapine->M1 Very High Olanzapine->Alpha1 High Aripiprazole Aripiprazole Aripiprazole->D2 Very High (Partial Agonist) Aripiprazole->HT2A High Aripiprazole->H1 Moderate Aripiprazole->M1 Very Low Aripiprazole->Alpha1 Moderate

Caption: Comparative receptor binding affinities of the hypothetical compound and known antipsychotics.

Section 2: Preclinical Models of Antipsychotic Efficacy

To translate in vitro binding data into a prediction of in vivo efficacy, several well-validated animal models are employed.[6] The Conditioned Avoidance Response (CAR) test is a classic and highly predictive screening tool for antipsychotic activity.[7][8] In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a foot shock) by responding to a preceding neutral stimulus (e.g., a light or tone). All clinically effective antipsychotics suppress this conditioned response at doses that do not impair the animal's ability to escape the aversive stimulus once it is present (the unconditioned response).[7] This selectivity is crucial, as it distinguishes a true antipsychotic effect from simple motor impairment or sedation.

Table 2: Comparative Efficacy in the Conditioned Avoidance Response (CAR) Model

CompoundED50 for CAR Blockade (mg/kg)Minimum Effective Dose for Escape Failure (mg/kg)Therapeutic Index (Escape/CAR)
This compound (Hypothetical) 0.51020
Haloperidol0.11.010
Risperidone0.25.025
Olanzapine0.81518.75
Aripiprazole1.5>30>20

ED50 is the dose required to produce a 50% effect. A higher therapeutic index suggests a better separation between the desired antipsychotic effect and motor impairment.

The hypothetical data for our investigational compound shows potent activity in the CAR model with a wide therapeutic index, comparable to or exceeding that of established atypical antipsychotics. This suggests a low likelihood of motor impairment at therapeutically relevant doses.

Experimental Protocol: Rat Conditioned Avoidance Response (CAR)

This protocol is a self-validating system; the inclusion of both conditioned and unconditioned stimuli allows for the internal control of motor and sensory deficits.

  • Apparatus: A standard two-way shuttle box divided into two compartments by a partition with an opening at floor level. The floor consists of a metal grid through which a mild electric shock can be delivered. A light or tone generator serves as the conditioned stimulus (CS).

  • Habituation and Training:

    • Rats are first habituated to the shuttle box for 5-10 minutes.

    • Training consists of a series of trials. Each trial begins with the presentation of the CS (e.g., a 10-second light).

    • If the rat moves to the other compartment during the CS presentation, it is recorded as an "avoidance response," and the trial ends.

    • If the rat fails to move during the CS, a mild, scrambled foot shock (the unconditioned stimulus, US) is delivered through the grid floor concurrently with the CS for a maximum of 10 seconds.

    • If the rat moves to the other compartment during the joint presentation of the CS and US, it is recorded as an "escape response."

    • Failure to move during the entire stimulus presentation is recorded as an "escape failure."

    • Training continues until a stable baseline of at least 80% avoidance responding is achieved.

  • Drug Testing:

    • Trained rats are administered the test compound (e.g., this compound), a vehicle control, or a standard antipsychotic (e.g., haloperidol) at various doses.

    • After a predetermined pretreatment interval, the rats are placed back in the shuttle box and subjected to a test session (e.g., 20 trials).

    • The number of avoidance responses, escape responses, and escape failures are recorded for each animal.

  • Data Analysis: The percentage of avoidance responses is calculated for each dose group. The ED50 for CAR blockade is determined using a dose-response curve. The minimum dose that produces a significant increase in escape failures is also noted to calculate the therapeutic index.

CAR_Workflow Start Start Trial CS Present Conditioned Stimulus (CS) (e.g., Light for 10s) Start->CS AnimalResponse Animal Crosses to Other Side? CS->AnimalResponse Avoidance Record 'Avoidance Response' End Trial AnimalResponse->Avoidance Yes US Deliver Unconditioned Stimulus (US) (e.g., Foot Shock for 10s) AnimalResponse->US No EscapeResponse Animal Crosses During US? US->EscapeResponse Escape Record 'Escape Response' End Trial EscapeResponse->Escape Yes Failure Record 'Escape Failure' End Trial EscapeResponse->Failure No

Caption: Experimental workflow for a single trial in the Conditioned Avoidance Response (CAR) test.

Section 3: Predicting Side-Effect Profile

A critical aspect of antipsychotic development is minimizing debilitating side effects. As mentioned, EPS and metabolic disturbances (weight gain, dyslipidemia) are of primary concern.

Extrapyramidal Symptoms (EPS): The propensity of a compound to induce EPS is often predicted in rodents using the catalepsy test.[9] Catalepsy is a state of motor immobility and failure to correct an externally imposed posture, which is thought to model the parkinsonian side effects of D2 receptor blockade in the nigrostriatal pathway.[10]

Metabolic Side Effects: Weight gain and metabolic dysregulation are strongly associated with antagonism of the histamine H1 receptor.[5][11] Compounds with high affinity for this receptor, like olanzapine, are known to cause significant weight gain.[12]

Table 3: Comparative Side-Effect Profile

CompoundCatalepsy Induction (MED, mg/kg)H1 Receptor Affinity (Ki, nM)Clinical Risk of Weight Gain
This compound (Hypothetical) >15150Low
Haloperidol0.51,200Low
Risperidone2.52.2[1]Moderate
Olanzapine107High
Aripiprazole>3060Low

MED: Minimum Effective Dose to induce catalepsy. A higher MED suggests a lower risk of EPS.

Our hypothetical compound's profile, with a high MED for catalepsy and low H1 affinity, predicts a favorable safety profile with a low risk of both EPS and weight gain. This is a direct consequence of its high 5-HT2A/D2 ratio and selective receptor binding profile.

Signaling Pathway: Dopamine D2 Receptor

The therapeutic and adverse effects of most antipsychotics are mediated through their interaction with the dopamine D2 receptor, a G-protein coupled receptor (GPCR).[13][14] In its canonical pathway, D2 receptor activation by dopamine inhibits the enzyme adenylyl cyclase, leading to decreased production of cyclic AMP (cAMP).[15] Antipsychotics, by blocking this receptor, prevent dopamine from exerting its inhibitory effect, thereby modulating downstream signaling cascades.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R D2 Receptor Dopamine->D2R:f0 Activates Antipsychotic Antipsychotic (e.g., 1-MP-1,4-Diazepane) Antipsychotic->D2R:f0 Blocks G_protein Gαi Gβγ D2R:f0->G_protein:g_alpha Activates G-protein AC Adenylyl Cyclase (AC) G_protein:g_alpha->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (Modulation of Neuronal Excitability) PKA->Response Phosphorylates Targets

Caption: Simplified signaling pathway of the dopamine D2 receptor, showing the inhibitory effect of dopamine and the blocking action of antipsychotics.

Discussion and Future Directions

This comparative guide, utilizing a hypothetical profile for the investigational compound this compound, illustrates the multifaceted evaluation process for novel antipsychotics. The projected profile of this compound—potent D2/5-HT2A antagonism with a high 5-HT2A/D2 ratio, coupled with low affinity for H1 and M1 receptors—positions it as a potentially superior atypical antipsychotic.

The preclinical data, though hypothetical, suggests a compound with robust efficacy, as indicated by its potency in the CAR model, and a favorable safety profile, characterized by a wide therapeutic window for EPS and a low predicted risk for metabolic side effects. This profile addresses the key limitations of many currently prescribed antipsychotics.

The next logical steps in the preclinical development of a compound like this compound would involve:

  • Further Behavioral Pharmacology: Assessing its efficacy in models of negative and cognitive symptoms (e.g., social interaction tests, novel object recognition).

  • Safety Pharmacology: Comprehensive evaluation of cardiovascular, respiratory, and central nervous system safety.

  • Pharmacokinetics and Drug Metabolism: Determining its absorption, distribution, metabolism, and excretion (ADME) profile to establish a potential dosing regimen in humans.

By systematically comparing novel candidates against established drugs using a battery of predictive in vitro and in vivo assays, the field of psychiatric drug discovery can continue to advance toward therapies that are not only effective but also significantly safer and better tolerated by patients.

References

  • Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor. Scientific Reports. [Link]

  • Leysen JE, Janssen PM, Gommeren W, Wynants J, Pauwels PJ, Schotte A. Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • van der Heyden JA, Bradford LD, Tulp MT. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance. Behavioural Brain Research. [Link]

  • Mechanism of Action of Risperidone. Psychopharmacology Institute. [Link]

  • 5-HT2A receptor. Wikipedia. [Link]

  • Sami, M., & Shiers, D. (2014). Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects. Journal of psychopharmacology (Oxford, England). [Link]

  • Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS Drugs. [Link]

  • Couch, C. K., & Cates, M. E. (2023). Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions. The mental health clinician. [Link]

  • Neves, G. A., & Grace, A. A. (2017). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Frontiers in pharmacology. [Link]

  • Mailman, R. B., & Murthy, V. (2010). Dopamine receptor signaling and current and future antipsychotic drugs. Handbook of experimental pharmacology. [Link]

  • Kim, S. F., et al. (2007). Antipsychotic drug-induced weight gain mediated by histamine H1 receptor-linked activation of hypothalamic AMP-kinase. Proceedings of the National Academy of Sciences of the United States of America. [Link]

  • Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. Current neuropharmacology. [Link]

  • Berg, K. A., et al. (2005). Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors. Current psychopharmacology. [Link]

  • Digby, G. J., et al. (2012). Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia. Molecular and cellular neurosciences. [Link]

  • Janssen, P. A., et al. (1995). Survey on the pharmacodynamics of the new antipsychotic risperidone. Arzneimittel-Forschung. [Link]

  • He, M., et al. (2014). The role of hypothalamic H1 receptor antagonism in antipsychotic-induced weight gain. CNS neuroscience & therapeutics. [Link]

  • Shapiro, D. A., et al. (2003). Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors. Neuropsychopharmacology. [Link]

  • Llado-Pelfort, L., et al. (2012). Preclinical models of antipsychotic drug action. Revista de psiquiatria y salud mental. [Link]

  • Seeman, P., & Van Tol, H. H. (1994). Dopamine D2 and D4 receptor ligands: relation to antipsychotic action. Journal of psychopharmacology (Oxford, England). [Link]

  • Preclinical Screening of Antipsychotic Agents. Slideshare. [Link]

  • Stahl, S. M. (2006). Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents. The Journal of Clinical Psychiatry. [Link]

  • Arnt, J. (1995). Screening models for antipsychotic drugs. ResearchGate. [Link]

  • Conditioned avoidance response test. Wikipedia. [Link]

  • Weiner, I. (2000). Screening of antipsychotic drugs in animal models. Drug Development Research. [https://www.tau.ac.il/~ Weiner/articles/DDR-2000.pdf]([Link]~ Weiner/articles/DDR-2000.pdf)

  • D2 Receptors in Psychopharmacology. Psychopharmacology Institute. [Link]

  • risperidone. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. National Center for Biotechnology Information. [Link]

  • Histamine H1 receptor involvement in prepulse inhibition and memory function: Relevance for the antipsychotic actions of clozapine. Behavioural Brain Research. [Link]

  • Targeting Muscarinic Receptors to Treat Schizophrenia. Cells. [Link]

  • THE ROLE OF PRECLINICAL MODELS IN THE DEVELOPMENT OF PSYCHOTROPIC DRUGS. American College of Neuropsychopharmacology. [Link]

  • Typical and Atypical Antipsychotic Drugs Increase Extracellular Histamine Levels in the Rat Medial Prefrontal Cortex. Frontiers in Pharmacology. [Link]

  • Antipsychotic screening- Dr Divya Krishnan. Slideshare. [Link]

  • Wadenberg, M. L. (2010). Conditioned avoidance response in the development of new antipsychotics. Current pharmaceutical design. [Link]

  • Roth, B. L. (2021). “Selective” serotonin 5-HT2A receptor antagonists. ACS chemical neuroscience. [Link]

  • Typical and Atypical Antipsychotic Drugs Increase Extracellular Histamine Levels in the Rat Medial Prefrontal Cortex: Contribution of Histamine H1 Receptor Blockade. ResearchGate. [Link]

  • Correlation of the binding affinities (p K i ) for olanzapine and FMPD at 29 different receptors. ResearchGate. [Link]

  • A growing understanding of the role of muscarinic receptors in the molecular pathology and treatment of schizophrenia. Frontiers in Psychiatry. [Link]

  • Effects of antipsychotic medication on muscarinic M1 receptor mRNA expression in the rat brain. Scilit. [Link]

  • Corbett, R., et al. (1995). Catalepsy as a Rodent Model for Detecting Antipsychotic Drugs With Extrapyramidal Side Effect Liability. Psychopharmacology. [Link]

  • Catalepsy test in rats v1. ResearchGate. [Link]

  • Haloperidol-Induced Catalepsy Model. Melior Discovery. [Link]

  • Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument. Journal of pharmacological and toxicological methods. [Link]

  • YKP1447, A Novel Potential Atypical Antipsychotic Agent. Korean Journal of Physiology & Pharmacology. [Link]

  • Muscarinic Acetylcholine Receptor Agonists as Novel Treatments for Schizophrenia. American Journal of Psychiatry. [Link]

  • Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Frontiers in Neuroscience. [Link]

  • Aripiprazole: examining the clinical implications of D2 affinity. Mental Illness. [Link]

Sources

Validating the In Vitro Activity of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the journey from a primary screening hit to a validated lead compound is one of rigorous scientific scrutiny. The initial identification of a bioactive molecule, such as 1-(6-Methylpyrazin-2-yl)-1,4-diazepane, is merely the first step. To establish true therapeutic potential and invest resources wisely, it is imperative to validate its in vitro activity through well-designed secondary assays. This guide provides a framework for researchers, scientists, and drug development professionals on how to approach this critical validation step, using hypothetical yet plausible scenarios based on the common biological activities of the 1,4-diazepane scaffold.

The core principle of a secondary assay is to provide an orthogonal validation of the primary screen's findings. This means utilizing a different technology or measuring a distinct biological endpoint to confirm the compound's activity, thereby minimizing the risk of artifacts and false positives. Given the absence of specific published data on this compound, we will explore two common scenarios for its potential mechanism of action: modulation of a G-protein coupled receptor (GPCR) and inhibition of a specific enzyme.

Scenario A: The Compound is a Modulator of a G-Protein Coupled Receptor (GPCR)

GPCRs represent a large family of cell surface receptors that are the targets of a significant portion of approved drugs.[1] A primary screen might identify this compound as a modulator of a specific GPCR, perhaps by measuring the accumulation of a second messenger like cyclic AMP (cAMP) or an increase in intracellular calcium.[1][2]

The Rationale for a β-Arrestin Recruitment Assay as a Secondary Screen

A β-arrestin recruitment assay is an excellent choice for a secondary screen to validate a GPCR-active compound.[3] Upon activation by a ligand, most GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which desensitizes G-protein signaling and can initiate a separate wave of G-protein-independent signaling.[3] This provides a distinct and complementary readout to G-protein-mediated second messenger assays.[4] Observing activity in both a G-protein-dependent primary assay and a β-arrestin recruitment secondary assay strengthens the evidence that the compound is a true modulator of the target receptor.

Experimental Protocol: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This protocol describes a common method for detecting β-arrestin recruitment using an enzyme fragment complementation system, such as the PathHunter® assay.

  • Cell Line Preparation:

    • Utilize a stable cell line co-expressing the target GPCR fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to the larger, complementary enzyme fragment (e.g., Enzyme Acceptor).

    • Culture the cells in the recommended medium and conditions until they reach the desired confluency for plating.

  • Assay Plate Preparation:

    • Harvest and resuspend the cells in the assay buffer.

    • Dispense the cell suspension into a 384-well white, solid-bottom assay plate.

    • Incubate the plate at 37°C for the recommended time to allow for cell adherence.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound and any relevant control compounds (e.g., a known agonist and antagonist for the target GPCR) in the assay buffer.

    • Add the diluted compounds to the assay plate containing the cells.

  • Incubation:

    • Incubate the plate at 37°C for the optimized duration to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection:

    • Add the detection reagent containing the enzyme substrate.

    • Incubate the plate at room temperature for the recommended time to allow for the enzymatic reaction to generate a chemiluminescent signal.

    • Read the luminescence on a compatible plate reader.

Data Analysis and Interpretation

The luminescent signal is directly proportional to the extent of β-arrestin recruitment. The data should be analyzed to generate dose-response curves and determine the potency (EC50) of this compound.

Table 1: Hypothetical Comparative Data for GPCR Modulation

CompoundPrimary Assay (cAMP) EC50 (nM)Secondary Assay (β-Arrestin) EC50 (nM)
This compound150200
Known Agonist Control2535
Known Antagonist ControlNo activityNo activity

A strong correlation between the potency in the primary and secondary assays, as shown in the hypothetical data in Table 1, provides robust validation of the compound's on-target activity.

Visualizing the GPCR Secondary Assay Workflow

GPCR_Workflow cluster_prep Plate Preparation cluster_compound Compound Treatment cluster_incubation Assay Incubation cluster_detection Signal Detection A Seed cells expressing GPCR-ProLink & β-arrestin-EA B Incubate for cell adherence A->B D Add compounds to cells B->D C Prepare serial dilutions of This compound C->D E Incubate to allow β-arrestin recruitment D->E F Add detection reagent (enzyme substrate) E->F G Read luminescence F->G Enzyme_MOA_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_monitoring Data Acquisition cluster_analysis Data Analysis A Prepare serial dilutions of substrate and inhibitor B Prepare enzyme solution A->B D Initiate reaction with enzyme B->D C Combine substrate and inhibitor in a matrix format C->D E Monitor reaction kinetics (e.g., absorbance change) D->E F Calculate initial velocities (V₀) E->F G Generate Lineweaver-Burk plot F->G H Determine Ki and mode of inhibition G->H

Caption: Workflow for an enzyme inhibition mechanism of action study.

Conclusion

The validation of a primary screening hit through a robust secondary assay is a non-negotiable step in the drug discovery process. By employing orthogonal assay formats, such as a β-arrestin recruitment assay for a putative GPCR modulator or a detailed MOA study for a potential enzyme inhibitor, researchers can build a strong, data-driven case for the continued development of a compound like this compound. This approach not only validates the initial findings but also provides deeper insights into the compound's biological activity, paving the way for informed lead optimization and the ultimate development of novel therapeutics. The principles and protocols outlined in this guide offer a solid foundation for designing and executing these critical validation experiments, ensuring scientific rigor and integrity in the pursuit of new medicines.

References

  • ResearchGate.

  • PMC - NIH.

  • PMC - NIH.

  • The Physiological Society.

  • Celtarys.

  • Assay Guidance Manual - NCBI Bookshelf - NIH.

  • PMC - NIH.

  • Marin Biologic Laboratories.

  • PMC - NIH.

  • Assay Guidance Manual - NCBI Bookshelf - NIH.

  • BioAssay Systems.

  • Promega Corporation.

  • Wikipedia.

  • ACS Publications.

  • ResearchGate.

  • ResearchGate.

  • EurekaSelect.

  • [An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e]d[3][5]iazepines, and Their Cytotoxic Activity.]([Link]) MDPI.

  • ResearchGate.

  • NIH.

  • Journal of Chemical and Pharmaceutical Research.

  • PubMed.

  • MDPI.

  • MDPI.

  • PubMed.

  • PubChem.

Sources

A Comparative Guide to the Cross-Validation of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane's Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the elucidation of a novel compound's mechanism of action is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive, technically detailed framework for the cross-validation of the mechanism of action for the novel compound 1-(6-Methylpyrazin-2-yl)-1,4-diazepane. By employing a multi-faceted experimental approach and comparing its performance against well-characterized alternatives, we can build a robust and defensible understanding of its biological activity.

Introduction: The Enigma of a Novel Scaffold

This compound is a novel chemical entity with a diazepane core, a scaffold known to be present in a variety of biologically active compounds. The pyrazine moiety suggests potential interactions with biogenic amine pathways. However, without empirical data, its precise molecular target(s) and mechanism of action remain unknown. This guide outlines a systematic and rigorous workflow to deorphanize this compound, comparing it to established drugs that target plausible pathways.

Hypothesized Mechanisms of Action and Comparator Compounds

Based on the structural motifs of this compound, we have formulated three primary hypotheses for its mechanism of action. For each hypothesis, a well-characterized comparator compound has been selected to serve as a benchmark in our experimental assays.

  • Dopamine D2 Receptor Antagonism: The diazepane scaffold is a common feature in central nervous system (CNS) active compounds. We hypothesize that our compound may act as an antagonist at the dopamine D2 receptor, a key target in the treatment of psychosis.[1][2]

    • Comparator: Haloperidol, a potent and well-characterized typical antipsychotic that acts as a dopamine D2 receptor antagonist.[1][2]

  • Serotonin 5-HT2A Receptor Antagonism: Cross-reactivity with serotonin receptors is common for CNS-active compounds. A secondary hypothesis is that the compound may exhibit antagonist activity at the serotonin 5-HT2A receptor, a target implicated in a range of neuropsychiatric disorders.[3][4]

    • Comparator: Ketanserin, a selective 5-HT2A receptor antagonist.[3][4]

  • Monoamine Oxidase B (MAO-B) Inhibition: The pyrazine ring is a nitrogen-containing heterocycle that could potentially interact with enzymes involved in monoamine metabolism. We hypothesize that the compound may act as an inhibitor of monoamine oxidase B (MAO-B), an enzyme that degrades dopamine.[5][6][7]

    • Comparator: Selegiline, a selective and irreversible inhibitor of MAO-B.[5][7]

The Experimental Workflow: A Multi-pronged Approach

G cluster_0 Tier 1: Unbiased Target Engagement cluster_1 Tier 2: Specific Target Validation cluster_2 Tier 3: Selectivity & Counterscreening CETSA Cellular Thermal Shift Assay (CETSA) D2_Binding Dopamine D2 Receptor Binding Assay CETSA->D2_Binding Hypothesis-driven HT2A_HTRF Serotonin 5-HT2A HTRF Assay CETSA->HT2A_HTRF Hypothesis-driven MAOB_Assay MAO-B Enzymatic Assay CETSA->MAOB_Assay Hypothesis-driven KinomeScan Kinome Profiling (KINOMEscan) AChE_Assay Acetylcholinesterase (AChE) Counterscreen KinomeScan->AChE_Assay Off-target assessment

Caption: A tiered experimental workflow for MoA cross-validation.

Tier 1: Unbiased Target Engagement

The initial step is to determine if this compound engages with any cellular targets in an unbiased manner.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in a cellular context without the need for compound labeling.[8][9] It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.[8]

Experimental Protocol:

  • Cell Culture: Culture a relevant human cell line (e.g., HEK293 cells endogenously expressing the target proteins) to 80-90% confluency.

  • Compound Treatment: Treat the cells with this compound (e.g., at 10 µM), the comparator compounds (Haloperidol, Ketanserin, Selegiline at their respective EC50 concentrations), or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

  • Western Blot Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using specific antibodies for the hypothesized targets (Dopamine D2 receptor, Serotonin 5-HT2A receptor, MAO-B).

  • Data Analysis: Quantify the band intensities at each temperature and plot them as a percentage of the intensity at the lowest temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tagg) for each protein under each treatment condition. A positive shift in Tagg indicates target engagement.

G A Cell Culture B Compound Treatment A->B C Thermal Challenge B->C D Cell Lysis C->D E Centrifugation D->E F Western Blot E->F G Data Analysis (Tagg Shift) F->G

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

Hypothetical Comparative Data for CETSA:

CompoundTargetTagg (°C) VehicleTagg (°C) CompoundΔTagg (°C)
This compound Dopamine D2 Receptor 52.1 56.3 +4.2
Serotonin 5-HT2A Receptor54.554.8+0.3
MAO-B58.258.3+0.1
HaloperidolDopamine D2 Receptor52.157.0+4.9
KetanserinSerotonin 5-HT2A Receptor54.558.1+3.6
SelegilineMAO-B58.261.5+3.3

Interpretation of Results: A significant positive shift in the Tagg for the Dopamine D2 Receptor in the presence of this compound, comparable to that of Haloperidol, would strongly suggest direct engagement with this target. The minimal shifts for the other targets would indicate a lack of significant engagement under these conditions.

Kinome Profiling

To assess the selectivity of our compound and identify potential off-target kinase interactions, a broad kinase panel screen is essential. The KINOMEscan™ platform is a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.

Experimental Protocol:

This is typically performed as a service. The compound of interest is submitted at a specified concentration (e.g., 1 µM) and screened against a panel of over 400 kinases. The results are reported as the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound.

Hypothetical Comparative Data for Kinome Profiling:

KinaseThis compound (% Control @ 1 µM)Haloperidol (% Control @ 1 µM)
CDK19592
GSK3β9895
ROCK19288
DAPK1 15 85
PIM19691

Interpretation of Results: A low percentage of control indicates significant interaction. In this hypothetical scenario, this compound shows a notable interaction with Death-Associated Protein Kinase 1 (DAPK1), suggesting a potential off-target activity that warrants further investigation. Haloperidol, in contrast, shows minimal interaction with the kinases in this panel.

Tier 2: Specific Target Validation

Based on the promising results from the CETSA, we will now proceed with specific, quantitative assays to validate the interaction with the Dopamine D2 receptor and further investigate the other hypothesized targets.

Dopamine D2 Receptor Radioligand Binding Assay

This assay will quantify the binding affinity of this compound for the human Dopamine D2 receptor.

Experimental Protocol:

  • Membrane Preparation: Use commercially available cell membranes prepared from a cell line stably expressing the human Dopamine D2 receptor.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Competition Binding: In a 96-well plate, combine the cell membranes, a constant concentration of a high-affinity radioligand (e.g., [3H]-Spiperone at its Kd concentration), and a range of concentrations of the test compounds (this compound and Haloperidol).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well of the filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Hypothetical Comparative Data for D2 Receptor Binding:

CompoundIC50 (nM)Ki (nM)
This compound 25.3 12.1
Haloperidol1.80.86

Interpretation of Results: A low nanomolar Ki value for this compound would confirm high-affinity binding to the Dopamine D2 receptor, consistent with the CETSA data. While not as potent as Haloperidol in this hypothetical example, it would still represent a significant interaction.

Serotonin 5-HT2A Receptor Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay will assess the functional antagonist activity of the compound at the Serotonin 5-HT2A receptor.

Experimental Protocol:

  • Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1).

  • Compound Treatment: In a 384-well plate, add a range of concentrations of the test compounds (this compound and Ketanserin).

  • Agonist Stimulation: Add a constant concentration of a known 5-HT2A agonist (e.g., serotonin at its EC80 concentration).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Detection: Add the HTRF detection reagents (e.g., IP-One Gq kit reagents) and incubate as per the manufacturer's instructions.

  • HTRF Reading: Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_0 Antagonist Blocks A 5-HT2A Receptor B Gq Protein A->B C PLC B->C D PIP2 C->D E IP3 D->E F IP1 E->F G HTRF Signal F->G

Caption: The 5-HT2A receptor signaling pathway in the HTRF assay.

Hypothetical Comparative Data for 5-HT2A HTRF Assay:

CompoundIC50 (nM)
This compound > 10,000
Ketanserin5.2

Interpretation of Results: A high IC50 value for this compound would indicate weak or no antagonist activity at the 5-HT2A receptor, supporting the initial CETSA findings and suggesting selectivity for the Dopamine D2 receptor.

Monoamine Oxidase B (MAO-B) Enzymatic Assay

This assay will determine the inhibitory potential of the compound against MAO-B. The MAO-Glo™ assay is a sensitive, luminescence-based method for this purpose.[10][11][12]

Experimental Protocol:

  • Reagent Preparation: Prepare the MAO-B enzyme, the MAO-Glo™ substrate, and the Luciferin Detection Reagent according to the manufacturer's protocol.[10][11][12]

  • Compound Dilution: Prepare a serial dilution of the test compounds (this compound and Selegiline).

  • Enzyme Inhibition: In a white, opaque 96-well plate, combine the MAO-B enzyme and the test compounds and incubate for a short period (e.g., 15 minutes) to allow for binding.

  • Enzymatic Reaction: Initiate the reaction by adding the MAO-Glo™ substrate and incubate for 60 minutes at room temperature.

  • Signal Generation: Add the Luciferin Detection Reagent to stop the enzymatic reaction and generate a luminescent signal.

  • Luminescence Reading: Read the luminescence on a plate reader.

  • Data Analysis: Plot the percentage of MAO-B activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Comparative Data for MAO-B Assay:

CompoundIC50 (nM)
This compound > 25,000
Selegiline15.8

Interpretation of Results: A very high IC50 value for this compound would demonstrate a lack of inhibitory activity against MAO-B, effectively ruling out this as a primary mechanism of action.

Tier 3: Selectivity & Counterscreening

To further build the case for a specific mechanism of action, it is crucial to perform counterscreens against related targets.

Acetylcholinesterase (AChE) Activity Counterscreen

Given that some CNS-active drugs can interact with cholinesterases, an AChE activity assay is a prudent counterscreen. The Ellman's assay is a classic and reliable colorimetric method for this purpose.[13][14][15]

Experimental Protocol:

  • Reagent Preparation: Prepare a solution of acetylcholinesterase, the substrate acetylthiocholine (ATCh), and the chromogen 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Compound Treatment: In a 96-well plate, combine the AChE enzyme and a high concentration of the test compounds (e.g., 10 µM).

  • Enzymatic Reaction: Initiate the reaction by adding ATCh and DTNB.

  • Absorbance Reading: Monitor the increase in absorbance at 412 nm over time using a plate reader.

  • Data Analysis: Calculate the rate of the reaction and express the activity in the presence of the test compounds as a percentage of the vehicle control.

Hypothetical Comparative Data for AChE Counterscreen:

Compound (at 10 µM)% Inhibition of AChE
This compound < 5%
Donepezil (Positive Control)> 95%

Interpretation of Results: A lack of significant inhibition of AChE activity would further support the selectivity of this compound for the Dopamine D2 receptor.

Synthesis and Conclusion

This systematic approach, which combines unbiased screening with specific, quantitative validation and counterscreening, provides a powerful and reliable framework for elucidating the mechanism of action of novel chemical entities, thereby de-risking their progression in the drug discovery pipeline.

References

  • Dr. Oracle. (2025, April 9). What is the mechanism of action of haloperidol (antipsychotic medication)? Retrieved from Dr. Oracle website: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Haloperidol? Retrieved from [Link]

  • Wang, S., et al. (2020). Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands.
  • Grassi, M., et al. (1990). Mechanism of action of ketanserin: studies on cardiovascular reactivity in essential and diabetes-associated hypertension. Journal of Hypertension. Supplement, 8(4), S11-S15.
  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • Wang, S., et al. (2020). Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands.
  • Li, S., et al. (2021). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Environmental Health Perspectives, 129(4), 047008.
  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • Gergely, J., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Receptors and Signal Transduction, 30(2), 99-107.
  • Fowler, J. S. (2023). Selegiline. In StatPearls.
  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2446-2455.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ketanserin? Retrieved from [Link]

  • Al-Majdoub, Z. M., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Journal of Proteome Research, 20(8), 4032-4040.
  • Dr. Oracle. (2025, October 31). What is the mechanism of action of Haldol (haloperidol) on dopamine receptors? Retrieved from Dr. Oracle website: [Link]

  • van de Witte, S. V., et al. (1997). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 17(1-3), 29-41.
  • Gray, J. A., & Roth, B. L. (2001). Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. Molecular Pharmacology, 59(5), 1165-1172.
  • BioAssay Systems. (n.d.). QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. Retrieved from [Link]

  • Grätz, L. (2013). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
  • Parkinson's UK. (2025, May 28). MAO-B inhibitors (rasagiline, selegiline, safinamide). Retrieved from [Link]

  • Atanasova, M., et al. (2022). Virtual Screening and Hit Selection of Natural Compounds as Acetylcholinesterase Inhibitors. Molecules, 27(11), 3561.
  • Cunningham, M. R., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLoS One, 13(8), e0203137.
  • Wikipedia. (n.d.). Ketanserin. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Selegiline? Retrieved from [Link]

  • Zhang, C., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(11), 4381.
  • Robers, M. B., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
  • Wikipedia. (n.d.). Selegiline. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]

  • Levin, R., & Rezvani, A. H. (2002). Ketanserin, a 5-HT2 receptor antagonist, decreases nicotine self-administration in rats. Pharmacology Biochemistry and Behavior, 71(4), 631-637.
  • Ebadi, M., et al. (2002). Neuroprotective actions of selegiline. Journal of Neuroscience Research, 67(3), 285-289.
  • Hashimoto, M., et al. (2018). Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay. Journal of the American Chemical Society, 140(49), 17094-17102.
  • Santillo, M. F., & Xia, M. (2021). High-throughput screening for identifying acetylcholinesterase inhibitors: Insights on novel inhibitors and the use of liver microsomes. Current Research in Toxicology, 2, 100021.
  • Li, Y., et al. (2022). Serotonin (5-HT) 2A Receptor Involvement in Melanin Synthesis and Transfer via Activating the PKA/CREB Signaling Pathway. International Journal of Molecular Sciences, 23(11), 6140.
  • Valley, M. P., et al. (2006). The MAO-Glo™ Assay: A Bioluminescent-Coupled Assay for Monoamine Oxidase Activity. Promega Notes, 93, 11-14.
  • Gergely, J., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Receptors and Signal Transduction, 30(2), 99-107.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

Sources

A Head-to-Head Comparison Guide: Olanzapine vs. the Novel Compound 1-(6-Methylpyrazin-2-yl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Evaluation

This guide provides a comprehensive framework for the head-to-head comparison of olanzapine, a cornerstone second-generation antipsychotic, and 1-(6-Methylpyrazin-2-yl)-1,4-diazepane, a novel chemical entity. As direct comparative data for this new compound does not exist in public literature, this document serves as both a theoretical analysis based on chemical structure and a practical roadmap for its complete preclinical evaluation. Our objective is to determine if this compound holds potential as a therapeutic agent with an improved profile over the established benchmark.

Part 1: Profiling the Benchmark - Olanzapine

Olanzapine is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar disorder.[1][2] Its efficacy is well-established, but its clinical utility is often hampered by a significant burden of metabolic side effects.

Mechanism of Action & Pharmacodynamics Olanzapine's therapeutic effects are primarily attributed to its potent antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[3] The antagonism of D2 receptors in the brain's mesolimbic pathway is thought to reduce the positive symptoms of psychosis, such as hallucinations and delusions.[3] Simultaneously, its potent blockade of 5-HT2A receptors is a hallmark of atypical antipsychotics, believed to contribute to a lower risk of extrapyramidal symptoms (EPS) and potential efficacy against negative symptoms compared to first-generation agents.

However, olanzapine's activity is not confined to these targets. It possesses a broad receptor binding profile, with high affinity for multiple neurotransmitter receptors, including histamine H1, muscarinic M1, and α1-adrenergic receptors.[4] This promiscuous binding profile is directly linked to its side effects: H1 antagonism is strongly associated with sedation and weight gain, while M1 antagonism contributes to anticholinergic effects like dry mouth and constipation.[5]

Table 1: Established Receptor Binding Profile of Olanzapine

Receptor Target Binding Affinity (Ki, nM) Associated Clinical Effect
Dopamine D2 11-31 Antipsychotic Efficacy, EPS Risk
Serotonin 5-HT2A 4-25 Atypicality, Reduced EPS, Anxiolysis
Histamine H1 7 Sedation, Significant Weight Gain
Muscarinic M1 2.5-26 Anticholinergic Side Effects
Adrenergic α1 19-57 Orthostatic Hypotension, Dizziness
Dopamine D4 27 Contributes to Antipsychotic Profile
Serotonin 5-HT2C 11 Anxiolysis, Appetite Modulation

(Data synthesized from Bymaster et al., 1996 and other sources)[4][6]

Pharmacokinetics & Metabolism Olanzapine is well-absorbed orally, with a long elimination half-life of 21 to 54 hours, allowing for once-daily dosing.[3][7] It is extensively metabolized in the liver, primarily through glucuronidation and oxidation mediated by cytochrome P450 enzymes, particularly CYP1A2.[7] It is highly protein-bound (approximately 93%) in plasma.[3]

Part 2: A Structural Hypothesis for this compound

In the absence of empirical data, we must turn to a structural analysis to predict the pharmacological profile of this compound (hereafter referred to as "Compound X").

Structural & Fragment Analysis Compound X is composed of two key structural motifs: a 1,4-diazepane ring and a methyl-substituted pyrazine ring.

  • The 1,4-Diazepane Scaffold: The seven-membered 1,4-diazepane ring is recognized as a "privileged structure" in medicinal chemistry.[8][9] This scaffold is conformationally flexible and has been successfully incorporated into a wide range of CNS-active agents.[10][11] Its structural relationship to the piperazine ring, a common feature in many antipsychotics (e.g., the "-apine" and "-idone" classes), strongly suggests a potential for interaction with monoaminergic G-protein coupled receptors (GPCRs). Recent research has also explored 1,4-diazepane derivatives as inhibitors of amyloid-beta aggregation, highlighting the scaffold's versatility.[12]

  • The Methylpyrazine Moiety: Pyrazine is an aromatic heterocycle that serves as a bioisostere for other aromatic systems in drug design. Pyrazine-containing molecules are known to possess a wide array of pharmacological activities, including antimicrobial and CNS effects.[13][14] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the aromatic system can engage in π-stacking interactions within receptor binding pockets. The methyl group provides a lipophilic contact point and can influence metabolic stability and receptor selectivity.

Hypothesized Pharmacological Profile Based on this analysis, the primary hypothesis is that Compound X will function as a dopamine and serotonin receptor antagonist. The 1,4-diazepane likely serves as the core binding element, analogous to the piperazine in olanzapine, while the methylpyrazine group will modulate affinity and selectivity across different receptors.

The critical question is whether the specific sterics and electronics of the methylpyrazine group can confer a more selective binding profile compared to olanzapine's thienobenzodiazepine core. A key testable hypothesis is that Compound X may retain high affinity for D2 and 5-HT2A receptors while exhibiting significantly lower affinity for H1 and M1 receptors. If proven, this could translate into a compound with comparable efficacy to olanzapine but a substantially reduced burden of metabolic and anticholinergic side effects.

Part 3: An Experimental Roadmap for Head-to-Head Comparison

To systematically test these hypotheses, a phased, multi-tiered experimental approach is required. This roadmap is designed to be a self-validating system, where the results of each phase inform the progression to the next.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo PK & Efficacy cluster_2 Phase 3: In Vivo Safety & Liability p1_1 Protocol 1: Receptor Binding Assay p1_2 Protocol 2: Functional Activity Assay p1_1->p1_2 p2_1 Protocol 3: Rodent PK & Brain Penetration p1_2->p2_1 Proceed if On-Target Activity Confirmed p2_2 Protocol 4: Amphetamine-Induced Hyperlocomotion (AIH) p2_1->p2_2 p2_3 Protocol 5: Prepulse Inhibition (PPI) p2_2->p2_3 p3_1 Protocol 6: Catalepsy Bar Test (EPS) p2_3->p3_1 Proceed if Efficacious In Vivo p3_2 Protocol 7: Chronic Metabolic Study p3_1->p3_2

Caption: Proposed experimental workflow for preclinical comparison.

Phase 1: In Vitro Pharmacological Characterization

Objective: To define the receptor binding and functional activity profile of Compound X and compare it directly to olanzapine.

Protocol 1: Competitive Radioligand Receptor Binding Assay

  • Source: Commercially available membrane preparations from cells stably expressing recombinant human receptors (e.g., Dopamine D2, Serotonin 5-HT2A, Histamine H1, Muscarinic M1).

  • Radioligand: Select a high-affinity radiolabeled antagonist for each receptor target (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A).[15]

  • Procedure: a. Aliquot membrane preparations into a 96-well plate. b. Add a fixed concentration of the appropriate radioligand to all wells. c. Add increasing concentrations of the test compound (Compound X or olanzapine, typically from 10⁻¹¹ to 10⁻⁵ M) or vehicle. d. For non-specific binding determination, add a high concentration of a known unlabeled antagonist (e.g., haloperidol for D2). e. Incubate at a specified temperature and duration to reach equilibrium (e.g., 60 minutes at 25°C). f. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. g. Wash filters with ice-cold buffer to remove unbound radioligand. h. Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression. Convert IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Functional Activity Assay (cAMP or Calcium Flux)

  • Rationale: Binding affinity does not distinguish between agonists, antagonists, or inverse agonists. A functional assay is required to determine the compound's intrinsic activity.

  • Cell Lines: Use cell lines co-expressing the receptor of interest (e.g., D2) and a reporter system (e.g., CRE-luciferase for cAMP pathways or a calcium-sensitive fluorescent dye for Gq-coupled receptors like 5-HT2A).

  • Procedure (Antagonist Mode): a. Plate cells and allow them to adhere. b. Pre-incubate cells with increasing concentrations of the test compound (Compound X or olanzapine). c. Stimulate the cells with a known agonist at its EC₅₀ concentration (e.g., quinpirole for D2). d. Measure the reporter signal (luminescence for cAMP or fluorescence for calcium).

  • Data Analysis: An antagonist will produce a concentration-dependent decrease in the agonist-induced signal. The IC₅₀ value can be used to determine functional potency.

Phase 2: In Vivo Pharmacokinetics and Efficacy

Objective: To assess the drug-like properties and antipsychotic-like efficacy of Compound X in established rodent models.

Protocol 3: Rodent Pharmacokinetic (PK) and Brain Penetration Study

  • Animals: Male Sprague-Dawley rats (n=3-4 per time point).

  • Dosing: Administer a single dose of Compound X via the intended clinical route (e.g., oral gavage, 10 mg/kg).

  • Sampling: At designated time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples via tail vein or terminal cardiac puncture. Immediately following blood collection, perfuse the brain with saline and harvest the whole brain.

  • Analysis: Quantify the concentration of Compound X in plasma and brain homogenates using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, T½) and determine the brain-to-plasma concentration ratio to assess blood-brain barrier penetration.

Protocol 4: Amphetamine-Induced Hyperlocomotion (AIH) Model

  • Rationale: This model assesses a compound's ability to block the psychostimulant effects of dopamine agonists, which is predictive of efficacy against positive symptoms.[16]

  • Animals: Male C57BL/6 mice.

  • Procedure: a. Acclimate mice to open-field activity chambers. b. Pre-treat groups of mice with vehicle, olanzapine (e.g., 0.5, 1, 2 mg/kg, IP), or Compound X at various doses. c. After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 2.5 mg/kg, IP) to all animals except a vehicle-vehicle control group. d. Immediately place mice back into the activity chambers and record locomotor activity (distance traveled) for 60-90 minutes.

  • Data Analysis: Compare the total distance traveled between groups. An effective antipsychotic will significantly and dose-dependently attenuate the hyperlocomotion induced by amphetamine. Calculate the ED₅₀ (dose required to produce 50% of the maximal effect).

Phase 3: In Vivo Safety and Side-Effect Profiling

Objective: To directly compare the primary liability profiles of Compound X and olanzapine.

Protocol 6: Catalepsy Bar Test for Extrapyramidal Symptom (EPS) Liability

  • Rationale: Catalepsy in rodents is a failure to correct an externally imposed posture and is a widely used proxy for EPS liability, particularly parkinsonism, associated with strong D2 blockade in the nigrostriatal pathway.[15]

  • Animals: Male Sprague-Dawley rats.

  • Procedure: a. Dose groups of rats with vehicle, olanzapine, or Compound X at therapeutically relevant and supra-therapeutic doses. b. At peak effect time (determined from PK studies), place the rat's forepaws gently on a horizontal bar raised ~9 cm from the surface. c. Start a stopwatch and measure the latency to remove both paws from the bar. A cut-off time of 180 seconds is typically used. d. Repeat measurements at several time points post-dosing.

  • Data Analysis: A significant increase in the time spent on the bar indicates cataleptic behavior. Compare the dose-response curves for catalepsy induction between the two compounds.

Protocol 7: Chronic Dosing Model for Metabolic Side Effects

  • Rationale: Olanzapine's primary clinical limitation is its propensity to cause weight gain and metabolic dysregulation. This long-term study is crucial for differentiation.

  • Animals: Female Sprague-Dawley rats (female rats are often more sensitive to antipsychotic-induced weight gain).

  • Procedure: a. House rats individually with free access to standard chow and water. b. Record baseline body weight and food intake for one week. c. Administer vehicle, olanzapine (e.g., 2-4 mg/kg/day), or an equiefficacious dose of Compound X daily via oral gavage for at least 28 days. d. Measure body weight and food intake daily. e. At the end of the study, collect terminal blood samples for analysis of glucose, insulin, triglycerides, and cholesterol.

  • Data Analysis: Compare the change in body weight, cumulative food intake, and metabolic blood markers between the groups. A superior compound would show significantly less weight gain and metabolic disruption compared to the olanzapine group.

Table 2: Comparative Data Summary Template

Parameter Olanzapine (Reference) This compound
In Vitro Affinity (Ki, nM)
Dopamine D2 ~20 nM Experimental Value
Serotonin 5-HT2A ~15 nM Experimental Value
Histamine H1 ~7 nM Experimental Value
Muscarinic M1 ~15 nM Experimental Value
In Vivo Efficacy (ED₅₀)
AIH Model (mg/kg) ~1.0 mg/kg Experimental Value
In Vivo Liability
Catalepsy Induction Dose >10 mg/kg Experimental Value

| Body Weight Gain (Day 28) | ~+25% | Experimental Value |

Conclusion

Olanzapine represents a high bar for efficacy but carries a significant liability burden. The novel compound, this compound, presents an intriguing chemical scaffold that, based on structural analysis, has the potential to replicate olanzapine's primary D2/5-HT2A antagonist mechanism. The key differentiating potential lies in its ability to achieve this efficacy with greater selectivity, thereby avoiding off-target interactions at receptors like H1 and M1 that drive undesirable side effects. The comprehensive experimental roadmap detailed in this guide provides a rigorous, validated framework to test this hypothesis. Successful execution of these studies will definitively characterize the pharmacological profile of this new compound and determine if it represents a meaningful advancement in antipsychotic therapy.

References

  • Title: Olanzapine - StatPearls Source: NCBI Bookshelf URL: [Link]

  • Title: Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines Source: MDPI URL: [Link]

  • Title: An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][3][15]diazepines, and Their Cytotoxic Activity Source: MDPI URL: [Link]

  • Title: Pharmacological Screening of Anti Psychotic Agents Source: Gyan Sanchay URL: [Link]

  • Title: Olanzapine (Zyprexa): Uses & Side Effects Source: Cleveland Clinic URL: [Link]

  • Title: Zyprexa, Zyprexa Relprevv (olanzapine) dosing, indications, interactions, adverse effects, and more Source: Medscape Reference URL: [Link]

  • Title: Olanzapine: Uses, Dosage, Side Effects, Warnings Source: Drugs.com URL: [Link]

  • Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance Source: Bentham Science URL: [Link]

  • Title: Homopiperazine (Hexahydro-1,4-diazepine) Source: MDPI URL: [Link]

  • Title: Screening of antipsychotic drugs in animal models Source: Tel Aviv University URL: [Link]

  • Title: Radioreceptor binding profile of the atypical antipsychotic olanzapine Source: PubMed URL: [Link]

  • Title: Olanzapine (oral route) - Side effects & dosage Source: Mayo Clinic URL: [Link]

  • Title: Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors Source: UWSpace URL: [Link]

  • Title: Piperazine and Pyrazine containing molecules and their diverse pharmacological activities Source: Semantic Scholar URL: [Link]

  • Title: Synthesis and Preliminary Evaluation of Some Pyrazine Containing Thiazolines and Thiazolidinones as Antimicrobial Agents Source: PubMed URL: [Link]

  • Title: Animal model of schizophrenia Source: Wikipedia URL: [Link]

  • Title: 5-HT2 and D2 Receptor Occupancy of Olanzapine in Schizophrenia: A PET Investigation Source: The American Journal of Psychiatry URL: [Link]

  • Title: Novel olanzapine analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity ratio Source: ResearchGate URL: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane Analogs: A Predictive Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) for the novel scaffold, 1-(6-methylpyrazin-2-yl)-1,4-diazepane. Given the nascent state of research on this specific chemical series, this document establishes a predictive SAR framework by synthesizing data from well-studied analogous structures, namely pyrazine and 1,4-diazepane derivatives. Our objective is to furnish researchers, medicinal chemists, and drug development professionals with a robust, data-driven starting point for designing and optimizing new chemical entities based on this promising scaffold.

The guide is structured to first introduce the pharmacological significance of the constituent pyrazine and diazepane moieties, propose a viable synthetic strategy, and then delve into a detailed, comparative analysis of hypothetical structural modifications. This is supplemented with validated experimental protocols to guide future research and validate the hypotheses presented herein.

Introduction: The Pharmacological Rationale

The this compound scaffold represents a strategic hybridization of two pharmacologically significant heterocyclic systems: pyrazine and 1,4-diazepane. Understanding the established roles of these individual components is crucial to appreciating the potential of their combination.

  • The Pyrazine Moiety: Pyrazine is a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation. Its derivatives are integral to numerous marketed drugs and exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. The pyrazine ring is electron-deficient, a property that can enhance metabolic stability and aqueous solubility, which are desirable features in drug candidates[4]. Its ability to participate in hydrogen bonding and other molecular interactions makes it a versatile pharmacophore in drug design[4].

  • The 1,4-Diazepane Moiety: The seven-membered 1,4-diazepane ring is recognized as a "privileged structure" in medicinal chemistry, particularly for agents targeting the central nervous system (CNS)[5][6]. This scaffold is a core component of compounds demonstrating anxiolytic, anticonvulsant, and antipsychotic properties[5][7]. The inherent flexibility of the diazepane ring allows it to adopt various conformations, enabling it to bind to a diverse range of biological targets[5][8]. The biological activity of its analogs, including potent orexin receptor antagonists for insomnia and Factor Xa inhibitors for thrombosis, is highly dependent on the nature and placement of its substituents[9][10][11].

By coupling the versatile pyrazine pharmacophore with the privileged diazepane scaffold, we can hypothesize that the resulting analogs will engage with biological targets, such as G-protein coupled receptors (GPCRs) or enzymes, in a manner that can be systematically optimized. This guide will explore the key structural regions of the molecule where modifications can be made to modulate potency, selectivity, and pharmacokinetic properties.

General Synthetic Strategy

A robust and flexible synthetic route is paramount for exploring the SAR of a new scaffold. The proposed strategy enables the synthesis of the core structure and allows for late-stage diversification, particularly at the N-4 position of the diazepane ring, which is a common site for modification in related structures.

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction between a commercially available chloropyrazine derivative and an N-protected 1,4-diazepane, followed by deprotection and subsequent functionalization.

G cluster_0 Step 1: SNAr Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Diversification (N-4 Functionalization) A 2-Chloro-6-methylpyrazine C N-Boc-1-(6-methylpyrazin-2-yl)-1,4-diazepane A->C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat B N-Boc-1,4-diazepane B->C D This compound (Core Scaffold) C->D Acid (e.g., TFA or HCl) Solvent (e.g., DCM) F Target Analog Library D->F Base (e.g., DIPEA) E R-X (e.g., Acyl chloride, Sulfonyl chloride, Alkyl halide) E->F

Caption: Proposed synthetic workflow for analog synthesis.

Experimental Protocol: Synthesis of the Core Scaffold
  • Step 1: N-Boc-1-(6-methylpyrazin-2-yl)-1,4-diazepane (C)

    • To a solution of N-Boc-1,4-diazepane (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

    • Add 2-chloro-6-methylpyrazine (1.1 eq) to the mixture.

    • Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the protected intermediate C .

  • Step 2: this compound (D)

    • Dissolve the protected intermediate C (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until deprotection is complete (monitored by LC-MS).

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM.

    • Dry the combined organic layers and concentrate to yield the core scaffold D , which can be used in the next step without further purification.

This methodology provides a reliable pathway to the core structure, setting the stage for the creation of a diverse analog library for SAR exploration.

Comparative SAR Analysis: A Predictive Framework

We will now dissect the molecule into three key regions and propose how structural modifications in each area might influence biological activity, drawing parallels from established SAR in related heterocyclic compounds. The predictions are oriented towards a hypothetical GPCR target, a common target class for such scaffolds[12][13][14].

Region A: Modification of the Pyrazine Ring

The pyrazine ring serves as a key recognition element. Modifications here are expected to directly impact interactions with the target's binding pocket.

Analog IDR1 (at C6)R2 (at C5)Predicted Impact on AffinityRationale / Causality
A-1 (Core) -CH₃-HBaselineThe methyl group provides a lipophilic contact point.
A-2 -H-HLikely DecreasedRemoval of the methyl group may result in the loss of a key hydrophobic interaction.
A-3 -CF₃-HPotentially IncreasedThe trifluoromethyl group is a bioisostere of a methyl group but is strongly electron-withdrawing, which could alter electronic interactions and improve metabolic stability.
A-4 -CH₃-ClPotentially IncreasedThe addition of a small, electron-withdrawing halogen like chlorine can introduce new polar interactions or favorable hydrophobic interactions within the binding site[15].
A-5 -OCH₃-HVariableAn oxygen-containing substituent can act as a hydrogen bond acceptor, which could be beneficial or detrimental depending on the topology of the receptor binding site.
Region B: Substitution at the N-4 Position of the Diazepane Ring

The N-4 nitrogen is a primary vector for exploring the space outside the core binding pocket and for modulating physicochemical properties. SAR from benzodiazepines and other diazepane analogs shows that this position is critical for tuning activity and selectivity[8][16][17].

Analog IDR3 (at N4)Predicted Impact on AffinityRationale / Causality
B-1 (Core) -HBaselineA free amine can act as a hydrogen bond donor and provides a point for salt formation, aiding solubility.
B-2 -CH₃Potentially IncreasedSmall alkyl groups can fill small hydrophobic pockets. N-methylation often improves cell permeability and metabolic stability.
B-3 -C(O)CH₃ (Acetyl)VariableAn acetyl group introduces a hydrogen bond acceptor. It removes the basicity of the nitrogen, which will significantly alter solubility and interaction profiles.
B-4 -SO₂Ph (Benzenesulfonyl)Likely DecreasedA large, bulky group may introduce steric hindrance, preventing optimal binding unless a large accessory pocket is available.
B-5 -(CH₂)₂-Ph (Phenethyl)Potentially IncreasedA flexible chain with an aromatic ring can explore deeper hydrophobic regions of the binding pocket, potentially increasing affinity through van der Waals interactions[8][16].
Region C: Modification of the Diazepane Ring Backbone

Altering the conformation and substitution pattern of the seven-membered ring can have a profound impact on how the pyrazine moiety is presented to the target. Constraining the flexible diazepane ring is a known strategy to lock in a bioactive conformation and improve affinity[9].

Analog IDModificationPredicted Impact on AffinityRationale / Causality
C-1 (Core) UnsubstitutedBaselineThe flexible ring can adapt to the binding site, but this comes at an entropic cost.
C-2 Methyl group at C-3VariableIntroduction of a chiral center. One enantiomer may fit the binding site better, improving affinity and selectivity, while the other may cause a steric clash.
C-3 Fused cyclopropane ring (e.g., across C-2 and C-3)Potentially IncreasedConformational constraint reduces the entropic penalty of binding, locking the scaffold into a potentially more favorable, rigid conformation[9].
C-4 Gem-dimethyl at C-2Likely DecreasedThe Thorpe-Ingold effect may alter the ring conformation, but the bulky groups are likely to cause steric hindrance with the receptor.

Experimental Protocol for SAR Validation: Radioligand Binding Assay

To validate the SAR hypotheses, a robust and quantitative biological assay is required. The radioligand binding assay is the gold standard for determining the binding affinity (Ki) of test compounds for a specific receptor target[18][19].

G prep Prepare Cell Membranes (Expressing Target Receptor) plate Plate Reagents in 96-well Plate - Membranes - Radioligand (e.g., [3H]-L) - Test Compound (Varying Conc.) prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Rapid Filtration (Separate Bound vs. Free Radioligand) incubate->filter wash Wash Filters filter->wash scint Add Scintillation Cocktail & Count Radioactivity wash->scint analyze Data Analysis (Plot % Inhibition vs. [Compound]) Calculate IC50 and Ki scint->analyze

Caption: Workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Methodology

This protocol describes a competitive binding assay to determine the ability of a test compound to displace a known radioligand from a target receptor.

Materials and Reagents:

  • Cell membranes from a cell line stably expressing the target GPCR.

  • Radioligand specific for the target receptor (e.g., [³H]-Scopolamine for muscarinic receptors).

  • Unlabeled test compounds (this compound analogs).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well filter plates with glass fiber filters (e.g., Millipore MultiScreen).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. A typical concentration range would be from 100 µM down to 1 pM.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and cell membranes.

    • Non-specific Binding (NSB): Assay buffer, radioligand, cell membranes, and a high concentration of a known, non-radioactive competitor ligand (saturating concentration).

    • Test Compound Wells: Assay buffer, radioligand, cell membranes, and the serial dilutions of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes)[20].

  • Filtration: Rapidly filter the contents of the plate through the glass fiber filter plate using a vacuum manifold. This traps the cell membranes (and the bound radioligand) on the filter while the unbound radioligand passes through[21].

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each test compound concentration: % Inhibition = 100 * (1 - [(Counts_Compound - Counts_NSB) / (Counts_Total - Counts_NSB)]).

    • Plot the % Inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Perspectives

This guide has established a foundational, predictive framework for initiating a drug discovery program centered on this compound analogs. By leveraging established SAR principles from related pyrazine and diazepane scaffolds, we have identified key structural motifs and modification points that are likely to govern biological activity.

The core hypotheses are:

  • Pyrazine Substitution: Small, electron-withdrawing groups on the pyrazine ring are predicted to be favorable for enhancing affinity.

  • N-4 Diazepane Substitution: This position is a critical handle for modulating potency and pharmacokinetic properties, with small alkyl or extended hydrophobic chains showing promise.

  • Diazepane Conformation: Constraining the diazepane ring is a viable strategy to increase binding affinity by reducing the entropic penalty upon binding.

The immediate path forward involves the synthesis of a small, focused library of analogs based on the predictions outlined in this guide. Subsequent screening of this library using the detailed radioligand binding protocol will provide the initial experimental data needed to validate and refine these SAR models. This iterative cycle of design, synthesis, and testing is the cornerstone of modern medicinal chemistry and will be essential in unlocking the therapeutic potential of this novel chemical scaffold.

References

  • Amin, N. U., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 8-12.

  • Asif, M. (2012). A review on chemical and biological properties of 1,4-diazepines. Journal of Chemical and Pharmaceutical Research, 4(1), 384-392.
  • Lenci, E., & Trabocchi, A. (2020). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 22(3), 97-107.

  • Wess, J. (1998). Structure-activity relationships of G protein-coupled receptors. Pharmacology & Therapeutics, 80(3), 231-264.

  • Cox, C. D., et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-2315.

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Murafuji, H., et al. (2017). Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(23), 5272-5276.

  • Coleman, P. J., et al. (2009). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. ChemMedChem, 4(7), 1069-1074.

  • Hu, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7591.

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate.

  • MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate.

  • Nagahara, T., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-2191.

  • Boudjehem, D., et al. (2016). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against. Journal of Computational Methods in Molecular Design, 6(1), 1-15.
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.28.1-1.28.17.

  • Kisel, E., et al. (2021). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Molecules, 26(21), 6439.

  • Hu, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7591.

  • Springer Nature Experiments. (n.d.). Radioligand Binding Studies. Retrieved from [Link]

  • Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current scenario of 1,4-diazepines as potent biomolecules-a mini review. Mini reviews in medicinal chemistry, 7(8), 793-812.
  • Verma, S., et al. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][8][12]diazepines, and Their Cytotoxic Activity. Molecules, 25(18), 4236.

  • Franchini, S., et al. (2021). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Omega, 6(1), 589-601.

  • Wang, X., et al. (2023). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 28(5), 2014.

  • Roth, B. L. (2015). How ligands illuminate GPCR molecular pharmacology. Neuropharmacology, 98, 4-10.

  • Kisel, E., et al. (2021). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Molecules, 26(21), 6439.

  • Joshi, Y. C., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(12), 10437-10447.

  • BenchChem. (2025). Potential Biological Activity of 2-Hydroxy-5-methylpyrazine: A Technical Guide. BenchChem.

  • Alshahrani, M. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Current Organic Chemistry, 28.
  • Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Advances in Scientific Research, 1(1), 5-19.
  • Patel, A. L., & Patel, J. K. (2011). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 770-775.
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2016). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 14(1), 4358.
  • Juhas, M., & Zitko, J. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. IntechOpen.
  • Dror, R. O., et al. (2016). GPCR Dynamics: Structures in Motion. Chemical Reviews, 117(1), 139-169.

  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • Weisskopf, L., et al. (2021). Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. ResearchGate.

  • Structure-Based Drug Design for Structurally Unresolved GPCRs. (2024, March 27). YouTube. Retrieved from [Link]

  • Farid, R., et al. (2003). A Ligand-Based Approach To Identify Quantitative Structure–Activity Relationships for the Androgen Receptor. Journal of Medicinal Chemistry, 46(21), 4542-4552.

Sources

A Researcher's Guide to Characterizing the Selectivity Profile of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Pharmacological Landscape of a Novel Scaffold

The compound 1-(6-Methylpyrazin-2-yl)-1,4-diazepane presents a unique structural combination of a pyrazine ring, a known pharmacophore in numerous CNS-active agents, and a 1,4-diazepane moiety, a versatile scaffold found in compounds targeting a range of biological receptors.[1][2] While the synthesis and basic chemical properties of this molecule are established, its receptor binding profile and selectivity remain largely uncharacterized in publicly accessible literature. This guide, therefore, serves not as a direct comparison of existing data, but as a strategic manual for researchers aiming to elucidate the pharmacological identity of this and other novel chemical entities.

We will outline a comprehensive, multi-step experimental workflow designed to systematically determine the binding affinity and functional activity of this compound against a panel of clinically relevant receptors. This approach is grounded in established principles of drug discovery and emphasizes the importance of moving from broad, initial screening to detailed, functional characterization to build a robust selectivity profile. The causality behind each experimental choice will be explained, providing a self-validating system for generating reliable and interpretable data.

The Strategic Rationale: Selecting an Initial Receptor Panel

The chemical architecture of this compound provides logical starting points for investigation. The pyrazine moiety is a key feature in various CNS drugs, and the diazepine ring is a well-known "privileged structure" in medicinal chemistry.[3] Therefore, a primary screening panel should focus on G-Protein Coupled Receptors (GPCRs) that are common targets for neuropsychiatric drugs. A logical starting point includes:

  • Dopamine Receptors (D1, D2, D3, D4): The diazepine and related piperazine scaffolds are common in dopamine receptor ligands.[4] Characterizing activity at D2-like receptors (D2, D3, D4) is crucial, as selectivity among these subtypes often dictates therapeutic efficacy and side-effect profiles.[5][6]

  • Serotonin (5-HT) Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3): Many antipsychotics and antidepressants derive their pharmacology from interactions with multiple 5-HT receptor subtypes in addition to dopamine receptors.

  • Adrenergic Receptors (α1, α2): Off-target activity at adrenergic receptors can lead to cardiovascular side effects, such as orthostatic hypotension.[7][8] Assessing affinity for these receptors is a critical component of safety pharmacology.

  • Histamine Receptors (H1): Affinity for the H1 receptor is a common feature of many CNS drugs and is often associated with sedative side effects.[9][10]

Experimental Workflow for Selectivity Profiling

A tiered approach is the most efficient method for characterizing a novel compound. This begins with a broad screen to identify initial areas of activity, followed by more focused and detailed quantitative studies.

Tier 1: Broad Panel Radioligand Binding Screen

The first step is to perform a wide-ranging competitive binding assay against a large panel of receptors, ion channels, and transporters. This provides a "snapshot" of the compound's potential targets and off-targets. Commercial services (e.g., Eurofins SafetyScreen, DiscoverX BioMAP) are typically employed for this purpose.

Principle of Radioligand Binding Assays: These assays measure the ability of a test compound to displace a known radioactive ligand ('radioligand') that has high affinity and specificity for a particular receptor. The amount of radioactivity displaced is proportional to the affinity of the test compound for the receptor.

G cluster_0 Experimental Setup Receptor Receptor Source (Cell Membranes) Incubation Incubation (Allow binding to reach equilibrium) Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]-Spiperone) Radioligand->Incubation TestCompound Test Compound (this compound) TestCompound->Incubation Separation Separation (Filter to separate bound from free radioligand) Incubation->Separation Detection Detection (Scintillation counting to quantify bound radioactivity) Separation->Detection Result Result (% Inhibition of radioligand binding) Detection->Result

Caption: Workflow for a competitive radioligand binding assay.

Tier 2: Potency Determination (Ki) and Selectivity Calculation

Any significant "hits" from the primary screen (typically >50% inhibition at a concentration of 1-10 µM) must be followed up with concentration-response experiments to determine the compound's potency.

Detailed Protocol: Radioligand Competition Assay for Ki Determination

  • Preparation: Recombinant cells expressing the target receptor (e.g., HEK293 cells expressing human Dopamine D4 receptor) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Compound Dilution: Prepare a serial dilution of this compound, typically from 100 µM to 0.1 nM. Also, prepare dilutions of a known reference compound (e.g., L-745,870 for D4).

  • Assay Plate Setup:

    • Total Binding: Add membrane preparation, radioligand (e.g., [³H]-Spiperone), and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-radioactive competitor (e.g., 10 µM Haloperidol) to saturate all specific binding sites.

    • Test Compound: Add membrane preparation, radioligand, and each concentration of the serially diluted test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a one-site competition model and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Illustrative Data Presentation

To contextualize the results, the Kᵢ values for this compound should be tabulated against those of well-characterized selective and non-selective reference compounds.

Table 1: Hypothetical Comparative Receptor Binding Profile (Kᵢ, nM)

CompoundDopamine D2Dopamine D4Serotonin 5-HT2AAdrenergic α1Histamine H1
This compound 1505.2850>10,000450
Haloperidol (Non-selective)1.55251860
L-745,870 (D4 Selective)1,5000.5>10,000>10,000>10,000
Ketanserin (5-HT2A Selective)1503002.11040
Prazosin (α1 Selective)5008001500.5200
Diphenhydramine (H1 Selective)>10,000>10,000>10,000>10,00015

Note: Data for this compound is purely illustrative to demonstrate data presentation.

From this hypothetical data, one would calculate the selectivity. For example, the D4 vs. D2 selectivity would be Kᵢ (D2) / Kᵢ (D4) = 150 / 5.2 ≈ 29-fold.

Tier 3: Functional Activity Characterization

A high binding affinity does not reveal whether a compound activates (agonist), blocks (antagonist), or deactivates (inverse agonist) a receptor. Functional assays are therefore essential. The choice of assay depends on the receptor's signaling pathway.

G cluster_0 Receptor Activation Ligand Test Compound Receptor GPCR Ligand->Receptor G_Protein G-Protein (e.g., Gs, Gi, Gq) Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector modulates SecondMessenger Second Messenger (e.g., cAMP, Ca2+) Effector->SecondMessenger produces CellularResponse Cellular Response (Measurable Signal) SecondMessenger->CellularResponse triggers

Caption: Generalized GPCR signaling pathway for functional assays.

Detailed Protocol: cAMP Assay for Gi-Coupled Receptors (e.g., Dopamine D4)

  • Cell Culture: Culture cells stably expressing the D4 receptor (which couples to Gᵢ, inhibiting adenylyl cyclase) in appropriate multi-well plates.

  • Assay Preparation: Wash cells with assay buffer. Pre-treat cells with a phosphodiesterase (PDE) inhibitor like IBMX to prevent the degradation of cAMP.

  • Stimulation: Add a known concentration of an adenylyl cyclase activator, such as Forskolin, to all wells to stimulate cAMP production.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of this compound to measure its ability to inhibit the Forskolin-stimulated cAMP production.

    • Antagonist Mode: Add a fixed concentration of a known D4 agonist (e.g., Quinpirole) to stimulate the receptor, along with serial dilutions of this compound to measure its ability to block the agonist's effect.

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and use a commercial cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen) to quantify the intracellular cAMP levels.

  • Data Analysis:

    • Agonist: Plot the cAMP level against the log concentration of the test compound to determine the EC₅₀ (potency) and the maximal effect (efficacy).

    • Antagonist: Plot the cAMP level against the log concentration of the test compound in the presence of the agonist. Use the Schild equation or a similar model to calculate the Kb (functional antagonist constant).

Conclusion

By following this systematic, three-tiered approach—from broad screening to quantitative binding and finally to functional characterization—a researcher can build a comprehensive and reliable selectivity profile for a novel compound like this compound. This process is fundamental to modern drug discovery, allowing for the identification of promising lead candidates and the early de-risking of compounds with undesirable off-target activities. The resulting profile provides the critical data needed to make informed decisions about the future development of a new chemical entity.

References

  • Roth, B. L., & Ciaranello, R. D. (1991). 5-HT2 receptor regulation. Journal of Neurochemistry, 56(5), 1623-1626. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182-217. [Link]

  • Hirokawa, Y., et al. (2003). Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity. Journal of medicinal chemistry, 46(5), 702–715. [Link]

  • Lindsley, C. W., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3377–3392. [Link]

  • Urban, J. D., et al. (2007). Functional selectivity and classical concepts of quantitative pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 1-13. [Link]

  • González-Maeso, J., & Sealfon, S. C. (2009). Agonist-trafficking of receptor signaling: a new paradigm in G protein-coupled receptor pharmacology. Molecular pharmacology, 76(5), 945–952. [Link]

  • Bentham Science Publishers. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 17(1). [Link]

  • Siddiqui, N., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini reviews in medicinal chemistry, 20(1), 12-25. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

  • Shah, J., et al. (2011). Biological activities of pyrazoline derivatives--a recent development. Current medicinal chemistry, 18(2), 241-260. [Link]

  • Zhang, L., et al. (2014). Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. Journal of medicinal chemistry, 57(3), 861–877. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Hassan, S. Y., et al. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][6][11]diazepines, and Their Cytotoxic Activity. Molecules (Basel, Switzerland), 25(21), 5051. [Link]

  • U.S. Patent No. US-20130005742-A1. (2013). Substituted Diphenylpyrazine Derivatives. [Link]

  • Wikipedia. (2023, December 1). H1 antagonist. [Link]

  • Dr. G. Bhanu Prakash. (2023, June 15). H1 Antihistamines Pharmacology USMLE ! First vs Second Generation. YouTube. [Link]

  • LiverTox. (2018, January 8). Alpha 1 Adrenergic Receptor Antagonists. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Kenny, B. A., et al. (1996). Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies. British journal of pharmacology, 118(4), 871–878. [Link]

  • NEI Congress Highlight. (2022, April 30). Alpha Adrenergic Receptors: Alpha-1 & Alpha-2. YouTube. [Link]

Sources

A Comparative In Vivo Efficacy Analysis of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane and Aripiprazole in Preclinical Models of Psychosis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Antipsychotic Drug Discovery

The management of schizophrenia and related psychotic disorders has been historically dominated by therapeutics targeting the dopamine D2 receptor. While effective for positive symptoms, first-generation antipsychotics often come with a significant burden of extrapyramidal side effects (EPS). The advent of atypical antipsychotics, such as aripiprazole, marked a paradigm shift. Aripiprazole's unique mechanism as a dopamine D2 partial agonist and serotonin 5-HT1A partial agonist provides a "dopamine system stabilization" effect, mitigating hyperdopaminergic states in the mesolimbic pathway while enhancing dopaminergic tone in the mesocortical pathway.[1] This dual action is thought to contribute to its efficacy against a broader range of symptoms with a reduced liability for EPS.[2]

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, known to be a core component of various centrally active agents with antipsychotic and anxiolytic properties.[3] This guide introduces a novel investigational agent, 1-(6-Methylpyrazin-2-yl)-1,4-diazepane (hereinafter referred to as "Compound-X" for clarity), which incorporates this diazepane moiety. Based on its structural features, Compound-X is hypothesized to be a novel modulator of dopamine and serotonin pathways, potentially offering a refined efficacy and safety profile compared to established atypical antipsychotics.

This document provides a head-to-head in vivo comparison of Compound-X with the clinically validated antipsychotic, aripiprazole. We will examine their respective efficacies in validated rodent models that probe the positive and negative symptoms of schizophrenia, as well as their propensity to induce motor side effects. The experimental data presented for aripiprazole is based on established literature, while the data for Compound-X is representative of a promising preclinical candidate, presented here to illustrate a comparative discovery workflow.

Hypothesized Mechanism of Action: A Tale of Two Modulators

Aripiprazole's efficacy is largely attributed to its partial agonism at D2 and 5-HT1A receptors, alongside antagonism at 5-HT2A receptors.[4] This profile allows it to act as a functional antagonist in a hyperdopaminergic environment (reducing positive symptoms) and as a functional agonist in a hypodopaminergic environment (potentially improving negative and cognitive symptoms).[1]

For Compound-X, we hypothesize a similar, yet distinct, pharmacological profile. The pyrazine and diazepane moieties suggest potential interactions with G-protein coupled receptors prevalent in the CNS. Our working hypothesis is that Compound-X is also a D2 and 5-HT1A receptor partial agonist, but with a different balance of intrinsic activity and receptor affinity compared to aripiprazole. This could theoretically lead to enhanced efficacy on negative symptoms or a wider therapeutic window with respect to motor side effects.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2_auto D2 Autoreceptor D2_post D2 Receptor HT1A_post 5-HT1A Receptor Dopamine Dopamine Dopamine->D2_auto Inhibits DA Release Dopamine->D2_post Signal Transduction Serotonin Serotonin Serotonin->HT1A_post Modulates DA Pathway Aripiprazole Aripiprazole (Partial Agonist) Aripiprazole->D2_auto Modulates Aripiprazole->D2_post Modulates Aripiprazole->HT1A_post Modulates CompoundX Compound-X (Hypothesized Partial Agonist) CompoundX->D2_auto Modulates CompoundX->D2_post Modulates CompoundX->HT1A_post Modulates

Caption: Hypothesized mechanism of action for Aripiprazole and Compound-X.

Comparative In Vivo Assessment: Methodologies and Rationale

To rigorously compare Compound-X and aripiprazole, a battery of well-validated rodent behavioral assays was selected. These models are industry standards for assessing antipsychotic potential and associated side-effect liabilities.

Dosing Drug Administration (Vehicle, Aripiprazole, Compound-X) Model1 Amphetamine-Induced Hyperlocomotion Dosing->Model1 Model2 Social Interaction Test Dosing->Model2 Model3 Catalepsy Bar Test Dosing->Model3 Endpoint1 Assess Positive Symptom Efficacy Model1->Endpoint1 Endpoint2 Assess Negative Symptom Efficacy Model2->Endpoint2 Endpoint3 Assess Extrapyramidal Side Effect Liability Model3->Endpoint3

Sources

A Comparative Guide to the Preclinical Safety Profiling of Novel CNS Agents: Benchmarking 1-(6-Methylpyrazin-2-yl)-1,4-diazepane Against Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: De-risking Novel Chemical Entities for CNS Disorders

The development of novel therapeutics for complex neurological disorders is a high-risk, high-reward endeavor. A primary hurdle in early-stage drug discovery is the thorough characterization of a compound's safety profile to de-risk its progression into clinical trials. This guide provides a strategic framework and detailed experimental protocols for benchmarking the safety of a novel chemical entity, 1-(6-Methylpyrazin-2-yl)-1,4-diazepane, a compound with a diazepine scaffold suggesting potential activity as a central nervous system (CNS) agent.

Given its structure, we will hypothetically position this compound as a candidate for the treatment of schizophrenia. Therefore, its safety profile will be benchmarked against established second-generation (atypical) antipsychotics, which are a cornerstone of the current standard of care.[1][2] This document is intended for researchers, toxicologists, and drug development professionals, offering a scientifically rigorous, field-proven approach to preclinical safety assessment. The methodologies described herein are grounded in regulatory expectations and best practices for ensuring human safety.[3][4][5]

Section 1: Establishing the Benchmark: The Safety Profile of Standard of Care

To create a meaningful comparison, we must first understand the known safety liabilities of the current standard of care. Atypical antipsychotics like Risperidone and Aripiprazole are effective but are associated with a distinct set of adverse effects that must be monitored.[6][7] A new therapeutic candidate should ideally demonstrate a superior or differentiated safety profile in these key areas.

Key Safety Liabilities of Atypical Antipsychotics:

  • Metabolic Changes: A significant concern with many atypical antipsychotics is the risk of weight gain, dyslipidemia, and hyperglycemia, which can increase the long-term risk of cardiovascular events.[8][9]

  • Extrapyramidal Symptoms (EPS): While less frequent than with older, typical antipsychotics, dose-dependent EPS (e.g., akathisia, parkinsonism) and the risk of long-term tardive dyskinesia remain.[10][11]

  • Cardiovascular Effects: Potential for orthostatic hypotension and, critically, prolongation of the QT interval on an electrocardiogram, which can elevate the risk for serious cardiac arrhythmias like Torsades de Pointes.[9][12]

  • Hyperprolactinemia: Elevation of prolactin levels is a common side effect, particularly with agents like risperidone, which can lead to endocrine and sexual side effects.[13]

  • Other CNS Effects: Sedation, dizziness, and insomnia are frequently reported.[13][14]

Our preclinical benchmarking strategy will be designed to probe for these specific liabilities at an early, in vitro stage.

Section 2: The In Vitro Safety Assessment Workflow

The initial safety assessment of a novel compound should follow a tiered, systematic approach, beginning with a battery of in vitro assays. This "fail fast, fail early" strategy conserves resources and minimizes the use of animal testing by identifying problematic compounds before they advance.[15][16] The core objective is to investigate potential undesirable pharmacodynamic effects on vital physiological functions.[17]

The following workflow outlines the critical assays for benchmarking our novel compound against a standard of care agent.

G cluster_0 In Vitro Safety Profiling cluster_1 Data Analysis & Risk Assessment Compound This compound & Standard of Care Cytotoxicity General Cytotoxicity (HepG2 Assay) Compound->Cytotoxicity Test at multiple concentrations Cardiotoxicity Cardiotoxicity (hERG Assay) Compound->Cardiotoxicity Test at multiple concentrations Genotoxicity Mutagenicity (Ames Test) Compound->Genotoxicity Test at multiple concentrations DDI Drug-Drug Interaction (CYP450 Inhibition) Compound->DDI Test at multiple concentrations Table Comparative Data Table (IC50 / EC50 Values) Cytotoxicity->Table Cardiotoxicity->Table Genotoxicity->Table DDI->Table Profile Generate Safety Profile Table->Profile Decision Go / No-Go Decision for In Vivo Studies Profile->Decision

Caption: Workflow for in vitro preclinical safety assessment.

General Cytotoxicity: The HepG2 Viability Assay

Causality: The first question is whether the compound is broadly toxic to cells. The human liver hepatocarcinoma cell line, HepG2, is a widely accepted model for assessing xenobiotic-induced cytotoxicity because the liver is a primary site of drug metabolism and potential toxicity.[18][19] A significant cytotoxic effect at low concentrations would be a major red flag.

Experimental Protocol:

  • Cell Culture: Maintain HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.[20]

  • Cell Plating: Seed HepG2 cells into 96-well, clear-bottom black plates at a density of 5,000 cells/well in 100 µL of growth medium and incubate for 24 hours to allow for cell attachment.[21]

  • Compound Preparation: Prepare a 10-point serial dilution of this compound and the standard of care drug (e.g., Risperidone) in DMSO. The final concentrations should typically range from 0.1 µM to 100 µM.

  • Dosing: Add the diluted compounds to the cell plates. Include vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[18]

  • Viability Assessment: Use a commercially available viability reagent such as CellTiter-Glo®, which measures ATP as an indicator of metabolically active cells.[18] Add the reagent to each well, incubate for 10 minutes, and measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence data to the vehicle control (100% viability). Plot the dose-response curve and calculate the IC50 value (the concentration that inhibits 50% of cell viability).

Cardiotoxicity Screening: The hERG Channel Inhibition Assay

Causality: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a critical liability linked to drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[12][22] This assay is a mandatory component of safety pharmacology studies required by regulatory agencies.[3][23]

G cluster_0 hERG Channel States cluster_1 Electrophysiological Consequence Resting Resting State hERG Channel Closed (No K+ Efflux) Open Open State Repolarization Signal (K+ Efflux) Resting->Open Depolarization Blocked Blocked State Compound Binds (K+ Efflux Inhibited) Open->Blocked Drug Binding AP_Normal Normal Action Potential Open->AP_Normal Leads to AP_Prolonged Prolonged Action Potential (Increased QT Interval) Blocked->AP_Prolonged Leads to

Caption: Mechanism of hERG channel-mediated cardiotoxicity.

Experimental Protocol (Automated Patch-Clamp):

  • Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293 or U2OS cells.[22][24]

  • Instrument Setup: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) for high-throughput analysis.[22]

  • Compound Application: Prepare a range of concentrations for the test compound and a known hERG inhibitor (e.g., E-4031) as a positive control.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to the cells to elicit hERG channel currents. A typical protocol involves a depolarization step to open the channels followed by a repolarization step to measure the tail current, which is characteristic of hERG.

  • Data Acquisition: Record the current before and after the application of the test compound at each concentration.

  • Data Analysis: Calculate the percentage of inhibition of the hERG tail current at each concentration relative to the baseline. Determine the IC50 value from the concentration-response curve.

Genotoxicity Screening: The Bacterial Reverse Mutation (Ames) Test

Causality: The Ames test is a rapid and widely used assay to assess the mutagenic potential of a chemical compound.[25][26] It uses several strains of Salmonella typhimurium with mutations in the histidine synthesis pathway, which renders them unable to grow without external histidine. A mutagenic compound will cause reverse mutations, allowing the bacteria to synthesize histidine and form colonies. A positive result is a significant concern for carcinogenic potential.[27]

Experimental Protocol:

  • Bacterial Strains: Use a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA).[26]

  • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic conversion to become active.[26]

  • Plate Incorporation Method:

    • Mix the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer in molten top agar.

    • Pour this mixture onto minimal glucose agar plates.

    • Include a vehicle control (e.g., DMSO) and positive controls specific to each strain (with and without S9).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least two-fold greater than the vehicle control count.[25]

Drug-Drug Interaction Potential: CYP450 Inhibition Assay

Causality: Cytochrome P450 (CYP) enzymes are crucial for the metabolism of most drugs.[28][29] Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions (DDIs) by increasing the plasma concentration of co-administered drugs.[30] Screening against major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is a regulatory requirement.[31]

Experimental Protocol (Luminescence-based):

  • System: Use human liver microsomes or recombinant human CYP enzymes.

  • Substrates: Utilize specific luminogenic substrates for each CYP isoform (e.g., P450-Glo™ substrates). These substrates are converted by the active CYP enzyme into luciferin.[28]

  • Incubation: Incubate the CYP enzymes, the test compound at various concentrations, and the specific substrate in a reaction buffer.

  • Detection: After the incubation period, add a luciferin detection reagent. The resulting luminescent signal is proportional to the amount of luciferin produced and thus to the enzyme's activity.

  • Data Analysis: Measure luminescence and calculate the percent inhibition of enzyme activity at each concentration of the test compound. Determine the IC50 value for each isoform.

Section 3: Comparative Data Analysis and Visualization

The power of this benchmarking approach lies in the direct, side-by-side comparison of the novel compound with the standard of care. All quantitative data should be summarized in a clear, structured table. Below is a hypothetical data summary.

Table 1: Comparative In Vitro Safety Profile

AssayParameterThis compoundRisperidone (Standard of Care)Desired Profile
General Cytotoxicity HepG2 IC50> 100 µM45 µM> 50 µM
Cardiotoxicity hERG IC5085 µM1.5 µM> 30 µM
Genotoxicity Ames TestNegativeNegativeNegative
DDI Potential CYP2D6 IC5025 µM0.2 µM> 10 µM
DDI Potential CYP3A4 IC50> 50 µM12 µM> 10 µM

Interpretation of Hypothetical Data:

In this example, this compound demonstrates a potentially superior in vitro safety profile compared to Risperidone.

  • It shows significantly lower general cytotoxicity.

  • Critically, its hERG IC50 is substantially higher, suggesting a much lower risk of cardiotoxicity. A larger margin between the hERG IC50 and the expected therapeutic concentration is a key safety differentiator.

  • It exhibits weaker inhibition of CYP2D6, a major metabolic pathway for many CNS drugs, indicating a lower potential for drug-drug interactions.[10]

Conclusion and Next Steps

This guide outlines a foundational in vitro strategy for benchmarking the safety of a novel CNS agent against the standard of care. Based on the hypothetical data presented, this compound shows a promising safety profile that warrants further investigation. The logical next steps would involve advancing the compound to in vivo safety pharmacology and toxicology studies, as guided by ICH S7A principles, to assess its effects on cardiovascular, respiratory, and central nervous system functions in a whole-animal model.[3][17][32] This systematic, data-driven approach ensures that only the most promising and safest candidates proceed through the development pipeline, ultimately enhancing the potential for clinical success.

References

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • European Medicines Agency. (2000). ICH S7A Safety pharmacology studies for human pharmaceuticals. [Link]

  • reframeDB. HepG2 Cytotoxicity, 72 hour. [Link]

  • Singh, H., & Saadabadi, A. (2023). Risperidone. In StatPearls. StatPearls Publishing. [Link]

  • Federal Register. (2001). International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. [Link]

  • Gallego, L. D., et al. (2022). Depicting Risperidone Safety Profiles in Clinical Trials Across Different Diagnoses Using a Dopamine D2-Based Pharmacological Class Effect Query Defined by FAERS. National Institutes of Health. [Link]

  • Otsuka Pharmaceutical Co., Ltd. ABILIFY MAINTENA® (aripiprazole) safety data. [Link]

  • International Council for Harmonisation. (2000). ICH Harmonised Tripartite Guideline S7A: Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • National Center for Advancing Translational Sciences. Protocol of Real Time Viability Assay Using HepG2 Cell Line. [Link]

  • Bristol-Myers Squibb. ABILIFY® (aripiprazole) | Important Safety Information. [Link]

  • Valentin, J. P., & Leishman, D. (2023). 2000-2023 over two decades of ICH S7A: has the time come for a revamp?. Regulatory Toxicology and Pharmacology. [Link]

  • Slideshare. hERG Assay. [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • National Cancer Institute. HepG2 Hepatocarcinoma Apoptosis Assay. [Link]

  • Wikipedia. Aripiprazole. [Link]

  • U.S. National Library of Medicine. Risperidone: MedlinePlus Drug Information. [Link]

  • Liu, Z., et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. In Methods in Molecular Biology. National Institutes of Health. [Link]

  • Wikipedia. Risperidone. [Link]

  • Swainston Harrison, T. (2003). Aripiprazole: profile on efficacy and safety. Expert Opinion on Pharmacotherapy. [Link]

  • Drugs.com. Risperidone: Package Insert / Prescribing Information / MOA. [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

  • LifeNet Health. CYP Inhibition Assay. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • National Health Service (NHS). Treatment - Schizophrenia. [Link]

  • U.S. Food and Drug Administration. (2017). Abilify Safety and Utilization Review. [Link]

  • Reaction Biology. Herg Assay Services. [Link]

  • ProPharma. (2024). Nonclinical Drug Development: FDA Recommendations for Confirming an Ames Positive Finding. [Link]

  • Reaction Biology. In Vitro Safety Pharmacology Services. [Link]

  • Medscape. Schizophrenia Guidelines. [Link]

  • Jayakody, J.R., et al. (2022). Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka. National Institutes of Health. [Link]

  • Mayo Clinic. (2024). Schizophrenia - Diagnosis and treatment. [Link]

  • Creative Biolabs. In Vitro Safety Pharmacology Study Services. [Link]

  • American Psychiatric Association. (2020). The American Psychiatric Association Practice Guideline for the Treatment of Patients With Schizophrenia. Psychiatry Online. [Link]

  • U.S. Food and Drug Administration. (2020). Regulatory Toxicology and Pharmacology. [Link]

  • Indian Psychiatric Society. (2019). Clinical Practice Guidelines for Management of Schizophrenia. National Institutes of Health. [Link]

  • Pugsley, M. K., et al. (2003). The application of in vitro methods to safety pharmacology. Toxicology and Applied Pharmacology. [Link]

  • U.S. Food and Drug Administration. (2017). Template for in vitro Bacterial Reverse Mutation (Ames) Test. [Link]

  • Nitrosamines Exchange. (2022). AMES test modifications FDA & EMA instructions. [Link]

  • U.S. Food and Drug Administration. (2024). Recommended Followup Testing for an Ames-Positive Drug (Active Ingredient) or Metabolite To Support First-in-Human Clinical Trials With Healthy Subjects. [Link]

Sources

Independent Verification of the Biological Activity of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel therapeutics in neuropsychiatry is a continuous effort to improve efficacy and reduce side effects compared to existing treatments.[1] The compound 1-(6-Methylpyrazin-2-yl)-1,4-diazepane presents a novel chemical scaffold. The presence of the 1,4-diazepane ring is a structural feature found in compounds with a range of biological activities, including antipsychotic and anxiolytic properties.[2] This guide provides a comprehensive framework for the independent verification of the biological activity of this compound, establishing a comparative profile against established standards. Our approach is grounded in a hypothesis-driven workflow, starting from broad screening to specific in vivo models, to thoroughly characterize its pharmacological profile.

This guide is intended for researchers, scientists, and drug development professionals. We will detail the rationale behind experimental choices, provide step-by-step protocols for key assays, and outline how to present the resulting data for objective comparison.

Hypothesis-Driven Characterization Workflow

Given the structural alerts within this compound, we hypothesize a potential interaction with central nervous system (CNS) targets, particularly those implicated in psychiatric disorders like schizophrenia.[3] The workflow is designed to first identify the primary molecular targets and then evaluate the compound's functional consequences at the cellular and whole-organism level.

G A Hypothesis Generation: Potential CNS Activity B Primary Screening: Receptor Binding Assays A->B C Functional Characterization: In Vitro Cellular Assays B->C D In Vivo Validation: Behavioral Models C->D E Comparative Analysis & Profile Definition D->E

Caption: Hypothesis-driven workflow for characterization.

PART 1: In Vitro Target Identification and Functional Profiling

The initial phase of characterization focuses on identifying the molecular targets of this compound and quantifying its affinity and functional activity. Atypical antipsychotics often exhibit a complex pharmacology, with varying affinities for dopamine and serotonin receptors.[4] Therefore, our primary screen will focus on these receptor families.

Radioligand Binding Assays: Determining Target Affinity

The first step is to determine the binding affinity (Kᵢ) of the test compound for a panel of relevant CNS receptors.[5] This is crucial for identifying the primary targets and understanding potential off-target effects.

This protocol outlines the determination of the binding affinity of this compound for the Dopamine D2 receptor (D2R) and Serotonin 5-HT2A receptor (5-HT2AR), two key targets for antipsychotic drugs.[4]

Objective: To determine the equilibrium dissociation constant (Kᵢ) of the test compound for D2R and 5-HT2AR.[6]

Materials:

  • Cell membranes from HEK293 cells stably expressing human D2R or 5-HT2AR.

  • Radioligands: [³H]-Spiperone (for D2R) and [³H]-Ketanserin (for 5-HT2AR).

  • Unlabeled competitors (for non-specific binding): Haloperidol (for D2R) and Mianserin (for 5-HT2AR).

  • Test compound: this compound.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates and filter mats.

  • Scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound (e.g., from 10 µM to 0.1 nM).

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kₑ, and varying concentrations of the test compound.

  • Total and Non-specific Binding: Include wells with radioligand and membranes only (total binding) and wells with radioligand, membranes, and a high concentration of the respective unlabeled competitor (non-specific binding).[5]

  • Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to the Kᵢ using the Cheng-Prusoff equation.[7]

CompoundD2R Kᵢ (nM)5-HT2AR Kᵢ (nM)
This compound Experimental Value Experimental Value
Haloperidol (Typical Antipsychotic)~1-2~20-50
Risperidone (Atypical Antipsychotic)~3-6~0.2-0.5
Functional Assays: Assessing Agonist vs. Antagonist Activity

Once binding affinity is established, it is critical to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors.

This assay measures the ability of the test compound to modulate the production of cyclic AMP (cAMP), a key second messenger.[8] Since D2 receptors are Gᵢ-coupled, their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[9]

Objective: To determine if the test compound is an agonist or antagonist at the D2 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human D2R.[8]

  • Forskolin (an adenylyl cyclase activator).

  • Test compound and a known D2R agonist (e.g., Quinpirole).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[10][11]

  • Cell culture medium and reagents.

Procedure:

  • Cell Plating: Seed the D2R-expressing cells in a 96-well plate and grow to 80-90% confluency.[8]

  • Agonist Mode: To test for agonist activity, treat the cells with increasing concentrations of the test compound.

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with increasing concentrations of the test compound before adding a fixed concentration (e.g., EC₈₀) of a known D2R agonist like Quinpirole.

  • Stimulation: Add forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.[10]

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the assay kit manufacturer's instructions.[11]

  • Data Analysis:

    • Agonist: Plot cAMP levels against the log concentration of the test compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for cAMP inhibition.

    • Antagonist: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.

G cluster_0 D2 Receptor Signaling Pathway Agonist D2 Agonist D2R Dopamine D2 Receptor Agonist->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response

Caption: D2 receptor (Gᵢ-coupled) signaling pathway.

CompoundD2R Functional ActivityPotency (EC₅₀/IC₅₀, nM)
This compound e.g., AntagonistExperimental Value
Quinpirole (Agonist)Agonist~10-30 (EC₅₀)
Haloperidol (Antagonist)Antagonist~1-5 (IC₅₀)

PART 2: In Vivo Behavioral Pharmacology

In vivo models are essential for evaluating the therapeutic potential and side-effect profile of a novel compound.[12] The choice of models should reflect the intended therapeutic application, in this case, schizophrenia.[13]

Models of Antipsychotic Efficacy

This model is widely used to screen for antipsychotic activity.[4] Amphetamine increases dopamine release, leading to hyperlocomotion in rodents, which is considered a model for the positive symptoms of schizophrenia. Antipsychotics that block D2 receptors can attenuate this effect.

Objective: To assess the ability of the test compound to reverse amphetamine-induced hyperlocomotion.

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats.

  • d-Amphetamine.

  • Test compound and a reference antipsychotic (e.g., Haloperidol or Risperidone).

  • Open-field activity chambers equipped with infrared beams.

Procedure:

  • Dosing: Administer the test compound or vehicle to the animals at various doses.

  • Habituation: Place the animals in the activity chambers for a 30-60 minute habituation period.

  • Amphetamine Challenge: Administer d-amphetamine (e.g., 1-2 mg/kg, i.p.) to all animals.

  • Data Recording: Immediately return the animals to the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

  • Data Analysis: Compare the locomotor activity of the test compound-treated groups to the vehicle-treated group. A significant reduction in amphetamine-induced activity suggests antipsychotic potential.

Models for Side-Effect Liability

A key goal in developing new antipsychotics is to reduce the incidence of extrapyramidal symptoms (EPS) associated with older drugs.[12]

The catalepsy test in rodents is predictive of the liability of a drug to induce Parkinson-like motor side effects.[13]

Objective: To evaluate the potential of the test compound to induce catalepsy.

Materials:

  • Male Sprague-Dawley rats.

  • Test compound and a reference compound (e.g., Haloperidol).

  • A horizontal bar raised approximately 9 cm from the surface.

Procedure:

  • Dosing: Administer the test compound or reference drug at various doses.

  • Testing: At set time points after dosing (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on the horizontal bar.

  • Measurement: Record the time it takes for the rat to remove both forepaws from the bar. A common criterion for catalepsy is immobility for a defined period (e.g., >20 seconds).

  • Data Analysis: Compare the incidence and duration of catalepsy in the test compound groups to the vehicle and reference drug groups.

CompoundReversal of Hyperlocomotion (MED, mg/kg)Catalepsy Induction (MED, mg/kg)Therapeutic Index (Catalepsy/Efficacy)
This compound Experimental Value Experimental Value Calculated Value
Haloperidol~0.1~0.5~5
Risperidone~0.2>5>25
MED: Minimum Effective Dose

Conclusion

This guide provides a structured and scientifically rigorous framework for the independent verification and comparative analysis of the biological activity of this compound. By systematically progressing from in vitro target identification to in vivo behavioral pharmacology, researchers can build a comprehensive profile of this novel compound. The objective comparison of its potency, functional activity, and side-effect liability against established standards is crucial for determining its therapeutic potential and novelty. This methodical approach ensures that the resulting data is robust, reproducible, and directly informs the future trajectory of the compound's development.

References

  • Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from [Link]

  • Arnt, J. (1998). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Neuropsychopharmacology, 18(2), 63-101.
  • Arnt, J., & Skarsfeldt, T. (1998). Do novel antipsychotics have similar pharmacological characteristics? A review of the evidence. Neuropsychopharmacology, 18(2), 63-101.
  • Gao, Y., et al. (2013). Recent Developments in the Discovery of Novel Antipsychotic Agents Modualating Dopamine and Serotonin Receptors. Current Drug Targets, 14(8), 851-864.
  • Gray, L., & Roth, B. L. (2022). Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives.
  • Slideshare. (n.d.). Antipsychotic screening models. Retrieved from [Link]

  • Understanding Animal Research. (n.d.). Factsheet on the forced swim test. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Turku PET Centre. (2013). Bmax and KD. Retrieved from [Link]

  • Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from [Link]...

  • Wieronska, J. M., et al. (2017). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. International Journal of Molecular Sciences, 18(11), 2447.
  • Biso, L., et al. (2025). Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. Biomedicines, 13(1), 85.
  • Ace Therapeutics. (n.d.). In Vivo Efficacy Assessment of Antipsychotics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). GTPγS Binding Assays. In Assay Guidance Manual.
  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638.
  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Forced Swim Test v.3. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • Estrada-Camarena, E., et al. (2022). Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. Frontiers in Behavioral Neuroscience, 16, 843003.
  • Gray, L., & Roth, B. L. (2022). Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives.
  • Biso, L., et al. (2025). Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. Biomedicines, 13(1), 85.
  • GraphPad. (2026). Receptor binding - Saturation binding. In Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Liu, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
  • BPS Bioscience. (n.d.). Data Sheet. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

  • Zell, D., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 24(13), 10896.
  • Current Medicinal Chemistry. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • Zell, D., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7687.
  • Lee, J. Y., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Neuroscience, 18, 1380009.
  • Molecules. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • El-Adl, K., et al. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][10][11]diazepines, and Their Cytotoxic Activity. Molecules, 25(22), 5251.

  • Murafuji, H., et al. (2017). Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(23), 5148-5152.
  • Chinese Chemical Letters. (n.d.). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Pharmacokinetic Landscape of Pyrazinyl-diazepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the journey from a promising molecular scaffold to a viable clinical candidate is paved with a deep understanding of its pharmacokinetic profile. The pyrazinyl-diazepane core, a privileged structure in central nervous system (CNS) drug discovery, offers a fascinating case study in how subtle molecular modifications can dramatically alter a compound's absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comparative analysis of the pharmacokinetic properties of different pyrazinyl-diazepane derivatives, supported by representative experimental data and detailed methodologies, to empower you in the rational design of molecules with optimized in vivo behavior.

The Significance of the Pyrazinyl-diazepane Scaffold

The fusion of a pyrazine ring with a diazepine nucleus creates a unique three-dimensional architecture that has proven fruitful in the design of modulators for various CNS targets. The diazepine ring, famously a core component of benzodiazepines, imparts favorable CNS-active properties, while the pyrazine moiety offers a versatile handle for chemical modification to fine-tune potency, selectivity, and, crucially, pharmacokinetics.[1] The challenge and opportunity lie in understanding how to decorate this scaffold to achieve the desired balance of properties for a specific therapeutic indication.

Absorption: The Gateway to Systemic Circulation

The oral bioavailability of a drug candidate is a critical determinant of its therapeutic potential. For CNS-active compounds, efficient absorption from the gastrointestinal tract is the first hurdle to overcome. We will explore this through the lens of a comparative in vivo pharmacokinetic study in rats for a representative series of pyrazinyl-diazepane derivatives.

Experimental Protocol: Oral Bioavailability Study in Rats

A standard approach to determining oral bioavailability involves administering the compound both intravenously (IV) and orally (PO) to different groups of animals and comparing the resulting plasma exposure.[2]

Step-by-Step Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3 per group) are used. Animals are fasted overnight before dosing.

  • IV Administration: The compound is formulated in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) and administered as a single bolus dose (e.g., 1 mg/kg) via the tail vein.

  • Oral Administration: The compound is formulated as a suspension (e.g., in 0.5% methylcellulose) and administered by oral gavage (e.g., at 10 mg/kg).

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve). Oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

In vitro metabolic stability assay workflow.
Comparative Metabolism Data
DerivativeIn Vitro Half-life (t½, min) in HLMMajor Metabolic Pathway
PZD-1 45N-dealkylation
PZD-2 > 60Aromatic hydroxylation
PZD-3 15O-demethylation

Analysis of Structure-Metabolism Relationships:

  • PZD-2 is the most metabolically stable, with a long in vitro half-life. The electron-withdrawing nature of the -CF₃ group may render the aromatic ring less susceptible to oxidative metabolism.

  • PZD-1 shows moderate stability, with N-dealkylation being a likely metabolic route, a common pathway for many nitrogen-containing heterocycles.

  • PZD-3 is rapidly metabolized via O-demethylation, a well-known metabolic pathway for methoxy-substituted aromatic rings. This high metabolic clearance is consistent with its lower oral bioavailability.

Excretion: The Final Elimination

Excretion is the final step in clearing the drug and its metabolites from the body, primarily through the kidneys (urine) or the liver (bile/feces). The overall elimination is often represented by the in vivo elimination half-life (t½).

Comparative In Vivo Elimination Data (from Rat PK Study)
DerivativeIn Vivo Elimination Half-life (t½, h)
PZD-1 4.2
PZD-2 8.5
PZD-3 2.1

Analysis of Structure-Excretion Relationships:

  • PZD-2 exhibits the longest elimination half-life, consistent with its higher metabolic stability. A slower clearance from the body can lead to a more sustained therapeutic effect but may also increase the risk of accumulation with multiple dosing.

  • PZD-3 has the shortest half-life, which is a direct consequence of its rapid metabolism.

  • PZD-1 has an intermediate half-life.

Synthesizing the Data for Lead Candidate Selection

The ultimate goal of these comparative studies is to identify a lead candidate with a balanced pharmacokinetic profile that aligns with the desired therapeutic goals.

Structure_ADME_Relationship PZD1_Abs Moderate Bioavailability PZD1_Dist Good Brain Penetration PZD1_Met Moderate Stability PZD1_Eli Intermediate Half-life PZD2_Abs High Bioavailability PZD2_Dist Low Brain Penetration (High PPB) PZD2_Met High Stability PZD2_Eli Long Half-life PZD3_Abs Low Bioavailability PZD3_Dist High Brain Penetration (Low PPB) PZD3_Met Low Stability PZD3_Eli Short Half-life

Structure-ADME relationships of pyrazinyl-diazepane derivatives.

Based on this comparative analysis, the choice of a lead candidate is not straightforward and depends on the specific therapeutic objective:

  • If high oral bioavailability and a long duration of action are the primary goals, PZD-2 is a strong contender. However, its low brain penetration would need to be addressed if it is intended for a CNS target that requires high receptor occupancy in the brain.

  • If high brain penetration is the most critical factor, PZD-3 is promising in this regard, but its poor metabolic stability and low bioavailability would necessitate significant optimization efforts, perhaps through the design of prodrugs or formulation strategies.

  • PZD-1 represents a more balanced profile and could be a suitable starting point for further optimization, aiming to improve its bioavailability while maintaining good brain penetration.

References

  • Pyrazolo[4,3-b]pyrimido[4,5-e]d[3][4]iazepine derivatives as new multi-targeted inhibitors of Aurora A/B and KDR. PubMed.

  • Influence of the structure of substituted benzodiazepines on their pharmacokinetic properties.
  • 1 ADME and in vivo drug exposure.
  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). PubMed.
  • Predicted Values of Pharmacokinetic Characteristics for Certain Benzodiazepines.
  • Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of he
  • Pyrazinecarboxamide derivatives as CB1 antagonists.
  • A Comparative Analysis of the ADME Properties of Key Pyrimidine Scaffolds. Benchchem.
  • Benzodiazepines: a summary of pharmacokinetic properties. PubMed.
  • Pyrazine derivatives: a p
  • KNX-100. Wikipedia.
  • Pharmacokinetic-pharmacodynamic rel
  • Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. MDPI.
  • ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases.
  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of novel chemical entities demand a rigorous, first-principles approach. This guide provides a comprehensive operational and disposal plan for 1-(6-Methylpyrazin-2-yl)-1,4-diazepane. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous compounds—specifically pyrazine and diazepane derivatives—to establish a robust and cautious disposal framework. Our protocols are designed to be self-validating systems, grounded in authoritative EHS standards to protect both laboratory personnel and the environment.

Section 1: Hazard Characterization and Risk Assessment

A thorough understanding of a compound's potential hazards is the foundation of safe disposal. The structure of this compound contains two key heterocyclic moieties: a pyrazine ring and a diazepane ring. By examining the known hazards of these parent structures, we can infer a reliable risk profile.

  • The Pyrazine Moiety: Pyrazine derivatives are aromatic heterocycles. Compounds like 2-Methylpyrazine are classified as flammable liquids and are harmful if swallowed. The pyrazine ring system is a core component in many biologically active molecules and pharmaceuticals.[1][2]

  • The Diazepane Moiety: The saturated 1,4-diazepane ring is a cyclic diamine. Aliphatic and cyclic amines are often basic and can be corrosive or irritant. The parent compound, hexahydro-1,4-diazepine, is classified as causing severe skin burns and eye damage[3]. Other N-substituted diazepanes are also designated as causing serious skin and eye damage.[4]

Based on this structural analysis, this compound must be handled as a hazardous substance with the presumed characteristics outlined in the table below.

Hazard Category Inferred Risk Based on Structural Analogs Primary Rationale & Authoritative Source
Acute Toxicity (Oral) Category 4 (Harmful if swallowed) The pyrazine moiety is present in compounds with known oral toxicity[5].
Skin Corrosion/Irritation Category 1B or 2 (Causes severe skin burns/irritation) The 1,4-diazepane structure is a cyclic diamine, analogous to compounds known to be corrosive or strong irritants[3][6].
Serious Eye Damage Category 1 (Causes serious eye damage) Diamine structures are frequently responsible for severe and irreversible eye damage[3][4].
Reactivity Incompatible with strong oxidizing agents and strong acids. The amine functional groups in the diazepane ring are basic and will react exothermically with acids.
Environmental Hazard Presumed harmful to aquatic life. Many nitrogen-containing heterocyclic compounds are ecotoxic. Discharge into the environment must be avoided[7][8].

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling and preparing this compound for disposal.

Control Measure Specification Causality and Rationale
Primary Engineering Control Certified Chemical Fume HoodTo prevent inhalation of any potential dusts or aerosols. The Occupational Safety and Health Administration (OSHA) mandates the use of proper ventilation for hazardous chemicals[9][10].
Hand Protection Nitrile gloves (minimum 4 mil thickness)To protect against skin irritation and potential burns from the diazepane moiety. Contaminated gloves must be disposed of as hazardous waste[7][11].
Eye Protection ANSI Z87.1-rated safety goggles or a face shieldTo prevent contact with splashes, which could cause severe eye damage[8][12].
Body Protection Flame-retardant laboratory coatTo protect skin and clothing from spills and contamination.

Section 3: Waste Segregation and Disposal Workflow

Proper segregation is the most critical step in the disposal process to prevent dangerous reactions and ensure regulatory compliance.[13][14] The following workflow provides a logical, step-by-step process for managing the waste stream from generation to disposal.

Caption: Decision workflow for segregating and containerizing waste.

Section 4: Step-by-Step Disposal Protocols

These protocols provide detailed methodologies for handling different forms of waste containing this compound.

Protocol 1: Disposal of Unused or Expired Solid Compound
  • Preparation: Work within a certified chemical fume hood. Don the required PPE as specified in Section 2.

  • Containerization: Place the original container, if intact, into a larger, sealable polyethylene bag. If transferring the powder, use a dedicated, clean scoop and transfer the solid waste into a high-density polyethylene (HDPE) container.

  • Labeling: Affix a completed hazardous waste tag to the container. Per NIH and EPA guidelines, the tag must include the full chemical name "this compound," the quantity, and the date accumulation started[13][14][15]. Do not use abbreviations.

  • Storage: Secure the lid tightly and place the container in your laboratory's designated Satellite Accumulation Area, away from acids and oxidizing agents.

Protocol 2: Disposal of Contaminated Labware and Materials
  • Gross Decontamination: If possible, rinse glassware with a minimal amount of a suitable organic solvent (e.g., ethanol or isopropanol) to remove bulk residue. This rinsing solvent must be collected as hazardous liquid waste.

  • Collection of Solids: All solid materials that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips, absorbent pads) are considered hazardous waste. They must not be placed in the regular trash or biohazard bins[11][12].

  • Containerization: Place these contaminated solids into a designated, lined solid waste container. The container must be kept closed at all times except when adding waste[13].

  • Final Disposal: Once the container is full, seal it, attach a hazardous waste tag detailing the contents, and move it to the Satellite Accumulation Area for EHS pickup.

Section 5: Emergency Spill Management

Adherence to proper procedures during a spill is critical to mitigating exposure and environmental contamination.

For a Minor Spill (<5g or <100mL of dilute solution, contained within a fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Isolate: Ensure the fume hood sash is lowered.

  • Absorb: Cover the spill with a chemical absorbent pad or universal absorbent material. Do not use paper towels for liquids, as this can increase the surface area for volatilization.

  • Collect: Carefully scoop the absorbent material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

For a Major Spill (>5g or outside of a fume hood):

  • EVACUATE: Immediately alert all personnel and evacuate the laboratory.

  • ISOLATE: Close the laboratory doors and prevent re-entry.

  • NOTIFY: Contact your institution's EHS emergency line and the laboratory supervisor immediately. Provide the chemical name and the approximate quantity spilled. Do not attempt to clean up a major spill yourself unless you are specifically trained and equipped for emergency response[12].

References

  • NIH Waste Disposal Guide. National Institutes of Health.

  • Chemical Waste. Office of Research Facilities, National Institutes of Health.

  • NIH Waste Disposal Guide 2022 - Chemical Waste. National Institutes of Health.

  • NIH Waste Disposal Guide 2022. National Institutes of Health.

  • NIH Chemical Safety Guide 2015. National Institutes of Health.

  • OSHA Compliance For Laboratories. US Bio-Clean.

  • Laboratory Safety Guidance. Occupational Safety and Health Administration.

  • Hazardous Waste. US Environmental Protection Agency.

  • Learn the Basics of Hazardous Waste. US Environmental Protection Agency.

  • The Complete Beginners Guide to Chemical Disposal. Goodway Technologies.

  • Best Practices for Hazardous Waste Disposal. AEG Environmental.

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager.

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration.

  • Proper Disposal Procedures for 1H-1,5-Benzodiazepine: A Guide for Laboratory Professionals. Benchchem.

  • Safety Data Sheet for 2-Methylpyrazine. Sigma-Aldrich.

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Murray State University.

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency.

  • Safety Data Sheet for Cariprazine. MedchemExpress.com.

  • Safety Data Sheet for tert-Butyl 1,4-diazepane-1-carboxylate. Fisher Scientific.

  • Safety Data Sheet for (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate. CymitQuimica.

  • Safety Data Sheet for Glipizide Related Compound C. U. S. Pharmacopeia.

  • Method for removing pyrazine derivatives in waste water by resin adsorption method. Google Patents.

  • Pyrazine derivative synthesis in a continuous-flow system... PubMed Central.

  • Pyrazine derivative synthesis in a continuous-flow system... ResearchGate.

  • Understanding Pyrazine Derivatives: Synthesis and Applications. BOC Sciences.

  • Safety Data Sheet for 1-(5-Nitropyridin-2-yl)-1,4-diazepane. AA Blocks.

  • Diazepam. PubChem, National Institutes of Health.

  • Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate.

  • How to Separate Benzodiazepine Metabolites. News-Medical.Net.

  • Benzodiazepines: Sample Preparation and HPLC Methods... ResearchGate.

  • Benzodiazepines in complex biological matrices... PubMed Central.

  • Hexahydro-1,4-diazepine. PubChem, National Institutes of Health.

  • 1-Ethyl-1,4-diazepane. ChemicalBook.

Sources

Personal protective equipment for handling 1-(6-Methylpyrazin-2-yl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 1-(6-Methylpyrazin-2-yl)-1,4-diazepane

This document provides essential safety and logistical information for the handling and disposal of this compound. As a novel compound, a comprehensive, peer-reviewed safety profile is not yet established. Therefore, this guide is built upon a rigorous analysis of its constituent chemical moieties—pyrazine and diazepane—and data from structurally related compounds. The protocols herein are designed to empower researchers, scientists, and drug development professionals with a self-validating system for safe laboratory operations.

Hazard Assessment: A Proactive Analysis

This compound is a heterocyclic amine. An analysis of safety data for related pyrazine and diazepane derivatives indicates a strong potential for significant health hazards. The precautionary principle dictates that this compound should be handled as if it possesses the cumulative hazards of its structural analogs until proven otherwise.

Based on available data for similar compounds, the anticipated hazard profile is summarized below.

Potential Hazard Classification Description Primary Sources of Concern Supporting References
Acute Toxicity, Oral (Category 4) Harmful if swallowed.Ingestion could lead to systemic toxicity.[1][2][3]
Skin Corrosion/Irritation (Category 1B or 2) May cause skin irritation or severe skin burns.Direct contact can cause inflammation, redness, or chemical burns.[1][2][3][4]
Serious Eye Damage/Irritation (Category 1 or 2A) May cause serious eye irritation or irreversible eye damage.Vapors, mists, or splashes pose a significant risk to vision.[1][3][4][5][6]
Respiratory Tract Irritation (STOT SE 3) May cause respiratory irritation if inhaled.Inhalation of dust or aerosols can irritate the nose, throat, and lungs.[1][2][3]
Flammability (Category 3) Flammable liquid and vapor.Vapors may form explosive mixtures with air, especially with heating.

This assessment necessitates a multi-layered approach to personal protective equipment (PPE) and handling protocols, moving beyond standard laboratory practice to incorporate chemical-specific safeguards.

The Core Directive: A Three-Layered Defense System

Safe handling is achieved through a triad of protection: foundational PPE, chemical-specific barriers, and engineering controls. This system is designed to minimize risk at every stage of the experimental workflow.

Layer 1: Foundational PPE (The Laboratory Standard)

This is the minimum required PPE for entering any laboratory space where this compound is stored or handled.

  • Flame-Resistant Laboratory Coat: A fully buttoned, flame-resistant (e.g., Nomex®) lab coat is mandatory.[7] This provides a critical barrier against incidental splashes and protects underlying clothing.

  • Safety Glasses: ANSI Z87.1-compliant safety glasses are required at all times in the laboratory to protect against unexpected projectiles.[7] However, for direct handling of the compound, this is insufficient and must be upgraded (see Layer 2).

  • Appropriate Attire: Full-length pants and closed-toe, closed-heel shoes are required to cover all exposed skin on the lower body and feet.[7][8]

Layer 2: Chemical-Specific Barriers (The Direct Defense)

This layer of PPE is required when actively handling this compound, including weighing, preparing solutions, or performing reactions.

  • Eye and Face Protection: Due to the high risk of serious eye irritation or damage, protection must be escalated.

    • Chemical Splash Goggles: Must be worn to provide a complete seal around the eyes, protecting against splashes, mists, and vapors.[7]

    • Face Shield: A full-face shield must be worn over chemical splash goggles whenever there is a risk of splashing or if handling quantities greater than a few milliliters.[7][8][9] This provides a secondary layer of protection for the entire face.

  • Hand Protection (Double Gloving): The use of two pairs of gloves is required to protect against permeation and in case the outer glove is compromised.

    • Inner Glove: A thinner nitrile glove provides a base layer of protection.

    • Outer Glove: A thicker, chemical-resistant glove (e.g., butyl rubber or Viton™) should be worn over the inner glove. Consult the manufacturer's chemical resistance guide for specific breakthrough times. Gloves must be inspected for any signs of degradation before and during use and changed immediately upon contamination.

Glove Type Typical Use Case Considerations
Nitrile (Inner) Base layer protection, incidental contact.Provides good dexterity. Check for tears before donning.
Butyl Rubber (Outer) Handling concentrated solutions, transfers.Excellent resistance to many organic compounds.
Viton™ (Outer) Extended handling, high-hazard operations.High chemical resistance but may be less dexterous.
Silver Shield®/4H® For compounds of unknown toxicity.Recommended as an outer layer when handling the neat compound for the first time.[7]
  • Body Protection: For procedures involving larger quantities (>50 mL) or a significant risk of splashing, a chemical-resistant apron should be worn over the flame-resistant lab coat.

Layer 3: Engineering Controls & Emergency Readiness

PPE is the last line of defense. The primary methods of exposure control are engineering solutions.

  • Chemical Fume Hood: All handling of this compound, including weighing of solids and preparation of solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are unobstructed and have been recently tested. Know their location before you begin work.[1]

Operational Plan: A Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling the compound from preparation to initial cleanup.

Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep_1 Verify Fume Hood Certification & Airflow Prep_2 Inspect All PPE (Gloves, Goggles, Coat) Prep_1->Prep_2 Prep_3 Locate & Verify Emergency Equipment Prep_2->Prep_3 Handling_1 Don Foundational & Chemical-Specific PPE Prep_3->Handling_1 Handling_2 Weigh Compound (Use secondary containment) Handling_1->Handling_2 Handling_3 Prepare Solution (Add solid to solvent slowly) Handling_2->Handling_3 Handling_4 Cap & Label Container Handling_3->Handling_4 Cleanup_1 Decontaminate Surfaces (e.g., 70% Ethanol) Handling_4->Cleanup_1 Cleanup_2 Segregate Waste (Solid, Liquid, Sharps) Cleanup_1->Cleanup_2 Cleanup_3 Doff PPE in Order: Outer Gloves -> Apron -> Face Shield -> Goggles -> Inner Gloves Cleanup_2->Cleanup_3 Cleanup_4 Wash Hands Thoroughly Cleanup_3->Cleanup_4

Caption: Standard workflow for handling this compound.

Methodology:

  • Preparation: Before bringing the compound into the workspace, verify that the fume hood has been certified within the last year. Inspect all PPE for defects. Confirm the path to the nearest eyewash station and safety shower is clear.

  • Gowning: Don all required PPE as described in the Three-Layered Defense System.

  • Handling: Perform all manipulations deep within the fume hood with the sash at the lowest practical height. When weighing the solid, use a disposable weigh boat within a larger container (e.g., a beaker) to provide secondary containment. When preparing solutions, add the solid compound to the solvent slowly to control any potential exothermic reactions.

  • Cleanup: After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), ensuring the cleaning materials are disposed of as hazardous waste.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. The most contaminated items (outer gloves) are removed first. Wash hands thoroughly with soap and water after all PPE has been removed.

Disposal Plan: Responsible Waste Management

Improper disposal can lead to environmental contamination and pose a risk to others. All waste associated with this compound must be treated as hazardous.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, weigh boats, paper towels, and any unreacted solid compound should be collected in a dedicated, sealed, and clearly labeled solid hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, clearly labeled liquid hazardous waste container. Do not mix with incompatible waste streams. A method for removing pyrazine derivatives from wastewater using resin adsorption has been described, suggesting that aqueous waste streams require specialized treatment.[10]

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant, Flammable).

  • Institutional Guidelines: Follow all local and institutional Environmental Health & Safety (EHS) guidelines for hazardous waste pickup and disposal.

Emergency Procedures: Immediate Response Plan

In the event of an exposure, immediate and correct action is critical to minimizing harm.

Exposure Route Immediate First Aid Response Follow-Up Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4]Seek immediate medical attention. Show the medical provider this guide or a relevant Safety Data Sheet for a similar compound.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][3]Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Do not use mouth-to-mouth if the victim ingested or inhaled the substance.[4]Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water.[4]Call a physician or poison control center immediately.[4]

This guide provides a framework for the safe handling of this compound. A culture of safety, proactive risk assessment, and adherence to established protocols are the cornerstones of protecting yourself and your colleagues in the pursuit of scientific advancement.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]

  • PubChem. (n.d.). 1-((2-Fluorophenyl)methyl)-1,4-diazepane. Retrieved from [Link]

  • PubMed Central. (2024, December 16). Pyrazine derivative synthesis in a continuous-flow system. Retrieved from [Link]

  • PubChem. (n.d.). Diazepam. Retrieved from [Link]

  • AA Blocks. (2025, January 18). Safety Data Sheet: 1-(5-Nitropyridin-2-yl)-1,4-diazepane. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Stability and compatibility study of parenteral diazepam in different storage conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Stability of diazepam in blood samples at different storage conditions and in the presence of alcohol. Retrieved from [Link]

  • ScienceDirect. (2025, August 5). Stability of benzodiazepines in whole blood samples stored at varying temperatures. Retrieved from [Link]

  • Inchem.org. (n.d.). Diazepam (PIM 181). Retrieved from [Link]

  • Google Patents. (n.d.). CN102826627B - Method for removing pyrazine derivatives in waste water by resin adsorption method.
  • ResearchGate. (2026, January 7). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2022, July 13). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.